molecular formula C10H10O5 B098306 2-((2-Hydroxyethoxy)carbonyl)benzoic acid CAS No. 17689-42-8

2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Cat. No.: B098306
CAS No.: 17689-42-8
M. Wt: 210.18 g/mol
InChI Key: NTINFTOOVNKGIU-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethoxy)carbonyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-hydroxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTINFTOOVNKGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938866
Record name 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17689-42-8
Record name 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl hydrogen phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid
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Record name 2-hydroxyethyl hydrogen phthalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a valuable bifunctional molecule. The primary synthesis pathway, involving the reaction of phthalic anhydride with ethylene glycol, is discussed in detail. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol for its synthesis and purification, and includes expected characterization data to serve as a benchmark for successful synthesis. The guide is intended to equip researchers and professionals in organic synthesis and drug development with the necessary knowledge to produce and validate this important chemical intermediate.

Introduction

This compound, also known as 2-hydroxyethyl hydrogen phthalate, is an organic compound featuring both a carboxylic acid and a primary alcohol functional group, linked by an ester to a central benzene ring in an ortho substitution pattern. This unique arrangement of functional groups imparts a combination of hydrophilicity and reactivity that makes it a versatile building block in several areas of chemical synthesis. Its applications span from being a monomer in the creation of specialized polyesters and polyurethanes to a linker molecule in the development of bioconjugates and drug delivery systems.

The controlled and selective synthesis of this monoester is crucial, as the reaction of the difunctional starting materials, phthalic anhydride and ethylene glycol, can readily lead to the formation of a diester or polyester byproducts. This guide focuses on a practical and reproducible pathway to selectively synthesize the desired monoester and purify it to a high degree.

The Synthetic Pathway: An Overview

The most direct and common route for the synthesis of this compound is the ring-opening esterification of phthalic anhydride with ethylene glycol. This reaction is typically performed by heating the two reactants, often without the need for a strong acid catalyst, which can promote further esterification to the diester and subsequent polymerization.

The overall reaction is as follows:

Synthesis_Overview cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride Product This compound Phthalic_Anhydride->Product + Ethylene_Glycol Ethylene Glycol

Caption: Overview of the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The initial and rate-determining step is the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses to form the monoester product, which contains a free carboxylic acid group and a free hydroxyl group.

Reaction_Mechanism node_A Phthalic Anhydride + Ethylene Glycol node_B Nucleophilic attack of hydroxyl group on carbonyl carbon node_A->node_B node_C Tetrahedral Intermediate node_B->node_C node_D Ring-opening and proton transfer node_C->node_D node_E This compound node_D->node_E

Caption: Simplified reaction mechanism for the formation of the monoester.

To favor the formation of the monoester over the diester and polyester, the reaction is typically carried out using a near-equimolar ratio of the reactants or a slight excess of phthalic anhydride, and the reaction time and temperature are carefully controlled. Prolonged reaction times or the use of a strong esterification catalyst would promote the reaction of the remaining hydroxyl group on the monoester with another molecule of phthalic anhydride or the esterification of the newly formed carboxylic acid with another molecule of ethylene glycol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

4.1. Materials and Equipment

Material/EquipmentSpecifications
Phthalic anhydrideReagent grade, ≥99%
Ethylene glycolAnhydrous, ≥99.8%
Ethyl acetateReagent grade
HexaneReagent grade
Round-bottom flask250 mL
Reflux condenser
Heating mantlewith magnetic stirring capability
Magnetic stir bar
Beakers and Erlenmeyer flasksVarious sizes
Buchner funnel and filter flask
Rotary evaporator
Melting point apparatus
Analytical balance

4.2. Synthesis Procedure

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol).

  • Addition of Ethylene Glycol: Add ethylene glycol (6.2 g, 0.1 mol) to the flask.

  • Reaction Setup: Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.

  • Reaction Conditions: Heat the mixture with stirring to 110-120 °C. The solid phthalic anhydride will melt and react with the ethylene glycol to form a homogeneous solution. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. The product should solidify or become a viscous oil upon cooling.

4.3. Work-up and Purification

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Recrystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to obtain the final this compound.

Purification_Workflow start Crude Product dissolve Dissolve in hot ethyl acetate start->dissolve add_hexane Add hexane until cloudy dissolve->add_hexane cool Cool to induce crystallization add_hexane->cool filtrate Vacuum filtration cool->filtrate wash Wash with cold hexane filtrate->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of the target compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

5.1. Physicochemical Properties

PropertyExpected Value
Chemical Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Appearance White crystalline solid
Melting Point 115.3 °C[1]
Solubility Soluble in polar organic solvents like ethyl acetate and alcohols.

5.2. Spectroscopic Data (Expected)

The following are the expected spectroscopic data for the purified product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet corresponding to the carboxylic acid proton (COOH) in the downfield region (~10-12 ppm).

    • Multiplets for the four aromatic protons in the range of ~7.5-8.0 ppm.

    • A triplet corresponding to the two protons of the methylene group adjacent to the ester oxygen (-COOCH₂-) at ~4.4 ppm.

    • A triplet corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) at ~3.8 ppm.

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak for the carboxylic acid carbonyl carbon at ~170 ppm.

    • A peak for the ester carbonyl carbon at ~167 ppm.

    • Signals for the aromatic carbons in the region of ~128-134 ppm.

    • A signal for the methylene carbon adjacent to the ester oxygen (-COOCH₂-) at ~65 ppm.

    • A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH) at ~60 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A sharp, strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹.

    • A strong absorption band for the C=O stretch of the carboxylic acid, often overlapping with the ester carbonyl, around 1690 cm⁻¹.

    • C-O stretching bands in the 1300-1000 cm⁻¹ region.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

Potential Side Reactions and Troubleshooting

The primary side reactions in this synthesis are the formation of the diester, bis(2-hydroxyethyl) phthalate, and the polyester.

Side_Reactions Reactants Phthalic Anhydride + Ethylene Glycol Monoester Desired Monoester Reactants->Monoester Controlled Conditions Diester Diester Byproduct Monoester->Diester Excess Ethylene Glycol + Catalyst Polyester Polyester Byproduct Monoester->Polyester Prolonged Heating

Caption: Competing side reactions in the synthesis.

Troubleshooting:

  • Low Yield: This could be due to incomplete reaction or loss of product during purification. Ensure the reaction goes to completion by monitoring with TLC. During recrystallization, avoid using an excessive amount of solvent.

  • Formation of Polymer: If the product is a sticky, non-crystalline solid, it is likely that significant polymerization has occurred. This can be minimized by reducing the reaction time and temperature and avoiding the use of a strong acid catalyst.

  • Presence of Diester: The formation of the diester can be reduced by using a 1:1 molar ratio of reactants or a slight excess of phthalic anhydride. Careful purification by recrystallization is key to removing this byproduct.

Safety Considerations

  • Phthalic anhydride is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylene glycol is toxic if ingested. Avoid contact with skin and eyes.

  • Ethyl acetate and hexane are flammable solvents. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound via the reaction of phthalic anhydride and ethylene glycol is a straightforward yet nuanced procedure. The key to obtaining a high yield of the desired monoester lies in the careful control of reaction conditions to mitigate the formation of byproducts. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this versatile chemical compound for their specific applications.

References

  • Google Patents. Ethylene glycol phthalate. US1946202A.
  • LookChem. Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl hydrogen phthalate, also known as mono(2-hydroxyethyl) phthalate, is a monoester of phthalic acid and ethylene glycol. With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , this compound serves as a significant intermediate in various industrial applications, including the production of plasticizers and as a precursor in the synthesis of dyes and pharmaceuticals.[1] In the context of drug development, its properties are of particular interest for its potential role as a plasticizer in pharmaceutical formulations, such as enteric coatings for solid oral dosage forms, and as a component in drug delivery systems.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxyethyl hydrogen phthalate, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their work with this versatile compound.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and drug development. These properties govern its behavior in various environments and are critical for formulation design, analytical method development, and stability assessment.

PropertyValueSource(s)
CAS Number 17689-42-8[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.1834 g/mol [1]
Appearance Colorless solid[1]
Melting Point 115.3 °C[1]
Boiling Point 428.3 °C at 760 mmHg[1]
Density 1.365 g/cm³[1]
Flash Point 173.8 °C[1]
Refractive Index 1.578[1]
LogP 0.53390[1]
Solubility Soluble in water and organic solvents[1]

Acidity (pKa)

The presence of the carboxylic acid group dictates that its solubility and interaction with other molecules will be pH-dependent. In the acidic environment of the stomach (pH 1-3), the carboxylic acid will be predominantly in its protonated, less soluble form. Conversely, in the near-neutral to slightly alkaline environment of the small intestine (pH 6-7.4), it will be deprotonated to the more soluble carboxylate form. This pH-dependent solubility is a key principle behind the use of phthalate-based polymers in enteric coatings.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 2-hydroxyethyl hydrogen phthalate.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for 2-hydroxyethyl hydrogen phthalate is not provided in the search results, the expected characteristic absorption bands can be inferred from its structure and data from similar compounds like 2-hydroxyethyl acrylate (HEA).[2] Key expected peaks include:

  • O-H stretch (alcohol and carboxylic acid): A broad band in the region of 3400-2500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=O stretch (ester and carboxylic acid): Strong absorptions in the region of 1730-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ester and alcohol): Absorptions in the 1300-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is available for 2-hydroxyethyl hydrogen phthalate, though experimental spectra are not explicitly provided in the search results.[5] Based on the structure and data for analogous compounds like monoethyl phthalate, the following chemical shifts (in ppm) can be anticipated:[6]

¹H NMR:

  • Aromatic protons: Multiplets in the range of 7.5-8.0 ppm.

  • -OCH₂CH₂O- protons: Two triplets, one around 4.4 ppm (adjacent to the ester) and one around 3.9 ppm (adjacent to the hydroxyl group).

  • -OH proton: A broad singlet, the position of which is dependent on concentration and solvent.

  • -COOH proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR:

  • Carbonyl carbons (ester and carboxylic acid): Resonances in the range of 165-175 ppm.

  • Aromatic carbons: Peaks between 128-135 ppm.

  • -OCH₂CH₂O- carbons: Resonances in the range of 60-70 ppm.

Mass Spectrometry (MS)

The mass spectrum of 2-hydroxyethyl hydrogen phthalate under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern of phthalate monoesters is complex but often involves characteristic losses. Key fragmentation pathways for phthalate metabolites include the formation of a deprotonated benzoate ion at m/z 121 and a deprotonated o-phthalic anhydride ion at m/z 147.[7] The fragmentation of the hydroxyethyl side chain would also contribute to the overall spectrum.

Solubility Profile

2-Hydroxyethyl hydrogen phthalate is described as being soluble in water and organic solvents.[1] For pharmaceutical applications, quantitative solubility data in relevant solvents is crucial for formulation development. While specific g/L values for 2-hydroxyethyl hydrogen phthalate are not provided in the search results, the solubility of the related compound bis(2-hydroxyethyl) terephthalate in water is reported as 0.593 g/L.[8] Given the presence of both a hydroxyl and a carboxylic acid group, 2-hydroxyethyl hydrogen phthalate is expected to exhibit good solubility in polar protic solvents such as water, ethanol, and propylene glycol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in aqueous media will be significantly influenced by pH, increasing as the carboxylic acid group deprotonates at higher pH.

Stability and Degradation

The stability of 2-hydroxyethyl hydrogen phthalate is a critical consideration for its storage and use in pharmaceutical formulations. The primary degradation pathway of concern is the hydrolysis of the ester linkage.

Hydrolytic Stability

Ester hydrolysis is catalyzed by both acid and base. Under acidic conditions, the reaction is reversible, while under basic conditions, the deprotonation of the resulting carboxylic acid drives the reaction to completion. The rate of hydrolysis is dependent on pH and temperature.[9] Studies on the hydrolysis of benzyl hydrogen phthalate have shown that the reaction is subject to base catalysis.[5] The hydrolysis of 2-hydroxyethyl hydrogen phthalate would yield phthalic acid and ethylene glycol. Kinetic studies would be necessary to determine the precise rates of degradation under various pH and temperature conditions relevant to pharmaceutical processing and storage.

Caption: Hydrolysis of 2-hydroxyethyl hydrogen phthalate.

Experimental Protocols

Synthesis of 2-Hydroxyethyl Hydrogen Phthalate

A common method for the synthesis of 2-hydroxyethyl hydrogen phthalate involves the reaction of phthalic anhydride with ethylene glycol.

Reaction Scheme:

Caption: Synthesis of 2-hydroxyethyl hydrogen phthalate.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and ethylene glycol. For example, use 148 g (1 mole) of phthalic anhydride and 62 g (1 mole) of ethylene glycol.

  • Reaction: Heat the mixture in an oil bath at 110-115 °C for several hours (e.g., 12-15 hours).[10] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up: After cooling, the reaction mixture, which consists of the desired monoester along with some diester and unreacted starting materials, can be purified.

  • Purification:

    • Dissolve the cooled mixture in a suitable solvent like diethyl ether.

    • Extract the solution with an aqueous sodium bicarbonate or sodium carbonate solution to separate the acidic 2-hydroxyethyl hydrogen phthalate from the neutral diester and unreacted ethylene glycol.[10]

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-hydroxyethyl hydrogen phthalate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[1]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of 2-hydroxyethyl hydrogen phthalate in various matrices. While a specific monograph is not available, a general reverse-phase HPLC method can be developed based on methods for other phthalates.[11][12][13]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Phthalates generally exhibit UV absorbance around 230-254 nm.[13]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.

Workflow for HPLC Analysis:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Applications in Drug Development

Phthalates have a history of use in pharmaceutical formulations, primarily as plasticizers in film coatings.[2] The properties of 2-hydroxyethyl hydrogen phthalate make it a candidate for such applications.

Enteric Coatings

Enteric coatings are polymeric barriers applied to oral dosage forms to prevent their dissolution or disintegration in the acidic environment of the stomach.[14][15] These coatings are designed to dissolve in the higher pH of the small intestine, where the drug is intended to be released. Phthalate-based polymers, such as cellulose acetate phthalate (CAP) and polyvinyl acetate phthalate (PVAP), are commonly used for this purpose.[3] The carboxylic acid groups on the phthalate moieties remain protonated and insoluble at low pH but ionize and dissolve at higher pH. 2-Hydroxyethyl hydrogen phthalate, as a monomeric unit, exemplifies this pH-dependent solubility and could potentially be used in the development of new enteric coating polymers.

Prodrug Linkers

The structure of 2-hydroxyethyl hydrogen phthalate, containing both a carboxylic acid and a hydroxyl group, makes it a potential candidate for use as a linker in prodrug design. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body.[16][17] The linker can be designed to be cleaved under specific physiological conditions, such as a change in pH or the presence of certain enzymes, to release the active drug at the target site. The ester and carboxylic acid functionalities of 2-hydroxyethyl hydrogen phthalate could be used to covalently attach to both a drug molecule and a carrier moiety, with one of the bonds being labile.

Conclusion

2-Hydroxyethyl hydrogen phthalate possesses a unique combination of physicochemical properties that make it a compound of interest for researchers and drug development professionals. Its pH-dependent solubility, driven by the carboxylic acid group, is a key feature that can be exploited in the design of enteric coatings and other drug delivery systems. A comprehensive understanding of its spectroscopic profile, solubility, and stability is essential for its effective application. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, enabling further research into its potential in pharmaceutical sciences. As with all excipients, a thorough evaluation of its safety and toxicological profile is necessary for any new application in drug products.[18]

References

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  • FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients. (2012, December 21). Covington & Burling LLP. Retrieved January 12, 2026, from [Link]

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  • Monoethyl phthalate | C10H10O4 | CID 75318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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  • Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

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  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023, March 2). MDPI. Retrieved January 12, 2026, from [Link]

  • Bis(2-hydroxyethyl) phthalate, 2TMS - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • CN110590555A - Preparation method of bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Enteric Coated Drug Delivery System. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]

  • EP0156852A1 - Enteric film-coating compositions. (n.d.). Google Patents.
  • Toxicological Characterization of Phthalic Acid. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • FTIR spectra of the starting reagent (2-hydroxyethyl methacrylate) and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ?. (2014, December 8). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (n.d.). EGUsphere. Retrieved January 12, 2026, from [Link]

  • Nonaqueous Enteric Coating Application of HPMC and Eudragit L100 on Hard Gelatin Capsules: Designed to Achieve. (2015, May 15). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

  • A review on recent advances in enteric coating and enteric polymers. (2017, December 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 12, 2026, from [Link]

  • Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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The Structural Elucidation of 2-Hydroxyethyl Hydrogen Phthalate (CAS 17689-42-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-hydroxyethyl hydrogen phthalate (CAS 17689-42-8), a significant industrial chemical primarily used as a plasticizer and a precursor in polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the detailed characterization of organic molecules. Herein, we will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously determine the molecular structure of this compound.

Introduction to CAS 17689-42-8

2-Hydroxyethyl hydrogen phthalate is a monoester derivative of phthalic acid and ethylene glycol.[1] Its molecular formula is C10H10O5, and its structure contains a carboxylic acid, an ester, a primary alcohol, and an ortho-disubstituted benzene ring.[1] The elucidation of its structure serves as an excellent case study for the application of modern analytical techniques.

The synthesis of 2-hydroxyethyl hydrogen phthalate is typically achieved through the reaction of phthalic anhydride with ethylene glycol.[2] This reaction proceeds via the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Analytical Workflow: A Strategic Approach

The structural elucidation of an unknown compound requires a logical and systematic workflow. For CAS 17689-42-8, our strategy will be as follows:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • 1D NMR Spectroscopy (¹H and ¹³C): To determine the number and types of protons and carbons, and their immediate electronic environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus piece together the complete molecular structure.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis synthesis Phthalic Anhydride + Ethylene Glycol MS Mass Spectrometry (Molecular Weight & Formula) synthesis->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Structure Final Structure NMR_2D->Structure

A logical workflow for the structural elucidation of 2-hydroxyethyl hydrogen phthalate.

Mass Spectrometry (MS) Analysis

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the ion source of the mass spectrometer.

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Interpretation

The EI mass spectrum of 2-hydroxyethyl hydrogen phthalate is expected to show a molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of C10H10O5. A key fragmentation pattern for phthalate esters is the formation of a protonated phthalic anhydride ion at m/z 149. This highly stable fragment is a strong indicator of the phthalate core structure.

m/z Proposed Fragment Structure
210[M]⁺ (Molecular Ion)C₁₀H₁₀O₅⁺
192[M - H₂O]⁺C₁₀H₈O₄⁺
165[M - OCH₂CH₂OH]⁺C₈H₅O₃⁺
149[Phthalic Anhydride + H]⁺C₈H₅O₃⁺
121[C₆H₅CO]⁺C₇H₅O⁺
104[C₇H₄O]⁺C₇H₄O⁺
76[C₆H₄]⁺C₆H₄⁺

Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.

Data Interpretation

The IR spectrum provides valuable information about the functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Functional Group
3500-3200 (broad)O-H stretchCarboxylic acid and Alcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1725-1700C=O stretchCarboxylic acid
1700-1680C=O stretchEster
1600-1450C=C stretchAromatic ring
1300-1200C-O stretchEster and Carboxylic acid
1100-1000C-O stretchAlcohol
750-700C-H bendOrtho-disubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Chemical Shift (ppm) Multiplicity Integration Assignment
~11.0br s1H-COOH
~7.9dd1HAr-H
~7.7td1HAr-H
~7.6td1HAr-H
~7.5dd1HAr-H
~4.4t2H-COOCH₂-
~3.9t2H-CH₂OH
~3.5br s1H-OH
¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of different types of carbon atoms.

Chemical Shift (ppm) Assignment
~168-COOH
~167-COOR
~133Ar-C (quaternary)
~132Ar-CH
~131Ar-C (quaternary)
~130Ar-CH
~129Ar-CH
~128Ar-CH
~65-COOCH₂-
~61-CH₂OH
2D NMR Correlation Analysis

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.

Expected COSY correlations for 2-hydroxyethyl hydrogen phthalate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons.

¹H (ppm) ¹³C (ppm)
~7.9, 7.7, 7.6, 7.5~132, 130, 129, 128
~4.4~65
~3.9~61

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

HMBC_Correlations cluster_aromatic Aromatic Ring cluster_aliphatic Aliphatic Chain H_Ar Ar-H (~7.5-7.9) C_Ar_quat Ar-C (quat) (~133, 131) H_Ar->C_Ar_quat C_COO -COO- (~168, 167) H_Ar->C_COO H_ester -COOCH₂- (~4.4) C_ester_COO -COOR (~167) H_ester->C_ester_COO C_alcohol_CH2 -CH₂OH (~61) H_ester->C_alcohol_CH2 H_alcohol -CH₂OH (~3.9) H_alcohol->C_ester_COO

Key expected HMBC correlations for 2-hydroxyethyl hydrogen phthalate.

Final Structure Determination

By integrating the data from all analytical techniques, the structure of CAS 17689-42-8 can be unambiguously determined as 2-hydroxyethyl hydrogen phthalate.

  • MS confirms the molecular formula C₁₀H₁₀O₅.

  • IR identifies the presence of -OH (alcohol and carboxylic acid), C=O (ester and carboxylic acid), and an ortho-disubstituted aromatic ring.

  • ¹H and ¹³C NMR provide the chemical environments and number of each type of proton and carbon.

  • COSY establishes the connectivity of the ethylene glycol fragment and the protons on the aromatic ring.

  • HSQC links the protons to their directly attached carbons.

  • HMBC confirms the connection of the ester group to the aromatic ring and the ethylene glycol moiety, and the carboxylic acid group to the aromatic ring.

The collective evidence from these techniques provides a self-validating system for the structural elucidation of 2-hydroxyethyl hydrogen phthalate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66539, Bis(2-hydroxyethyl) phthalate. Retrieved from [Link]

  • ChemBK. (n.d.). 2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

  • NIST. (n.d.). Phthalic acid, monoethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate?. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

  • Caveman Chemistry. (n.d.). 28.3. Polyesters. Retrieved from [Link]

  • Google Patents. (n.d.). Ethylene glycol phthalate.
  • LookChem. (n.d.). Cas 17689-42-8,2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a significant chemical intermediate. The synthesis is achieved through the ring-opening reaction of phthalic anhydride with ethylene glycol. This document will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's yield and purity. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

This compound is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including polyesters and specialized polymers.[1][] Its derivatives are also explored in medicinal chemistry. The synthesis from phthalic anhydride and ethylene glycol is a classic example of a ring-opening esterification reaction, a fundamental process in organic chemistry.[3][4]

The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group and a free hydroxyl group.

Chemical Principles

The core of this synthesis lies in the reactivity of the cyclic anhydride. The carbonyl groups in phthalic anhydride are electrophilic and susceptible to attack by nucleophiles, such as the hydroxyl groups of ethylene glycol. The reaction proceeds without the need for a catalyst, although one can be used to increase the reaction rate. The process is a condensation reaction where no small molecule, like water, is eliminated in the initial ring-opening step.

Reaction Mechanism

The reaction between phthalic anhydride and ethylene glycol proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic Attack The reaction commences with the lone pair of electrons on one of the oxygen atoms of the ethylene glycol molecule attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.

Step 2: Tetrahedral Intermediate Formation This attack results in the formation of a transient tetrahedral intermediate.

Step 3: Ring Opening The tetrahedral intermediate then collapses, leading to the opening of the anhydride ring. The electrons from the oxygen-carbonyl carbon bond shift to the other carbonyl oxygen, which then abstracts a proton from the protonated hydroxyl group of the ethylene glycol moiety.

Step 4: Product Formation This results in the formation of the final product, this compound, which contains both a carboxylic acid group and a hydroxyl group.

Below is a diagram illustrating the workflow of this synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Mixing Mixing and Heating Phthalic_Anhydride->Mixing Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Mixing Reaction Ring-Opening Reaction Mixing->Reaction Initiates Reaction Cooling Cooling and Solidification Reaction->Cooling Forms Product Final_Product This compound Cooling->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Properties
Phthalic AnhydrideC₈H₄O₃148.1285-44-9White solid, skin and respiratory irritant.[5]
Ethylene GlycolC₂H₆O₂62.07107-21-1Colorless liquid, toxic if ingested.[5]
Sodium Acetate (optional catalyst)C₂H₃NaO₂82.03127-09-3White hygroscopic powder.
Step-by-Step Procedure
  • Preparation : In a clean, dry round-bottom flask, place 14.8 g (0.1 mol) of phthalic anhydride.

  • Addition of Ethylene Glycol : To the flask, add 6.2 g (0.1 mol) of ethylene glycol. For a catalyzed reaction, 0.1 g of anhydrous sodium acetate can also be added at this stage.[5]

  • Reaction Setup : Clamp the flask and place it in a heating mantle. It is advisable to heat the entire tube to prevent condensation of any water produced from potential side reactions.[4]

  • Heating : Gently heat the mixture with stirring. The phthalic anhydride will begin to melt and dissolve in the ethylene glycol.[4]

  • Reaction Progression : Continue heating gently for approximately 3-5 minutes after the solution appears to boil.[5] Avoid overheating, which can lead to the formation of polyesters and other byproducts.

  • Cooling and Solidification : After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will solidify upon cooling.

  • Purification (Optional) : The resulting solid can be recrystallized from a suitable solvent, such as toluene, to obtain a purer product.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point : The melting point of the purified product should be determined and compared with the literature value.

  • Infrared (IR) Spectroscopy : The IR spectrum should show a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the ester C=O stretch, and another for the carboxylic acid C=O stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Safety and Handling

  • Phthalic Anhydride : It is a skin and respiratory irritant and is toxic if ingested.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethylene Glycol : It is toxic by ingestion and inhalation.[5] A lethal dose is approximately 100 mL.[5] Avoid contact with skin and eyes, and do not ingest.

Conclusion

The synthesis of this compound from phthalic anhydride and ethylene glycol is a straightforward and efficient method for producing this valuable chemical intermediate. The reaction proceeds via a nucleophilic ring-opening mechanism and can be performed with or without a catalyst. By carefully controlling the reaction conditions, a high yield of the desired product can be obtained. The bifunctional nature of the product makes it a versatile starting material for further chemical transformations, particularly in polymer chemistry.

References

  • Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. Retrieved from [Link]

  • Chemcess. (2024, November 9). Phthalic Anhydride: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Caveman Chemistry. (n.d.). 28.3. Retrieved from [Link]

  • Chegg.com. (2023, April 3). Solved Phthalic anhydride reacts with ethylene glycol to. Retrieved from [Link]

  • Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-Carboxyethylcarbonyloxy)ethyl acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). Ethylene glycol phthalate - US1946202A.
  • Polymer Chemistry (RSC Publishing). (n.d.). Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Profile of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS 17689-42-8), a significant building block in polymer and medicinal chemistry. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Functional Groups

This compound is a bifunctional molecule featuring a carboxylic acid group and a hydroxyethyl ester attached to a benzene ring in an ortho substitution pattern. Understanding the interplay of these functional groups is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethylene glycol moiety, the carboxylic acid proton, and the hydroxyl proton. The ortho-substitution on the benzene ring will result in a complex splitting pattern for the aromatic protons.

Experimental Protocol (Typical):

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons (e.g., -COOH and -OH). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow down the exchange of acidic protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.[1]
~7.9 - 7.5Multiplet4HAr-HThe four protons on the benzene ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The protons adjacent to the electron-withdrawing carbonyl groups will be the most deshielded.
~4.8Singlet (broad)1H-OHThe hydroxyl proton's chemical shift is variable and depends on concentration, temperature, and solvent. It is often a broad singlet.
~4.4Triplet2H-COO-CH₂-These protons are adjacent to the electron-withdrawing ester oxygen, causing a downfield shift. They will be split by the adjacent -CH₂-OH protons.
~3.8Triplet2H-CH₂-OHThese protons are adjacent to the hydroxyl group and will be shifted downfield, though less so than the ester-linked methylene protons. They will be split by the adjacent -COO-CH₂- protons.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of two carbonyl carbons and an aromatic ring, the spectrum will span a wide range of chemical shifts.

Experimental Protocol (Typical):

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Longer acquisition times may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale
~168-C OOHThe carboxylic acid carbonyl carbon is typically found in this region.[2]
~166-C OO-The ester carbonyl carbon is also highly deshielded.
~134 - 128Ar-CThe aromatic carbons will appear in this characteristic range. The carbons attached to the carbonyl groups will be the most downfield.
~66-COO-C H₂-The carbon attached to the ester oxygen is shifted downfield.
~61-C H₂-OHThe carbon bearing the hydroxyl group is also deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in this compound. The presence of two carbonyl groups (acid and ester) and two hydroxyl groups (acid and alcohol) will lead to characteristic absorption bands.

Experimental Protocol (Typical):

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300 - 2500BroadO-H stretch (Carboxylic Acid)The O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding.[3]
~3400BroadO-H stretch (Alcohol)The hydroxyl group of the ethylene glycol moiety will also show a broad O-H stretching band.
~1720StrongC=O stretch (Ester)The ester carbonyl stretch is typically found at a slightly higher wavenumber than the acid carbonyl.
~1700StrongC=O stretch (Carboxylic Acid)The carboxylic acid carbonyl stretch is a strong, sharp peak.[3]
~1600, ~1475MediumC=C stretch (Aromatic)These absorptions are characteristic of the benzene ring.
~1300 - 1200StrongC-O stretch (Ester and Acid)Strong C-O stretching bands are expected for both the ester and carboxylic acid groups.

graph "Experimental_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "Sample_Preparation" { A [label="Weigh Sample"]; B [label="Dissolve in\nDeuterated Solvent (NMR)\nor Prepare KBr Pellet (IR)"]; A -> B; }

subgraph "Spectroscopic_Analysis" { C [label="NMR Spectrometer"]; D [label="IR Spectrometer"]; E [label="Mass Spectrometer"];

B -> C;
B -> D;
A -> E;

}

subgraph "Data_Processing_and_Interpretation" { F [label="Fourier Transform\nand Phasing"]; G [label="Peak Picking and\nIntegration"]; H [label="Spectral Interpretation\nand Structure Elucidation"];

C -> F -> G -> H;
D -> H;
E -> H;

} }

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that would likely cause significant fragmentation.

Experimental Protocol (Typical):

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionize the sample using a suitable method (e.g., Electron Ionization or Electrospray Ionization).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

m/z Possible Fragment Rationale
210[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₁₀O₅).
192[M - H₂O]⁺Loss of a water molecule from the molecular ion.
165[M - OCH₂CH₂OH]⁺Cleavage of the ester side chain.
149[C₈H₅O₃]⁺A common fragment in phthalate esters, corresponding to the protonated phthalic anhydride structure.[4]
121[C₇H₅O₂]⁺Loss of CO₂ from the [M - OCH₂CH₂OH]⁺ fragment.
45[CH₂CH₂OH]⁺The hydroxyethyl fragment.

Synthesis and Purity Considerations

This compound is typically synthesized by the reaction of phthalic anhydride with ethylene glycol.[5] The reaction conditions can influence the product distribution, and potential impurities could include unreacted starting materials, the di-esterified product, or polymeric side products. Spectroscopic analysis is crucial for confirming the structure of the desired mono-ester and assessing its purity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and comparison with structurally related compounds. These data serve as a valuable reference for researchers working with this molecule, aiding in its identification, characterization, and quality control. Experimental verification of these predictions is encouraged for definitive structural confirmation.

References

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solubility of phthalic acid mono(2-hydroxyethyl) ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Phthalic Acid Mono(2-hydroxyethyl) Ester in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of phthalic acid mono(2-hydroxyethyl) ester. Designed for researchers, scientists, and professionals in drug development, it delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and practical, field-proven methodologies for empirical solubility determination.

Executive Summary

Phthalic acid mono(2-hydroxyethyl) ester is a compound of interest in various industrial and pharmaceutical applications, including as a plasticizer and a precursor in chemical synthesis.[1] Understanding its solubility in different organic solvents is critical for process development, formulation, purification, and analytical method development. This document provides a foundational understanding of its expected solubility behavior and equips the user with the necessary protocols to determine its solubility in any given solvent system.

Physicochemical Characterization of the Solute

A molecule's structure dictates its properties and, consequently, its function and behavior in different chemical environments. Phthalic acid mono(2-hydroxyethyl) ester (MHE) is a bifunctional molecule with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2]

Table 1: Key Physicochemical Properties of Phthalic Acid Mono(2-hydroxyethyl) Ester

PropertyValue/DescriptionSource(s)
Chemical Name 2-Hydroxyethyl hydrogen phthalate[1]
CAS Number 17689-42-8[1]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1][2]
Appearance Colorless solid[1]
Boiling Point 428.3°C at 760 mmHg[1]
Density 1.365 g/cm³[1][2]

Its structure contains several key functional groups that dictate its solubility:

  • Aromatic Ring: The rigid, nonpolar benzene ring contributes to hydrophobic interactions.

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It can also deprotonate in the presence of a base, forming a highly polar carboxylate salt.

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.[3]

  • Hydroxyl Group (-OH): The terminal hydroxyl group is polar and is a strong hydrogen bond donor and acceptor.

The presence of both polar (carboxylic acid, hydroxyl, ester) and nonpolar (aromatic ring) regions makes MHE an amphiphilic molecule. This duality is the primary determinant of its solubility across a spectrum of organic solvents.

Caption: Molecular structure of phthalic acid mono(2-hydroxyethyl) ester highlighting its key functional groups.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another. Phthalate esters are generally hydrophobic and thus poorly soluble in water, but are soluble in organic solvents and oils.[4] MHE's unique structure with its multiple polar functional groups, however, suggests a more nuanced behavior.

The key intermolecular forces at play are:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups of MHE can donate hydrogen bonds, while the carbonyl oxygens of the ester and carboxylic acid, as well as the hydroxyl oxygen, can accept them. Solvents that are strong hydrogen bond donors/acceptors (e.g., alcohols, acetic acid) will interact favorably.

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds in the ester and carboxylic acid groups, and the C-O and O-H bonds in the hydroxyethyl chain, create permanent dipoles that can interact with other polar solvent molecules (e.g., acetone, ethyl acetate).

  • Van der Waals Forces (London Dispersion Forces): The entire molecule, particularly the aromatic ring, exhibits these weak, temporary forces. They are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines solubility. For MHE, a solvent must effectively solvate both the polar functional groups and the nonpolar aromatic ring.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility of Phthalic Acid Mono(2-hydroxyethyl) Ester in Various Organic Solvents

SolventSolvent ClassKey Interactions with MHEPredicted Solubility
Methanol/Ethanol Polar ProticStrong H-bonding with -OH and -COOH groups. Good dipole-dipole interactions.High
Acetone Polar AproticStrong dipole-dipole interactions. H-bond acceptor for MHE's -OH and -COOH.High
Ethyl Acetate Polar AproticGood dipole-dipole and H-bond acceptor capabilities.Moderate to High
Tetrahydrofuran (THF) Polar AproticH-bond acceptor. Can solvate both polar and nonpolar regions.Moderate to High
Dichloromethane Polar AproticDipole-dipole interactions. Less effective at H-bonding.Moderate
Toluene Nonpolar AromaticVan der Waals forces with the aromatic ring. Poor interaction with polar groups.Low to Moderate
Hexane Nonpolar AliphaticVan der Waals forces only. Cannot effectively solvate the polar groups.Low / Insoluble
Dimethyl Sulfoxide (DMSO) Polar AproticVery strong H-bond acceptor and highly polar.Very High

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6] This protocol provides a self-validating system for generating accurate solubility data.

Principle

An excess amount of the solid solute (MHE) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated supernatant is determined analytically.[5]

Materials and Equipment
  • Phthalic acid mono(2-hydroxyethyl) ester (solid)

  • Solvent of interest

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of MHE to a series of vials. The key is to ensure a solid phase remains at the end of the experiment. As a starting point, add approximately 20-50 mg of MHE to 2-5 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a defined period. An equilibration time of 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent solid carryover.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of MHE.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

ShakeFlask_Workflow A Step 1: Preparation Add excess solid MHE to solvent in a vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-72h). A->B Achieve Equilibrium C Step 3: Phase Separation Settle and filter supernatant to get clear saturated solution. B->C Isolate Saturated Solution D Step 4: Dilution Accurately dilute the saturated solution. C->D Prepare for Analysis E Step 5: Quantification Analyze concentration via HPLC or UV-Vis. D->E Measure Concentration F Step 6: Calculation Determine original solubility from concentration and dilution factor. E->F Back-calculate Result Solubility Data (mg/mL) F->Result

Caption: Standard workflow for the Shake-Flask solubility determination method.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.[5]

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to confirm that no phase transformation or solvation has occurred during the equilibration process.[5]

  • Replicates: Run each experiment in triplicate to assess the precision of the method.

Conclusion

Phthalic acid mono(2-hydroxyethyl) ester is an amphiphilic molecule with both polar, hydrogen-bonding functional groups and a nonpolar aromatic core. This structure dictates a high solubility in polar organic solvents like alcohols and acetone, moderate solubility in solvents of intermediate polarity, and low solubility in nonpolar aliphatic solvents like hexane. For researchers and drug development professionals requiring precise quantitative data, the Shake-Flask method provides a robust and reliable experimental framework. By combining theoretical understanding with rigorous experimental practice, the solubility of this compound can be accurately characterized to support a wide range of scientific and industrial applications.

References

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An In-depth Technical Guide to the Theoretical Modeling of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging the Gap Between Theory and Application

In the intricate landscape of chemical research and drug development, 2-hydroxyethyl hydrogen phthalate (HEHP) presents a molecule of significant interest. As a monoester of phthalic acid, it serves not only as a crucial intermediate in chemical synthesis but also as a subject of study due to the broader toxicological and environmental implications of phthalates.[1][2][3][4] Understanding its molecular behavior—how it contorts, interacts, and reacts—is paramount for predicting its physicochemical properties, biological activity, and environmental fate.

This guide moves beyond a mere recitation of facts to provide a cohesive, in-depth framework for the theoretical modeling of HEHP. As a Senior Application Scientist, my objective is to illuminate the causality behind computational choices, ensuring that each step is not just a procedure but a logical progression toward a validated, predictive model. We will explore the core techniques of quantum mechanics and molecular dynamics, not as abstract theories, but as powerful tools to dissect and predict the behavior of this versatile molecule. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate their research and development efforts.

Foundational Physicochemical & Structural Profile of HEHP

Before embarking on theoretical modeling, a comprehensive understanding of the molecule's fundamental properties is essential. These experimental and predicted values serve as the initial benchmarks for validating our computational models.

2-Hydroxyethyl hydrogen phthalate (CAS: 17689-42-8) is a phthalate monoester characterized by a benzene ring with adjacent carboxylic acid and ester functional groups.[2] The ester side chain contains a terminal hydroxyl group, which imparts distinct properties of polarity and hydrogen bonding potential.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Hydrogen Phthalate

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[2][5]
Molecular Weight 210.18 g/mol [3][5]
Density 1.365 g/cm³ (Predicted)[2][5]
Boiling Point 428.3 °C at 760 mmHg[2][3]
Flash Point 173.8 °C[2][3]
Vapor Pressure 4.26E-08 mmHg at 25°C[2]
Refractive Index 1.578[2][3]

These properties, particularly those related to polarity and potential for hydrogen bonding, suggest that both intramolecular and intermolecular interactions will play a significant role in the molecule's behavior, a key consideration for our modeling strategy.

Quantum Chemical Modeling: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for probing the electronic properties of a molecule.[6] These methods allow us to understand the molecule's intrinsic stability, reactivity, and spectroscopic signatures from first principles.

The Rationale Behind Method Selection

For a molecule like HEHP, the B3LYP functional often provides a robust balance between computational accuracy and resource efficiency for calculating molecular parameters.[6] When paired with a Pople-style basis set, such as 6-311++G(d,p), we can accurately describe the electronic distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for describing non-spherical electron densities around atoms, which is critical for capturing hydrogen bonding and other non-covalent interactions.[6]

Experimental Protocol: DFT-Based Molecular Property Calculation

This protocol outlines the workflow for obtaining a stable molecular geometry and key electronic descriptors for HEHP.

Step 1: Initial Structure Generation

  • Construct the 2D structure of 2-hydroxyethyl hydrogen phthalate in a molecular editor (e.g., Avogadro, ChemDraw).

  • Generate an initial 3D conformation using a force field-based energy minimization (e.g., MMFF94). This provides a reasonable starting point for the more computationally intensive quantum calculations.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Initiate a geometry optimization calculation. The convergence criteria must be stringent to ensure a true energy minimum is located. This is a self-validating step; failure to converge indicates a poor starting geometry or a complex potential energy surface requiring a more advanced search algorithm.

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) with water as the solvent to simulate aqueous conditions, which is relevant for biological and environmental contexts.

Step 3: Frequency Calculation

  • Objective: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies.

  • Methodology:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: The absence of imaginary frequencies confirms that the structure is a local minimum. The presence of imaginary frequencies would indicate a transition state, requiring re-optimization.

    • The output provides predicted IR and Raman spectra, which can be directly compared with experimental data for model validation.

Step 4: Electronic Property Calculation

  • Objective: To compute descriptors that govern reactivity and intermolecular interactions.

  • Methodology:

    • Using the validated minimum energy structure, perform a single-point energy calculation.

    • Key Outputs:

      • HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of chemical reactivity and stability.[7] A smaller gap suggests higher reactivity.

      • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[7] For HEHP, we expect negative potential around the oxygen atoms of the carboxyl, ester, and hydroxyl groups, indicating sites prone to electrophilic attack and hydrogen bond formation.[7]

      • Dipole Moment & Polarizability: These values quantify the molecule's overall polarity and how its electron cloud is distorted by an external electric field, which are essential for understanding its interaction with polar solvents and biological macromolecules.[6]

DFT_Workflow cluster_prep Step 1: Preparation cluster_qm Step 2-4: Quantum Mechanics Calculation (DFT) cluster_output Analysis & Validation Start Generate 2D Structure PreOpt 3D Conformation Generation (e.g., MMFF94) Start->PreOpt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Spectra Predicted IR/Raman Spectra Freq->Spectra SP Single Point Energy & Property Calculation Properties Electronic Properties: - HOMO/LUMO Gap - MEP Map - Dipole Moment SP->Properties Validation->Opt Yes (Re-optimize) Validation->SP No Validation_Exp Compare with Experimental Data Spectra->Validation_Exp

Caption: A generalized workflow for DFT calculations on HEHP.

Molecular Dynamics Simulations: Capturing Conformational Flexibility and Interactions

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time. This is crucial for understanding conformational changes, solvation dynamics, and interactions with other molecules, such as biological receptors or environmental surfaces.[8][9][10]

Rationale for Force Field and System Setup

The choice of a force field is critical for the accuracy of an MD simulation. Force fields like CHARMM or AMBER are well-parameterized for biomolecules and organic molecules, making them suitable for studying HEHP's interaction with proteins. For studying bulk properties or interactions with materials, a more general force field like Dreiding might be employed.[11] The system must be explicitly solvated (e.g., using the TIP3P water model) to accurately capture the hydrophobic and hydrophilic interactions that govern its behavior in an aqueous environment.[10]

Experimental Protocol: Simulating HEHP in an Aqueous Environment

This protocol describes the setup and execution of a standard MD simulation to study the conformational dynamics of a single HEHP molecule in water.

Step 1: System Preparation

  • Parameterization: Obtain or generate force field parameters for HEHP. The partial atomic charges, derived from the quantum chemical calculations (Step 2.4), should be used to ensure an accurate representation of the molecule's electrostatic potential. This is a key step in linking the QM and MM models.

  • Solvation: Place the parameterized HEHP molecule in the center of a periodic cubic or triclinic box.

  • Solvent Addition: Fill the box with a pre-equilibrated solvent, such as TIP3P water, ensuring a minimum distance between the solute and the box edge.

  • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system, as HEHP has a carboxylic acid group that will be deprotonated at physiological pH.

Step 2: Energy Minimization

  • Objective: To remove steric clashes or unfavorable contacts in the initial system configuration.

  • Methodology: Perform a steepest descent energy minimization, followed by a conjugate gradient minimization, until the maximum force on any atom is below a defined threshold.

Step 3: System Equilibration

  • Objective: To bring the system to the desired temperature and pressure. This is a two-phase process.

  • Phase 1 (NVT Ensemble):

    • Gently heat the system to the target temperature (e.g., 298 K or 310 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the solute to allow the solvent to relax around it.

    • Validation: Monitor the system's temperature until it stabilizes around the target value.

  • Phase 2 (NPT Ensemble):

    • Switch to a constant pressure and temperature ensemble (NPT ensemble). This allows the box volume to fluctuate, bringing the system's density to an equilibrium value. Gradually release the position restraints on the solute.

    • Validation: Monitor the pressure and density of the system until they plateau, indicating the system is well-equilibrated.

Step 4: Production Run

  • Objective: To generate a trajectory of the molecule's motion for subsequent analysis.

  • Methodology: Once the system is equilibrated, turn off all restraints and run the simulation for a desired length of time (e.g., 100-500 ns). Save the coordinates of all atoms at regular intervals.

Step 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute to assess its structural stability over the simulation.

  • Radius of Gyration (Rg): Analyze the Rg to understand changes in the molecule's compactness.

  • Hydrogen Bond Analysis: Quantify the formation and lifetime of intramolecular and intermolecular (solute-solvent) hydrogen bonds.

  • Conformational Clustering: Identify the most populated conformations of HEHP during the simulation.

MD_Workflow cluster_setup Step 1: System Setup cluster_equil Step 2-3: Equilibration cluster_run Step 4-5: Production & Analysis Param Parameterize Solute (Use QM Charges) Solvate Solvate in Water Box Param->Solvate Ions Add Counter-Ions Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis: - RMSD & Rg - H-Bonding - Conformational Clustering Prod->Analysis

Caption: A procedural flowchart for a Molecular Dynamics simulation of HEHP.

Applications in Drug Development and Environmental Science

The validated theoretical models of HEHP serve as a powerful predictive tool.

  • Predicting Biological Interactions: Phthalate esters are known to interact with nuclear receptors like the peroxisome proliferator-activated receptors (PPARs).[1] The 3D structure and electrostatic potential derived from our models can be used in molecular docking studies to predict the binding affinity of HEHP to such receptors. Furthermore, MD simulations can elucidate the dynamic stability of the ligand-receptor complex, providing insights into its potential as an endocrine disruptor.[9]

  • Understanding Environmental Fate: The partitioning of HEHP between water and solid surfaces (e.g., soil, sediment) is a key factor in its environmental transport and persistence.[8][12] MD simulations, particularly using advanced techniques like metadynamics, can be used to calculate the free energy of adsorption of HEHP onto surfaces like smectite clay, providing data for environmental fate models.[8][13]

Conclusion and Future Outlook

The theoretical modeling of 2-hydroxyethyl hydrogen phthalate, through a synergistic application of quantum mechanics and molecular dynamics, provides unparalleled insight into its behavior at the molecular level. This guide has outlined a robust, self-validating framework for generating and analyzing computational models of HEHP. The true power of this approach lies in its predictive capability—from elucidating reaction mechanisms and predicting spectroscopic properties to simulating complex interactions with biological targets and environmental matrices.

Future work should focus on building upon these foundational models. Advanced topics could include simulating reaction kinetics, developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of related phthalate monoesters, and employing enhanced sampling techniques to explore larger conformational landscapes and binding events. By integrating these computational strategies, researchers can significantly accelerate the design of safer chemicals and more effective pharmaceuticals, while also better understanding the environmental impact of existing compounds.

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The Unseen Intermediate: A Technical Guide to the Discovery and History of Phthalic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phthalic acid monoesters (PAMs) occupy a unique and often overlooked position in the history of industrial chemistry and toxicology. Initially regarded as simple intermediates in the synthesis of ubiquitous phthalate diester plasticizers, their profound biological activity has led to their re-emergence as critical molecules of study for researchers, toxicologists, and drug development professionals. This in-depth technical guide provides a comprehensive narrative of the discovery and scientific history of PAMs, from their implicit creation in early esterification reactions to their modern-day recognition as potent endocrine disruptors. We will explore the fundamental chemistry, key historical milestones, evolution of analytical methodologies, and the elucidation of their mechanisms of action, providing a robust resource for the scientific community.

From Anhydride to Ester: The Chemical Genesis

The story of phthalic acid monoesters begins not with their own discovery, but with that of their precursors. In 1836, the French chemist Auguste Laurent first reported the synthesis of phthalic anhydride by oxidizing naphthalene tetrachloride.[1] Initially misidentifying it as "naphthalic acid," its true nature as the anhydride of benzene-1,2-dicarboxylic acid was later established.[1] This white, crystalline solid became a cornerstone of the burgeoning chemical industry, primarily as a precursor for dyes and resins.[2]

The chemical pathway to phthalic acid monoesters is a direct and fundamental reaction in organic chemistry: the alcoholysis of an acid anhydride. The process begins with the reaction of phthalic anhydride with one equivalent of an alcohol (ROH). This reaction readily proceeds to open the anhydride ring, forming a monoester.[3]

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R [3]

This initial monoesterification is a rapid process. The subsequent conversion to a diester, which requires the removal of water, is a more challenging and typically slower reaction.[3] While the ultimate goal for industrial applications like plasticizers was the creation of the diester, the monoester was an inescapable and readily formed intermediate.

The foundational work on acid-catalyzed esterification by Emil Fischer and Arthur Speier in 1895 provided the chemical principles that govern these transformations.[4] Although their work did not specifically focus on phthalic acid, the mechanism they elucidated is directly applicable.

An Intermediate in the Shadow: The Rise of Plasticizers

The early 20th century saw the introduction of phthalate diesters as revolutionary plasticizers, replacing volatile and odorous camphor in the production of cellulose nitrate plastics in the 1920s.[5] The commercial availability of polyvinyl chloride (PVC) in 1931, coupled with the development of di(2-ethylhexyl) phthalate (DEHP), ignited a boom in the plasticizer industry.[5] The synthesis of these diesters invariably proceeded through the monoester intermediate. However, for decades, the scientific and industrial focus remained squarely on the final diester products. The monoesters were largely viewed as a transient species, a necessary step on the path to the desired flexible and durable plastics.

A Paradigm Shift: The "Rediscovery" as Bioactive Metabolites

The perception of phthalic acid monoesters underwent a dramatic transformation in the latter half of the 20th century with the rise of toxicology and the study of xenobiotic metabolism. The term "xenobiotic" was coined to describe foreign compounds in an organism, and the study of their metabolic fate became a critical field of research.[6][7] Scientists began to understand that the body possesses a sophisticated enzymatic machinery, primarily involving cytochrome P450 oxidases and esterases, to modify and eliminate foreign chemicals.[7]

It was discovered that phthalate diesters are rapidly metabolized in the body. The first step in this metabolic cascade is the hydrolysis of one of the ester linkages by lipases and esterases, yielding the corresponding phthalic acid monoester and an alcohol.[8]

C₆H₄(CO₂R)₂ + H₂O → C₆H₄(CO₂H)CO₂R + ROH

This metabolic "rediscovery" was a pivotal moment. It became evident that the biological effects observed after exposure to phthalate diesters were often not caused by the parent compound itself, but by its monoester metabolite. These monoesters were found to be more biologically active and, in many cases, more toxic.[8]

The Dawn of Endocrine Disruption Science

The concept of endocrine-disrupting chemicals (EDCs) gained significant traction in the scientific community following the 1991 Wingspread Conference.[6] This new paradigm, which posits that exogenous chemicals can interfere with the body's hormonal systems, provided a framework for understanding the toxicological effects of phthalate monoesters. Landmark publications, such as Rachel Carson's "Silent Spring" in 1962, had already laid the groundwork for public and scientific awareness of the environmental impact of chemicals.[9]

Early toxicological studies on phthalates began to reveal a range of adverse health effects, particularly on the reproductive system.[8] It was the investigation into the mechanisms behind these effects that brought phthalic acid monoesters to the forefront of endocrine disruption research.

Mechanism of Action: The PPAR Connection

A significant breakthrough in understanding the biological activity of phthalic acid monoesters came with the discovery of their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and cell differentiation. The first member of this family, PPARα, was cloned in 1990.[10]

Subsequent research demonstrated that several phthalate monoesters, most notably mono-(2-ethylhexyl) phthalate (MEHP), are potent activators of both PPARα and PPARγ. This activation is a key molecular initiating event for many of the observed toxicological effects.

PPAR_Activation cluster_extracellular Extracellular cluster_cell Cell Phthalate_Diester Phthalate Diester (e.g., DEHP) Phthalate_Monoester Phthalate Monoester (e.g., MEHP) PPAR PPAR (α/γ) (inactive) RXR RXR (inactive) Active_Complex Active PPAR-RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) on DNA Target_Genes Target Gene Transcription Biological_Effects Biological Effects (e.g., altered lipid metabolism, reproductive toxicity)

Figure 1: Simplified signaling pathway of PPAR activation by phthalic acid monoesters.

Quantitative Data on PPAR Activation

The potency of different phthalate monoesters as PPAR activators varies. The following table summarizes the effective concentration for half-maximal response (EC₅₀) for selected monoesters on mouse and human PPAR isoforms.

Phthalate MonoesterReceptorEC₅₀ (µM)
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARα0.6
Human PPARα3.2
Mouse PPARγ10.1
Human PPARγ6.2
Monobenzyl phthalate (MBzP)Mouse PPARα21
Human PPARα30
Mouse PPARγ75-100
Human PPARγ75-100
Mono-n-butyl phthalate (MBuP)Mouse PPARα63

Data compiled from published studies.

This activation of PPARs by phthalate monoesters leads to a cascade of downstream effects, including altered lipid metabolism, hepatotoxicity, and disruption of reproductive development and function.[8]

Evolution of Analytical Methodologies

The ability to detect and quantify phthalic acid monoesters has been intrinsically linked to advances in analytical chemistry.

Early Chromatographic Techniques

The development of paper chromatography by Martin and Synge in 1943 provided the first simple and effective method for separating complex mixtures of organic compounds.[11][12] This was followed by the advent of thin-layer chromatography (TLC) in the 1950s, which offered improved resolution and speed.[13] These early techniques were instrumental in the initial separation and identification of organic acid metabolites, laying the groundwork for future analyses of phthalate monoesters.

The Era of Gas Chromatography and Mass Spectrometry

The coupling of gas chromatography (GC) with mass spectrometry (MS) in the 1950s revolutionized chemical analysis.[14][15] GC-MS provided a powerful tool for separating volatile compounds and identifying them based on their unique mass fragmentation patterns. For the analysis of polar and thermally unstable phthalate monoesters, a derivatization step to convert the carboxylic acid group into a more volatile ester or silyl ether was often necessary. However, recent advancements have enabled the direct analysis of underivatized monoesters by optimizing injection and separation conditions.[16]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Today, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of phthalate monoesters in biological matrices.[4] This technique offers high sensitivity, specificity, and the ability to analyze a wide range of metabolites simultaneously without the need for derivatization. The use of isotope-labeled internal standards is crucial for accurate quantification.[17]

Experimental Protocols

Synthesis of Phthalic Acid Mono-n-butyl Ester

This protocol describes a straightforward laboratory synthesis of a phthalic acid monoester.

Materials:

  • Phthalic anhydride

  • n-butanol

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of phthalic anhydride in 100 mL of toluene.

  • Add a stoichiometric equivalent of n-butanol to the flask.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to extract the acidic monoester as its sodium salt.

  • Separate the aqueous layer and wash it with a small amount of diethyl ether to remove any unreacted diester or alcohol.

  • Acidify the aqueous layer with 10% hydrochloric acid until a white precipitate forms.

  • Extract the precipitated monoester with diethyl ether.

  • Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the phthalic acid mono-n-butyl ester as a white solid.

  • The product can be further purified by recrystallization.

Synthesis_Workflow Start Start: Phthalic Anhydride + n-Butanol in Toluene Reflux Reflux (2-4 hours) Start->Reflux Extraction Liquid-Liquid Extraction (wash with NaHCO₃ solution) Reflux->Extraction Separation Separate Aqueous Layer (contains monoester salt) Extraction->Separation Acidification Acidify with HCl (precipitates monoester) Separation->Acidification Extraction2 Extract with Diethyl Ether Acidification->Extraction2 Drying Dry with MgSO₄ and Filter Extraction2->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation End End: Purified Phthalic Acid Mono-n-butyl Ester Evaporation->End

Figure 2: Workflow for the synthesis of phthalic acid mono-n-butyl ester.

Analysis of Phthalic Acid Monoesters in Urine by LC-MS/MS

This protocol provides a general outline for the analysis of phthalate monoesters in human urine.

Materials:

  • Urine sample

  • β-glucuronidase

  • Ammonium acetate buffer

  • Isotope-labeled internal standards for each analyte

  • Solid-phase extraction (SPE) cartridges

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: a. To 100 µL of urine, add a buffer solution containing β-glucuronidase and the internal standard mixture. b. Incubate the sample to deconjugate the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol followed by water. b. Load the incubated urine sample onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the analytes using a suitable C18 column with a gradient elution of water and acetonitrile/methanol containing a small percentage of formic acid. d. Detect the analytes using the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for each analyte and its corresponding internal standard.

  • Quantification: a. Generate a calibration curve using standards of known concentrations. b. Quantify the concentration of each phthalate monoester in the urine sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Conclusion

The scientific journey of phthalic acid monoesters is a compelling example of how a seemingly insignificant chemical intermediate can become a major focus of toxicological and biomedical research. Initially defined by their role in the synthesis of phthalate diesters, their "rediscovery" as the primary bioactive metabolites has fundamentally shifted our understanding of phthalate toxicity. The elucidation of their interaction with nuclear receptors like PPARs has provided a clear mechanistic basis for their endocrine-disrupting properties. As analytical techniques continue to improve in sensitivity and specificity, our ability to detect and quantify these compounds at ever-lower concentrations will undoubtedly lead to a deeper understanding of their impact on human health and the environment. This guide serves as a testament to the dynamic nature of scientific inquiry and the importance of re-examining long-held assumptions in the pursuit of knowledge.

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2-((2-Hydroxyethoxy)carbonyl)benzoic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid and Its Isomer

Introduction: A Tale of Two Isomers

In the landscape of specialty chemicals, precision is paramount. This guide addresses the material safety of This compound , a bifunctional aromatic compound with significant potential in polymer science and pharmaceutical development. However, a comprehensive review of available safety literature reveals that the vast majority of documented data pertains to its structural isomer, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS No. 1137-99-1) .

Given that both isomers possess the same reactive functional groups—a carboxylic acid, an ester, and a primary alcohol—their fundamental hazard profiles are anticipated to be nearly identical. This guide will therefore synthesize the robust data available for the 4-isomer to provide a reliable and scientifically-grounded safety framework for handling the 2-isomer. This approach is rooted in the principle of chemical similarity for hazard assessment, while emphatically cautioning that any unique steric or electronic effects of the ortho-substitution in the 2-isomer could marginally alter reactivity or biological interactions. Researchers must proceed with the caution merited by a compound whose specific toxicology has not been exhaustively investigated[1].

The applications for these molecules are diverse, serving as multifunctional monomers in polyester synthesis, linkers in bioconjugation, and building blocks for active pharmaceutical ingredients[]. This utility underscores the necessity for a thorough understanding of their safe handling, storage, and emergency management.

Section 1: Chemical Identification and Physicochemical Properties

A clear understanding of the substance's identity is the foundation of chemical safety. Below are the key identifiers and properties for the more documented 4-isomer, which are expected to be analogous to the 2-isomer.

G cluster_0 This compound cluster_1 4-((2-Hydroxyethoxy)carbonyl)benzoic acid 2-isomer 4-isomer

Caption: Chemical structures of the 2- and 4-isomers.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name 4-((2-hydroxyethoxy)carbonyl)benzoic acid [3]
Synonyms 2-Hydroxyethyl terephthalate, Mono(ethylene terephthalate) [4][5]
CAS Number 1137-99-1 [5][6]
Molecular Formula C₁₀H₁₀O₅ [3][5][6]
Molecular Weight 210.18 g/mol [5][6]
Appearance White to off-white solid [7]

| Purity (Typical) | ≥95% |[4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on available data, the compound is classified as an irritant to the skin, eyes, and respiratory system. Some evidence also suggests a potential for allergic skin reactions[8].

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word & Pictogram
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation Warning

| Skin Sensitization | 1A | H317: May cause an allergic skin reaction | Warning |

(Note: The GHS classification is based on data for the 4-isomer[4][5])

The causality behind these classifications stems from the molecule's functional groups. The carboxylic acid moiety can act as a primary irritant, while the overall molecule, upon repeated contact, may trigger an immune response leading to skin sensitization[8]. Inhalation of the dust can physically irritate the mucosal surfaces of the respiratory tract[4].

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to rigorous laboratory protocols is essential to mitigate the risks associated with this compound. The following procedures are designed as a self-validating system for safe laboratory operations.

Protocol 3.1: Standard Laboratory Handling
  • Preparation: Always consult this safety data sheet before work begins. Ensure an eyewash station and safety shower are unobstructed and functional.

  • Ventilation: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols[6].

  • Preventing Contamination: Use dedicated spatulas and glassware. Avoid returning unused material to the original container.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory[9]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[4].

  • Clothing: Routinely wash work clothing and protective equipment to remove contaminants[8]. Contaminated work clothing must not be allowed out of the workplace[8].

Protocol 3.2: Exposure Controls and Personal Protective Equipment (PPE)

Effective exposure control is achieved through a combination of engineering controls and appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Area Protection Rationale & Specifications
Eyes/Face Safety Goggles Required to protect against dust particles and splashes. Should be compliant with ANSI Z87.1 standards[4].
Skin Nitrile Gloves Provides a sufficient barrier against incidental contact. Change gloves immediately if contaminated.
Lab Coat A standard cotton or polyester lab coat is required to protect skin and personal clothing.

| Respiratory | NIOSH-approved Respirator | Required if working outside a fume hood or if dust generation is unavoidable. Use a particulate respirator (e.g., N95) or higher for nuisance exposures[1]. |

Protocol 3.3: Chemical Storage
  • Container: Store in the original, tightly-closed container to prevent contamination and reaction with moisture[4][8].

  • Environment: Keep in a cool, dry, and well-ventilated area[4][6].

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong alkalis[4][6][10].

  • Ignition Sources: Although not highly flammable, keep away from sources of ignition as a general precaution[4].

Section 4: Emergency Response Protocols

Preparedness is key to managing unforeseen incidents. The following workflows provide clear, actionable steps for common laboratory emergencies.

Protocol 4.1: First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following decision tree outlines the critical first steps.

G cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Breathed In Skin Skin Contact Exposure->Skin Touched Eye Eye Contact Exposure->Eye Splashed Ingestion Ingestion Exposure->Ingestion Swallowed Action_Inhale 1. Move to fresh air. 2. Give oxygen if breathing is difficult. 3. Seek medical attention. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Flush skin with water for 15+ min. 3. Wash with soap and water. Skin->Action_Skin Action_Eye 1. Flush eyes with water for 15+ min. 2. Remove contact lenses if easy to do. 3. Seek IMMEDIATE medical attention. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Seek IMMEDIATE medical attention. Ingestion->Action_Ingest

Caption: First-aid decision workflow by exposure route.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention[1][4][6].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15 minutes, followed by washing with soap and water[4]. If skin irritation or an allergic reaction develops, seek medical advice[4].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing[1][4][6]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4][6].

Protocol 4.2: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂)[1][4][8].

  • Unsuitable Media: Do not use a direct water jet, as it can scatter the material and spread the fire[8].

  • Specific Hazards: Thermal decomposition during a fire may produce irritating and toxic gases, primarily carbon monoxide and carbon dioxide[1][4].

  • Protective Actions: Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA)[4][8].

Protocol 4.3: Accidental Release and Spill Cleanup

A systematic approach is required to safely manage spills and prevent environmental contamination.

G Start Spill Occurs Step1 Ensure proper PPE is worn (Goggles, Gloves, Lab Coat) Start->Step1 Step2 Ensure adequate ventilation Step1->Step2 Step3 Contain the spill (Prevent entry into drains) Step2->Step3 Step4 Is the spill large or small? Step3->Step4 SmallSpill Small Spill: Wipe with absorbent material (e.g., cloth, fleece) Step4->SmallSpill Small LargeSpill Large Spill: Absorb with inert material (Vermiculite, sand) Step4->LargeSpill Large Step5 Collect material into a sealed container for disposal SmallSpill->Step5 LargeSpill->Step5 Step6 Clean spill area thoroughly with water Step5->Step6 End Dispose of waste according to regulations Step6->End

Caption: Workflow for accidental spill response.

  • Personal Protection: Do not touch spilled material without appropriate PPE[8].

  • Ventilation & Evacuation: Ensure the area is well-ventilated. For large spills, evacuate unnecessary personnel[1].

  • Containment: Prevent the spill from entering drains, sewers, or waterways[1][4]. For large spills, create a dike around the material using sand or earth[8].

  • Cleanup:

    • Small Spills: Carefully wipe up with an absorbent material (e.g., cloth, fleece) and place into a container for disposal[8].

    • Large Spills: Absorb the material with inert, non-combustible material such as vermiculite, dry sand, or earth. Shovel the mixture into labeled, sealed containers for disposal[1][8]. Avoid creating dust[1].

  • Decontamination: After the material has been collected, flush the area with water to remove any residue[8].

  • Disposal: Never return spilled material to the original container[8]. Dispose of waste in accordance with all applicable regulations (see Section 5).

Section 5: Stability, Reactivity, and Disposal

Understanding the chemical stability and reactivity is crucial for preventing hazardous situations.

Table 4: Reactivity and Stability Profile

Parameter Description Source(s)
Reactivity No specific reactivity data is available, but it is not expected to be highly reactive under normal conditions. [4][6]
Chemical Stability Stable under recommended storage temperatures and pressures. [4][6]
Possibility of Hazardous Reactions Hazardous polymerization will not occur. [4]
Conditions to Avoid Dust generation, excess heat, and exposure to incompatible materials. [4]
Incompatible Materials Strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong alkalis. These can cause vigorous, exothermic reactions. [4][6][10]

| Hazardous Decomposition Products | Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂). |[1][4][6] |

Protocol 5.1: Waste Disposal
  • Professional Disposal: All waste material, including contaminated absorbents and PPE, must be disposed of through a licensed and approved waste disposal company[1][8].

  • Regulatory Compliance: Disposal must be in full accordance with all local, regional, and national environmental regulations[8].

  • Containerization: Collect and store waste in sealed, properly labeled containers awaiting disposal[8]. Incineration under controlled conditions may be a suitable disposal method[8].

References

  • SDS US. (2023, November 14). Safety Data Sheet. 8

  • AK Scientific, Inc. Safety Data Sheet (United States) 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. 4

  • AbMole. Material Safety Data Sheet of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. 6

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  • Fluorochem. (2024, December 19). Safety Data Sheet. 10

  • Apollo Scientific. (2023, July 6). 2-Hydroxybenzoic acid Safety Data Sheet. 9

  • Sigma-Aldrich. (2025, October 15). Phthalic acid mono-2-ethylhexyl ester SAFETY DATA SHEET. Link

  • PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. National Center for Biotechnology Information. Link

  • BOC Sciences. CAS 1137-99-1 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

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  • Advanced ChemBlocks. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Link

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Methodological & Application

Application Note: Theoretical Framework for the Use of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Plasticizers

Plasticizers are essential additives that enhance the flexibility, durability, and workability of polymeric materials.[1] The most common class of plasticizers are esters of dicarboxylic acids, with phthalate esters being widely used in applications ranging from medical devices to food packaging.[1][2] These molecules function by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[3]

This application note explores the theoretical use of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid as a plasticizer. It is important to note that while its isomer, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, is a known monomer in polyester synthesis, the direct application of the 2-isomer as a plasticizer is not documented in current scientific literature.[][5] This document, therefore, provides a scientifically-grounded yet hypothetical framework for its evaluation, drawing upon the established principles of phthalate plasticizers.

Molecular Profile of this compound

This compound is a monoester of phthalic acid and ethylene glycol. Its chemical structure, featuring a rigid aromatic core and a flexible, hydrophilic side chain, suggests potential as a plasticizer.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 17689-42-8[6]
Molecular Formula C10H10O5[6]
Molecular Weight 210.19 g/mol [6]

The presence of both a carboxylic acid group and a hydroxyl group introduces polarity and the potential for hydrogen bonding, which could significantly influence its interaction with polymer matrices.

Proposed Mechanism of Action as a Plasticizer

The plasticizing effect of phthalate esters is attributed to their ability to disrupt the crystalline structure of polymers.[3] For this compound, we can hypothesize a similar mechanism:

  • Intercalation: The molecule would position itself between polymer chains.

  • Disruption of Intermolecular Forces: The bulky benzene ring would separate the polymer chains, reducing van der Waals forces.[3]

  • Enhanced Flexibility: The flexible hydroxyethoxy side chain would further increase the free volume, allowing for greater polymer chain mobility.

  • Polar Interactions: The carboxylic acid and hydroxyl groups could form hydrogen bonds with polar polymers, potentially enhancing compatibility and permanence.

G cluster_0 Polymer Matrix (e.g., PVC) cluster_1 Plasticizer Molecule p1 Polymer Chain plast This compound p1->plast Intercalation p2 Polymer Chain p2->plast Intercalation plast->p1 Disruption of Intermolecular Forces plast->p2 Disruption of Intermolecular Forces

Caption: Proposed interaction of this compound with polymer chains.

Experimental Protocols for Evaluation

The following protocols are designed to assess the efficacy of this compound as a plasticizer in a model polymer system, such as polyvinyl chloride (PVC).

Protocol for Incorporation into PVC

This protocol describes the preparation of plasticized PVC films.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Dissolution: In a fume hood, dissolve a known weight of PVC resin in THF to create a solution of a specific concentration (e.g., 10% w/v).

  • Additive Incorporation: To the PVC solution, add the desired amount of this compound (e.g., 10, 20, 30 parts per hundred of resin, phr) and the thermal stabilizer (e.g., 2 phr).

  • Homogenization: Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Film Casting: Pour the solution into a flat, clean glass petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24 hours, followed by further drying in a vacuum oven at a temperature below the glass transition temperature of the plasticized PVC to remove residual solvent.

  • Film Recovery: Carefully peel the resulting film from the glass surface.

G start Start dissolve Dissolve PVC in THF start->dissolve add Add Plasticizer and Stabilizer dissolve->add stir Stir to Homogenize add->stir cast Cast Solution into Petri Dish stir->cast evaporate Evaporate Solvent cast->evaporate dry Dry in Vacuum Oven evaporate->dry peel Peel Film dry->peel end End peel->end

Caption: Workflow for the preparation of plasticized PVC films.

Protocol for Characterization of Plasticizing Effect

The following analytical techniques are recommended for evaluating the performance of the plasticized films.

A. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg compared to unplasticized PVC indicates a plasticizing effect.

  • Procedure:

    • Cut a small sample (5-10 mg) of the PVC film and place it in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected Tg (e.g., -50°C to 150°C).

    • The Tg is identified as the midpoint of the step change in the heat flow curve.

B. Mechanical Testing (Tensile Test)

  • Objective: To measure the changes in mechanical properties, such as tensile strength, elongation at break, and Young's modulus.

  • Procedure:

    • Cut dumbbell-shaped specimens from the PVC films according to a standard method (e.g., ASTM D638).

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

    • Record the force and displacement until the specimen breaks.

    • Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Expected Outcome with Increasing Plasticizer Concentration
Glass Transition Temperature (Tg)
Tensile Strength
Elongation at Break
Young's Modulus (Stiffness)

Safety and Handling

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Irritation: Based on data for the 4-isomer, this compound may cause skin, eye, and respiratory irritation.[7][8]

Conclusion and Future Directions

This application note provides a theoretical foundation for investigating this compound as a novel plasticizer. The proposed protocols offer a starting point for researchers to systematically evaluate its performance. Future studies should focus on:

  • Compatibility Studies: Assessing its compatibility with a wider range of polymers.

  • Migration Studies: Quantifying the extent to which the plasticizer leaches from the polymer matrix, a critical factor for applications in the medical and food contact sectors.

  • Toxicity and Biocompatibility: Conducting comprehensive toxicological assessments to determine its safety profile.

The unique chemical structure of this compound, with its combination of aromatic and hydrophilic moieties, may offer a unique balance of properties that could lead to the development of new and improved plasticized materials.

References

  • Classification of plasticizers - Oxoplast. (2016, March 29). Retrieved from [Link]

  • The Function and Selection of Ester Plasticizers - Hallstar Industrial. Retrieved from [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities - PMC - PubMed Central. (2021, July 16). Retrieved from [Link]

  • The Chemistry of Flexibility: Phthalic Acid in Plasticizer Manufacturing. Retrieved from [Link]

  • Plasticizers | Indus Valley Chemcial Company. Retrieved from [Link]

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem. Retrieved from [Link]

  • Toxicological Characterization of Phthalic Acid - PMC - PubMed Central. Retrieved from [Link]

  • Phthalic Acid Esters | Encyclopedia MDPI. Retrieved from [Link]

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The Versatile Role of 2-Hydroxyethyl Hydrogen Phthalate in Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer chemistry, the demand for monomers that offer a unique combination of reactivity, functionality, and performance-enhancing characteristics is ever-present. 2-Hydroxyethyl hydrogen phthalate, a bifunctional molecule featuring both a carboxylic acid and a primary hydroxyl group, has emerged as a valuable building block in the synthesis of a diverse array of polymeric materials. Its distinct architecture allows for its participation in various polymerization reactions, leading to polymers with tailored properties for applications ranging from industrial coatings to advanced biomaterials.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 2-hydroxyethyl hydrogen phthalate in polymer synthesis. We will delve into its role in the formation of polyesters, alkyd resins, and polyurethanes, and explore its potential in the burgeoning field of UV-curable systems. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing detailed protocols to empower your research and development endeavors.

Core Properties and Rationale for Use

2-Hydroxyethyl hydrogen phthalate (HEHP) is a colorless solid at room temperature, soluble in water and various organic solvents.[1] Its utility in polymer science is fundamentally derived from its dual-functional nature. The carboxylic acid group provides a reactive site for esterification and amidation reactions, while the hydroxyl group can participate in esterification, etherification, and the formation of urethanes. This duality allows it to act as a monomer, a chain extender, or a modifying agent, imparting specific properties to the final polymer.

PropertyValueSource
CAS Number 17689-42-8[1]
Molecular Formula C10H10O5[1]
Molecular Weight 210.18 g/mol [1]
Melting Point 115.3 °C[1]
Boiling Point 428.3 °C at 760 mmHg[1]
Density 1.365 g/cm³[1]

Application in Polyester Synthesis

The presence of both a hydroxyl and a carboxylic acid group in a single molecule makes 2-hydroxyethyl hydrogen phthalate an ideal candidate for polyester synthesis through self-condensation or as a co-monomer in polycondensation reactions. The resulting polyesters can exhibit a range of properties depending on the reaction conditions and the other co-monomers used.

Mechanism of Polyesterification

The fundamental reaction is a step-growth polymerization where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process can be repeated to build long polymer chains. The synthesis is typically carried out at elevated temperatures and often in the presence of a catalyst to accelerate the reaction.

Polyesterification Monomer1 2-Hydroxyethyl Hydrogen Phthalate (Molecule 1) Polyester Polyester Chain (Dimer) Monomer1->Polyester Monomer2 2-Hydroxyethyl Hydrogen Phthalate (Molecule 2) Monomer2->Polyester Water Water Polyester->Water + H₂O

Caption: Self-condensation of 2-hydroxyethyl hydrogen phthalate.

Protocol: Synthesis of a Copolyester with Adipic Acid

This protocol describes the synthesis of a copolyester using 2-hydroxyethyl hydrogen phthalate and adipic acid, which can be used in applications such as flexible coatings and adhesives.

Materials:

  • 2-Hydroxyethyl hydrogen phthalate

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

  • Xylene (for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reaction kettle with equimolar amounts of 2-hydroxyethyl hydrogen phthalate and adipic acid.

  • Add xylene (approximately 5% of the total weight of monomers) to facilitate the removal of water.

  • Add the titanium(IV) butoxide catalyst (0.1% by weight of the total monomers).

  • Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C while maintaining a slow nitrogen purge. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until approximately 80-90% of the theoretical amount of water has been collected.

  • Gradually increase the temperature to 220-240°C and apply a vacuum to remove the remaining water and xylene.

  • Monitor the viscosity of the reaction mixture. The polymerization is complete when the desired viscosity is reached.

  • Cool the reactor and discharge the polyester resin.

Application in Alkyd Resin Synthesis

Alkyd resins are oil-modified polyesters widely used in the paint and coatings industry.[2] They are typically synthesized from a polyol, a dicarboxylic acid or its anhydride, and a fatty acid or oil.[2] 2-Hydroxyethyl hydrogen phthalate can be ingeniously employed in alkyd resin synthesis, serving as both a source of acid (from the phthalate moiety) and polyol (from the hydroxyl group). This simplifies the formulation and can lead to resins with unique properties. The use of glycolysis products from waste PET, such as bis(2-hydroxyethyl) terephthalate (BHET), in alkyd resin synthesis is a well-established practice, providing a strong precedent for the utility of 2-hydroxyethyl hydrogen phthalate.[3][4]

Workflow for Alkyd Resin Synthesis

AlkydSynthesis cluster_reactants Reactants cluster_process Process cluster_product Product FattyAcid Fatty Acid / Oil Mixing Mixing and Heating (180-240°C) FattyAcid->Mixing HEHP 2-Hydroxyethyl Hydrogen Phthalate HEHP->Mixing Polyol Additional Polyol (e.g., Glycerol) Polyol->Mixing Condensation Polycondensation (Water Removal) Mixing->Condensation AlkydResin Alkyd Resin Condensation->AlkydResin

Caption: General workflow for alkyd resin synthesis.

Protocol: Synthesis of a Short Oil Alkyd Resin

This protocol outlines the preparation of a short oil alkyd resin, suitable for baking enamels and industrial coatings.

Materials:

  • Soybean oil fatty acid

  • 2-Hydroxyethyl hydrogen phthalate

  • Pentaerythritol

  • Litharge (catalyst)

  • Xylene

  • Four-necked flask with a stirrer, thermometer, nitrogen inlet, and Dean-Stark apparatus.

Procedure:

  • Charge the flask with soybean oil fatty acid, 2-hydroxyethyl hydrogen phthalate, and pentaerythritol. The ratio of these components will determine the oil length of the resin.

  • Add litharge as a catalyst (around 0.05% of the total reactant weight).

  • Add xylene (3-5% of the total weight) as an azeotropic solvent.

  • Start stirring and begin a slow stream of nitrogen through the flask.

  • Heat the mixture to 220-240°C. The esterification reaction will commence, and water will be collected in the Dean-Stark trap.[3]

  • Monitor the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops below a predetermined level (typically <15 mg KOH/g).[3]

  • Once the desired acid value is achieved, cool the resin to about 150°C and dilute it with a suitable solvent (e.g., xylene or mineral spirits) to the desired solids content.

Application as a Chain Extender in Polyurethanes

In polyurethane chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments of the polymer.[5] These hard segments are crucial for determining the mechanical properties, such as hardness and tensile strength, of the final polyurethane. The diol functionality of 2-hydroxyethyl hydrogen phthalate, along with its rigid phthalate core, makes it a candidate for use as a chain extender. Research on bis(2-hydroxyethyl) terephthalate (BHET), a structurally similar molecule, has shown its effectiveness as a chain extender in enhancing the mechanical and thermal properties of waterborne polyurethanes.[6]

Role in Polyurethane Formation

PolyurethaneFormation cluster_reactants Reactants Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (Soft Segment) Polyol->Prepolymer HEHP 2-Hydroxyethyl Hydrogen Phthalate (Chain Extender) Polyurethane Polyurethane (Hard & Soft Segments) HEHP->Polyurethane Prepolymer->Polyurethane

Caption: Use of HEHP as a chain extender in polyurethane synthesis.

Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

This protocol provides a general method for synthesizing a TPU using 2-hydroxyethyl hydrogen phthalate as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, as the polyol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 2-Hydroxyethyl hydrogen phthalate (chain extender)

  • Dibutyltin dilaurate (catalyst)

  • Dry N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • Prepolymer Formation:

    • In a moisture-free reactor under a nitrogen atmosphere, dissolve PTMEG in dry DMF.

    • Heat the solution to 60-70°C with stirring.

    • Add MDI to the reactor. The NCO/OH ratio should be greater than 1 (typically 1.5 to 2.5).

    • Add a catalytic amount of dibutyltin dilaurate.

    • Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate vessel, dissolve 2-hydroxyethyl hydrogen phthalate in dry DMF.

    • Slowly add the chain extender solution to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to react with the excess isocyanate groups.

    • Continue the reaction at 70-80°C until the viscosity increases significantly, indicating the formation of a high molecular weight polymer.

    • The final TPU can be precipitated by pouring the reaction mixture into a non-solvent like water or methanol, followed by filtration and drying.

Potential in UV-Curable Resins and Adhesives

UV-curable resins are materials that polymerize and crosslink rapidly upon exposure to ultraviolet light.[7] This technology is valued for its speed, low energy consumption, and solvent-free formulations.[7] While 2-hydroxyethyl hydrogen phthalate is not directly photopolymerizable, its hydroxyl group offers a convenient handle for chemical modification to introduce a UV-reactive moiety, such as an acrylate or methacrylate group.

Proposed Synthesis of a UV-Curable Monomer

The hydroxyl group of 2-hydroxyethyl hydrogen phthalate can be esterified with acryloyl chloride or methacrylic anhydride to yield a novel monomer that contains both a phthalate group and a polymerizable double bond.

Reaction Scheme:

2-Hydroxyethyl hydrogen phthalate + Acryloyl Chloride → 2-(Acryloyloxy)ethyl hydrogen phthalate + HCl

This functionalized monomer could then be incorporated into UV-curable formulations for coatings, inks, and adhesives, potentially improving adhesion and modifying the mechanical properties of the cured material.

Application in Adhesives and Sealants

Phthalates are widely used as plasticizers in adhesives and sealants to enhance flexibility and workability.[8][9] 2-Hydroxyethyl hydrogen phthalate is specifically mentioned for this application.[8] Its incorporation can improve the performance of adhesives on various surfaces and increase the elasticity and durability of sealants.[8]

Conclusion

2-Hydroxyethyl hydrogen phthalate is a remarkably versatile molecule with significant potential in polymer synthesis. Its dual functionality allows for its integration into a wide range of polymer backbones, offering a means to fine-tune the properties of the final material. From enhancing the flexibility of adhesives to forming the core structure of polyesters and alkyd resins, the applications of this compound are both broad and impactful. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and innovate, unlocking the full potential of 2-hydroxyethyl hydrogen phthalate in the development of next-generation polymeric materials.

References

  • LookChem. Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate. [Link]

  • Karayel, F. et al. (2022). Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications. PMC - NIH. [Link]

  • Wang, C. et al. (2021). Preparation of autoxidative water-reducible alkyd resins from waste polyethylene terephthalate. Royal Society Open Science. [Link]

  • Al-Abaid, S. et al. (2018). Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. MDPI. [Link]

  • Stephen, M. HIGH PERFORMANCE POLYESTER-BASED MATERIALS. CentAUR. [Link]

  • Annalisa, A. et al. (2021). Meta-analytical analysis on components released from resin-based dental materials. NIH. [Link]

  • Lin, C. et al. (2018). Process for producing a polyester.
  • EPO. METHOD FOR PRODUCING POLYESTER RESIN AND FIBER COMPRISING REGENERATED BIS(2-HYDROXYETHYL) TEREPHTHALATE. [Link]

  • Spasojević, P. et al. (2015). Synthesis of high-performance alkyd anticorrosion coatings based on waste poly(ethylene terephthalate). Semantic Scholar. [Link]

  • Li, Q. et al. (2022). Characterization of Polyurethane Grafted with Bis(2-hydroxyethyl) Terephthalate. ResearchGate. [Link]

  • Materials Science. (2025). Toxicological Assessment of Key Substances in UV-Curable Nail Coatings: 2-hydroxyethyl Methacrylate, Trimethylolpropane. [Link]

  • Zubair, M. F. et al. (2023). Synthesis and Chemical Characterization of Alkyd Resins Using Maleic and Phthalic Anhydrides and Seed Oil of Luffa aegyptiaca. DergiPark. [Link]

  • Ertas, Y. & Güçlü, G. (2005). Alkyd Resins Synthesized from Glycolysis Products of Waste PET. ResearchGate. [Link]

  • Terrific Science. 12 Condensation Polymerization: Preparation of Two Types of Polyesters. [Link]

  • Google Patents. Chain extenders for polyurethanes.
  • Fredi, G. et al. (2024). European Polymer Journal 206 (2024) 112770. IRIS. [Link]

  • Szycher, M. (2012). CHAIN EXTENDERS. Polyurethanes science, technology, markets, and trends. [Link]

  • NIH. (2021). High-Performance, UV-Curable Crosslinked Films via Grafting of Hydroxyethyl Methacrylate Methylene Malonate. [Link]

  • Smole, M. et al. (2023). Self-Healing UV-Curable Urethane (Meth)acrylates with Various Soft Segment Chemistry. [Link]

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  • Fukumoto, I. et al. (2013). Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects. PLOS One. [Link]

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Application Note: Synthesis of Modified Unsaturated Polyesters Utilizing 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Unsaturated polyesters (UPEs) are a cornerstone of the thermoset polymer industry, valued for their versatility, low cost, and ease of processing.[1] They are traditionally synthesized through the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[1] The sites of unsaturation, typically derived from maleic anhydride or fumaric acid, are crucial for the subsequent cross-linking reaction with a vinyl monomer, such as styrene, to form a rigid three-dimensional network.

This application note details a protocol for the synthesis of an unsaturated polyester that incorporates 2-Hydroxyethyl hydrogen phthalate (CAS 17689-42-8). Due to its monofunctional hydroxyl and carboxyl groups, this molecule does not act as a chain-extending monomer in the traditional sense. Instead, it serves as a reactive modifier. Its incorporation into the polyester backbone can be used to control the molecular weight and introduce specific chemical functionalities. The phthalate moiety can enhance thermal stability and chemical resistance, while the terminal group modification can influence the final properties of the cured resin.

This protocol employs a melt condensation method, utilizing boric acid as a mild and effective catalyst for the esterification reactions.

Materials and Reagents

ReagentCAS NumberFormulaMolar Mass ( g/mol )Key PropertiesSupplier Example
2-Hydroxyethyl hydrogen phthalate17689-42-8C₁₀H₁₀O₅210.18White solid, ModifierSigma-Aldrich
Maleic Anhydride108-31-6C₄H₂O₃98.06White solid, Unsaturated monomerCarl ROTH
Propylene Glycol57-55-6C₃H₈O₂76.09Colorless liquid, DiolFisher Scientific
Boric Acid10043-35-3H₃BO₃61.83White powder, CatalystAmerican Borate Company
Hydroquinone123-31-9C₆H₆O₂110.11White solid, InhibitorSigma-Aldrich
Nitrogen (high purity)7727-37-9N₂28.01Inert gasLocal supplier

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

  • 2-Hydroxyethyl hydrogen phthalate: May cause respiratory irritation. Avoid breathing dust.[2]

  • Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms if inhaled.[3][4] EUH071: Corrosive to the respiratory tract.[3]

  • Propylene Glycol: May cause mild skin and eye irritation.[5][6]

  • Boric Acid: May damage fertility or the unborn child.[7][8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

  • Hydroquinone: Harmful if swallowed and can cause serious eye damage. Suspected of causing genetic defects and is very toxic to aquatic life.

Experimental Protocol

This protocol outlines the synthesis of a modified unsaturated polyester via a two-stage melt condensation process. The first stage involves the reaction of the diol with the anhydride to form a half-ester, followed by the second stage of polycondensation at a higher temperature.

Molar Ratios of Reactants

The ratio of reactants is critical for achieving the desired polymer properties. A slight excess of glycol is typically used to compensate for evaporative losses at high temperatures.

  • Maleic Anhydride: 0.7 mol

  • 2-Hydroxyethyl hydrogen phthalate: 0.3 mol

  • Propylene Glycol: 1.05 mol

  • Boric Acid: 0.1% of the total weight of reactants

  • Hydroquinone: 0.02% of the total weight of reactants

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Analysis charge_reactants 1. Charge Reactor: - Propylene Glycol - Maleic Anhydride - 2-Hydroxyethyl hydrogen phthalate add_inhibitor 2. Add Hydroquinone charge_reactants->add_inhibitor setup_apparatus 3. Assemble Apparatus: - Mechanical Stirrer - N2 Inlet - Condenser add_inhibitor->setup_apparatus inert_atm 4. Purge with N2 (15 min) setup_apparatus->inert_atm heat_stage1 5. Heat to 130-150°C (First Stage Esterification) inert_atm->heat_stage1 add_catalyst 6. Add Boric Acid heat_stage1->add_catalyst heat_stage2 7. Ramp to 190-210°C (Second Stage Polycondensation) add_catalyst->heat_stage2 monitor 8. Monitor Reaction: - Acid Value - Viscosity heat_stage2->monitor cool_down 9. Cool to <100°C monitor->cool_down Target Acid Value Reached discharge 10. Discharge Product cool_down->discharge characterize 11. Characterize Resin discharge->characterize

Caption: Experimental workflow for the synthesis of modified UPE.

Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser with a side arm for collecting the water of condensation.

  • Charging Reactants: Charge the flask with propylene glycol, maleic anhydride, and 2-hydroxyethyl hydrogen phthalate according to the molar ratios specified in section 4.1. Add hydroquinone as an inhibitor to prevent premature gelation.

  • Inert Atmosphere: Begin stirring and purge the system with a gentle stream of nitrogen for at least 15 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • First Stage - Esterification: Heat the reaction mixture to 130-150°C. This stage facilitates the opening of the maleic anhydride ring by the hydroxyl groups of propylene glycol and 2-hydroxyethyl hydrogen phthalate to form half-esters. Hold at this temperature for 1-2 hours.

  • Catalyst Addition: Once the initial reaction subsides and the mixture is homogenous, add boric acid to the flask.

  • Second Stage - Polycondensation: Gradually increase the temperature to 190-210°C. Water will begin to distill off as a byproduct of the esterification reaction. Collect and monitor the volume of the distillate.

  • Monitoring the Reaction: The progress of the polycondensation is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to the target range (e.g., 25-35 mg KOH/g). Viscosity measurements can also be used to track the increase in molecular weight.

  • Cooling and Discharge: Once the target acid value is reached, turn off the heating and allow the reactor to cool to below 100°C under a nitrogen blanket. The resulting viscous polyester resin can then be discharged into a suitable container.

Reaction Mechanism and Characterization

The synthesis proceeds via step-growth polymerization. The hydroxyl groups of propylene glycol and 2-hydroxyethyl hydrogen phthalate react with the carboxyl groups of maleic anhydride and the phthalate moiety. Boric acid catalyzes the esterification by activating the carboxylic acid group.

ReactionMechanism PG Propylene Glycol (Diol) Reactants Reactants MA Maleic Anhydride (Unsaturated Anhydride) HEHP 2-Hydroxyethyl hydrogen phthalate (Modifier) PolyesterChain Unsaturated Polyester Chain ~[-O-PG-O-CO-MA-CO-]n~ Process Melt Condensation (190-210°C, -H2O) Reactants->Process Catalyst Boric Acid (Catalyst) Catalyst->Process catalyzes Process->PolyesterChain

Caption: Generalized reaction scheme for the UPE synthesis.

Characterization of the Final Resin
ParameterMethodTypical ValuePurpose
Acid Value Titration (ASTM D1639)25-35 mg KOH/gIndicates the extent of reaction and the number of terminal carboxyl groups.
Viscosity Brookfield ViscometerVariesRelates to the molecular weight and processability of the resin.
Appearance VisualClear, yellowish liquidBasic quality control check.
FT-IR Spectroscopy Spectrometer-Confirms the presence of ester linkages (C=O stretch ~1730 cm⁻¹), C=C bonds (~1645 cm⁻¹), and hydroxyl groups (broad peak ~3400 cm⁻¹).

Discussion

The incorporation of 2-Hydroxyethyl hydrogen phthalate (HEHP) into the unsaturated polyester backbone serves multiple purposes. As a monofunctional reactant in terms of chain extension (it has one hydroxyl and one carboxyl group), it acts as a chain terminator, which can be a deliberate strategy to control the final molecular weight of the polyester. This is a critical parameter that influences the viscosity of the resin and the mechanical properties of the cured product.

The aromatic ring from the phthalate moiety is expected to increase the rigidity and thermal stability of the polymer backbone. The ratio of HEHP to the other difunctional monomers (maleic anhydride and propylene glycol) can be adjusted to fine-tune these properties. A higher concentration of HEHP will lead to lower molecular weight polyesters with a higher concentration of aromatic content.

The use of boric acid as a catalyst is advantageous as it is a milder and less toxic alternative to commonly used organometallic catalysts like tin or titanium compounds.[9][10] It is particularly effective in catalyzing the esterification of hydroxyl-carboxylic acids.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel unsaturated polyester modified with 2-Hydroxyethyl hydrogen phthalate. By carefully controlling the stoichiometry of the reactants and the reaction conditions, researchers can produce resins with tailored properties for various applications, including coatings, composites, and casting materials. The provided safety guidelines and characterization methods ensure a reliable and safe experimental process.

References

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  • Park, S. H., & Kim, S. H. Transesterification of Bis 2-Hydroxyethyl Terephthalate for Production of Bis 4-Hydroxybutyl Terephthalate over Homogenous Catalysts.
  • Korean Patent KR20180117224A. Polyester plasticizers with benzoic acid end-caps.
  • European Patent EP0017310A1. Polyester of para-hydroxy benzoic acid, 1,2-bis(para-carboxyphenoxy)ethane, terephthalic acid and hydroquinone capable of forming an anisotropic melt which readily undergoes melt processing, and molded articles and fibers based thereon.
  • U.S. Patent US4161470A. Polyester of 6-hydroxy-2-naphthoic acid and para-hydroxy benzoic acid capable of readily undergoing melt processing.
  • European Patent EP0015088A1. Polyester of para-hydroxy benzoic acid, 1,2-bis(para-carboxyphenoxy)ethane, terephthalic acid and substituted hydroquinone capable of forming an anisotropic melt which readily undergoes melt processing, and molded articles and fibers based thereon.

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Application Notes and Protocols: 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for Advanced Polymer Formulations

2-((2-Hydroxyethoxy)carbonyl)benzoic acid is a versatile bifunctional molecule poised to address some of the most persistent challenges in the formulation of high-performance coatings and adhesives. Its unique structure, featuring both a carboxylic acid and a primary hydroxyl group, allows it to act as a highly effective adhesion promoter, a flexibilizing agent, and a reactive intermediate in a variety of polymer systems. These notes provide an in-depth technical guide for researchers, scientists, and formulation chemists on the strategic incorporation of this molecule to enhance the performance of polyester-based coatings and polyurethane-based adhesives.

The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group within the same molecule allows for dual reactivity, enabling it to be chemically integrated into polymer backbones or to act as a bridge between different materials at an interface.[] This dual functionality is key to its ability to improve flexibility, adhesion, and thermal resistance in high-performance polymers.[]

This document will elucidate the mechanisms of action, provide detailed protocols for laboratory-scale formulation, and outline standardized testing procedures to validate the performance enhancements conferred by this compound.

Part 1: Mechanistic Insights and Rationale for Use

The efficacy of this compound stems from its ability to participate in multiple chemical and physical interactions within a polymer matrix and at the substrate interface.

Adhesion Promotion

The carboxylic acid moiety is a powerful tool for enhancing adhesion to a variety of substrates, particularly metals and other polar surfaces.[2] This functionality can engage in several adhesion-promoting mechanisms:

  • Hydrogen Bonding: The carboxyl group can form strong hydrogen bonds with hydroxyl groups present on the surface of substrates like glass, aluminum, and certain plastics.

  • Covalent Bonding: In some cases, the carboxylic acid can form covalent bonds with metal oxide surfaces, creating a robust chemical bridge between the polymer and the substrate.[2]

  • Improved Wetting: The polar nature of the molecule can improve the wetting of the formulation onto higher energy surfaces, leading to more intimate contact and stronger interfacial forces.

Enhanced Flexibility and Impact Resistance

When incorporated into a polymer backbone, such as in a polyester resin, the ethoxy group introduces a degree of rotational freedom and spacing between polymer chains. This disrupts the rigidity of the polymer structure, leading to:

  • Increased Chain Mobility: The flexible ether linkage allows polymer chains to move more freely, dissipating stress more effectively.

  • Reduced Brittleness: By interrupting crystalline or highly rigid domains, the molecule helps to prevent crack propagation under stress. This is a common strategy for improving the flexibility of polyester resins.[3]

The logical relationship between the functional groups of this compound and its performance-enhancing effects is illustrated below.

Caption: Functional groups of the molecule and their contribution to performance.

Part 2: Application in Polyester-Based Coatings

In polyester coatings, this compound can be used as a co-monomer during resin synthesis to create a hydroxyl-terminated polyester with enhanced flexibility and adhesion.

Protocol for Synthesis of a Modified Polyester Resin

This protocol describes the synthesis of a hydroxyl-terminated polyester resin, where a portion of the standard dicarboxylic acid is replaced with this compound to improve flexibility and adhesion.

Materials:

  • Neopentyl Glycol (NPG)

  • Trimethylolpropane (TMP)

  • Isophthalic Acid (IPA)

  • This compound

  • Dibutyltin oxide (catalyst)

  • Xylene (for water removal via azeotropic distillation)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Reactor Setup: Assemble the reactor system. Ensure a continuous gentle flow of nitrogen to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with Neopentyl Glycol, Trimethylolpropane, Isophthalic Acid, and this compound according to the molar ratios specified in Table 1. Add xylene (approximately 5% of total charge weight) to facilitate azeotropic water removal.

  • Catalyst Addition: Add the dibutyltin oxide catalyst (approximately 0.05-0.1% of the total reactant weight).

  • Heating and Reaction:

    • Begin stirring and gradually heat the reactor to 160-180°C. Water will begin to be collected in the Dean-Stark trap.

    • Slowly increase the temperature to 210-220°C over 2-3 hours. Maintain this temperature, monitoring the reaction progress by measuring the acid value and viscosity at regular intervals.

  • Endpoint Determination: The reaction is considered complete when the acid value is below 10 mg KOH/g.

  • Cooling and Dilution: Once the target acid value is reached, cool the reactor to below 150°C and add a suitable solvent (e.g., a mixture of xylene and butyl acetate) to achieve the desired solids content (e.g., 70%).

Table 1: Model Formulations for Polyester Resin Synthesis

ComponentControl Resin (molar ratio)Modified Resin (molar ratio)Rationale for Inclusion
Neopentyl Glycol (NPG)1.01.0Provides good hydrolytic stability and weather resistance.[3]
Trimethylolpropane (TMP)0.20.2Introduces branching for improved hardness and chemical resistance.
Isophthalic Acid (IPA)1.00.8Aromatic diacid for hardness and durability.
This compound0.00.2Replaces a portion of IPA to enhance flexibility and adhesion.
Formulation of a 2K Polyurethane Coating

The synthesized hydroxyl-terminated polyester resin can be formulated into a two-component (2K) polyurethane coating.

Components:

  • Part A (Resin): Synthesized Polyester Resin (70% solids), flow and leveling agents, pigments (if required), and solvents.

  • Part B (Hardener): Polyisocyanate (e.g., HDI trimer)

Procedure:

  • Part A Preparation: In a mixing vessel, combine the synthesized polyester resin solution with flow and leveling agents and pigments (if a pigmented coating is desired). Mix until homogeneous.

  • Mixing Ratio: Just before application, mix Part A and Part B according to a predetermined NCO:OH ratio (typically 1.05:1).

  • Application: Apply the coating to a prepared substrate (e.g., cold-rolled steel panels) using a drawdown bar to achieve a consistent dry film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature for 7 days, or force cure according to a defined schedule (e.g., 30 minutes at 80°C).

The workflow for preparing and testing the modified coating is outlined below.

Coating_Workflow cluster_synthesis Resin Synthesis cluster_formulation 2K PU Formulation cluster_testing Performance Evaluation A1 Charge Reactants (NPG, TMP, IPA, Modifier) A2 Add Catalyst & Heat (160-220°C) A1->A2 A3 Monitor Acid Value A2->A3 A4 Cool & Dilute A3->A4 B1 Prepare Part A (Resin + Additives) A4->B1 B2 Mix Part A & Part B (NCO:OH = 1.05:1) B1->B2 B3 Apply to Substrate B2->B3 B4 Cure Coating B3->B4 C1 Adhesion Test (ASTM D3359) B4->C1 C2 Flexibility Test (ASTM D522) B4->C2 C3 Impact Resistance (ASTM D2794) B4->C3

Caption: Workflow for polyester resin synthesis, coating formulation, and testing.

Part 3: Application in Two-Component Polyurethane Adhesives

In polyurethane adhesives, the hydroxyl group of this compound can react with isocyanates, incorporating the molecule into the polymer network.[4] The pendant carboxylic acid group is then available to enhance adhesion to the substrate.

Protocol for a 2K Polyurethane Adhesive Formulation

This protocol details the formulation of a two-component polyurethane adhesive, using this compound as a reactive adhesion promoter in the polyol component.

Materials:

  • Part A (Polyol Component):

    • Polyester or Polyether Polyol (e.g., PPG 2000)

    • This compound

    • Chain extender (e.g., 1,4-Butanediol)

    • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

    • Fillers (e.g., Calcium Carbonate, optional)

  • Part B (Isocyanate Component):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Part A Preparation:

    • In a moisture-free container, gently heat the primary polyol (e.g., PPG 2000) to 60-70°C to reduce viscosity.

    • Add the this compound and mix until fully dissolved and homogeneous.

    • Add the chain extender and any fillers, and mix thoroughly.

    • Allow the mixture to cool to room temperature, then add the catalyst and mix for 2-3 minutes.

  • Mixing and Application:

    • Combine Part A and Part B in the specified ratio (see Table 2) and mix vigorously for 1-2 minutes until uniform.

    • Apply the mixed adhesive to one of the substrates to be bonded.

    • Join the substrates and apply uniform pressure according to the specific application requirements.

  • Curing: Allow the bonded assembly to cure at room temperature for at least 24 hours before handling, and for 7 days to achieve full properties.

Table 2: Model Formulations for 2K Polyurethane Adhesive

ComponentControl Formulation (parts by weight)Modified Formulation (parts by weight)Function
Part A
Polyether Polyol (PPG 2000)10095Main soft segment, provides flexibility.
This compound05Reactive adhesion promoter and flexibilizer.
1,4-Butanediol1010Chain extender, builds molecular weight and hardness.
DBTDL Catalyst0.050.05Promotes the isocyanate-hydroxyl reaction.
Part B
Polymeric MDI (pMDI)(Calculated for NCO:OH=1.1)(Calculated for NCO:OH=1.1)Crosslinker, reacts with hydroxyl groups.

Part 4: Standardized Performance Testing Protocols

To quantitatively assess the benefits of incorporating this compound, the following standardized test methods are recommended.

Coating Performance Evaluation
PropertyASTM StandardBrief Description of ProtocolAcceptance Criteria
Adhesion ASTM D3359 (Cross-Cut Tape Test)A lattice pattern is cut into the coating, pressure-sensitive tape is applied and then rapidly removed. Adhesion is assessed visually based on the amount of coating removed.[5][6][7]5B (no detachment) is ideal. 4B may be acceptable.
Flexibility ASTM D522 (Conical Mandrel Bend)A coated panel is bent over a conical mandrel. The point at which the coating begins to crack is noted to determine its elongation and resistance to cracking.[8]No cracking or delamination over the specified mandrel diameter.
Impact Resistance ASTM D2794 (Rapid Deformation)A standard weight is dropped from a specified height onto the coated panel. The coating is examined for cracking and delamination.[9]No cracking or loss of adhesion at the specified impact force (inch-pounds).
Cure Verification ASTM D5402 (Solvent Rub Test)A cloth saturated with a specified solvent (e.g., MEK) is rubbed back and forth over the coating. The number of double rubs required to expose the substrate is recorded.[10]A minimum number of double rubs (e.g., >100) without film breakthrough.
Adhesive Performance Evaluation
PropertyASTM StandardBrief Description of ProtocolAcceptance Criteria
Peel Strength ASTM D1876 (T-Peel Test)Two flexible substrates are bonded together and then pulled apart in a "T" shape. The average force required to separate the substrates is measured.[11][12]Higher peel strength (force per unit width) indicates better adhesion.
Lap Shear Strength ASTM D1002Two rigid substrates are bonded with a specified overlap. The force required to pull the substrates apart in shear is measured.Higher shear strength (force per unit area) indicates stronger bonding.
Viscosity ASTM D1084The viscosity of the mixed, uncured adhesive is measured using a rotational viscometer to ensure proper application characteristics.[13][14][15]Viscosity should be within the specified range for the intended application method.

The logical flow for adhesive formulation and testing is depicted in the diagram below.

Caption: Workflow for 2K polyurethane adhesive formulation, application, and testing.

Conclusion

This compound is a highly effective multifunctional additive for enhancing the performance of coatings and adhesives. Its dual hydroxyl and carboxyl functionality provides a versatile tool for formulators seeking to improve adhesion, flexibility, and overall durability. The protocols and testing methodologies outlined in these notes provide a comprehensive framework for researchers to explore and validate the benefits of this unique molecule in their specific applications. By systematically incorporating and evaluating this compound, significant advancements in the performance of polymer-based systems can be achieved.

References

  • ASTM International. (2022). Standard Test Method for Coating Flexibility of Prepainted Sheet (ASTM D4145-17). West Conshohocken, PA. [Link]

  • ASTM International. (2023). Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape (ASTM D3330/D3330M-04(2018)). West Conshohocken, PA. [Link]

  • ASTM International. (2019). Standard Test Method for Peel Resistance of Adhesives (T-Peel Test) (ASTM D1876-08(2015)). West Conshohocken, PA. [Link]

  • ASTM International. (2017). Standard Test Methods for Rating Adhesion by Tape Test (ASTM D3359-17). West Conshohocken, PA. [Link]

  • Hexion Inc. (2024). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. [Link]

  • Micom Laboratories. (n.d.). ASTM D1876 Testing Services | Peel Resistance of Adhesives. Retrieved from [Link]

  • ASTM International. (2020). Standard Practice for Impact Flexibility of Organic Coatings (ASTM D6905-20). West Conshohocken, PA. [Link]

  • Cell Instruments. (n.d.). ASTM D3330 Standards for 90° Peel Adhesion Test Explained. Retrieved from [Link]

  • Applied Technical Services. (n.d.). ASTM Peel Adhesion Testing. Retrieved from [Link]

  • High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Methods for Rating Adhesion by Tape Test (ASTM D3359-23). West Conshohocken, PA. [Link]

  • ASTM International. (2023). Standard Test Method for Apparent Viscosity of Hot Melt Adhesives and Coating Materials (ASTM D3236-15(2023)). West Conshohocken, PA. [Link]

  • Micom Laboratories. (n.d.). ASTM D4145 - Coating flexibility of prepainted sheets. Retrieved from [Link]

  • The ChemQuest Group, Inc. (n.d.). ASTM Tape Adhesion Testing: The Tape Conundrum. Retrieved from [Link]

  • LabsInUS. (2024). ASTM D1084 Standard Test Methods for Viscosity of Adhesives. [Link]

  • Industrial Physics. (n.d.). ASTM D1084 testing. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D1084 Test Methods for Viscosity of Adhesives. Retrieved from [Link]

  • American Coatings Association. (n.d.). A Simple, Highly Effective ASTM Curing Test. Retrieved from [Link]

  • iSuoChem. (2023). A detailed explanation of the five major additives in polyurethane adhesives. [Link]

  • Kenuo Chemical. (2022). Functional characteristics of polyurethane adhesives. [Link]

  • Husseinsyah, S., & Ahmad, Z. (2021). Preparation of Polyurethane Adhesives from Crude and Purified Liquefied Wood Sawdust. Journal of Renewable Materials, 9(9), 1595–1611. [Link]

  • Shanghai QiGuang. (2023). composition and application of two-component polyurethane adhesives. [Link]

  • NPL. (n.d.). Cure Monitoring Techniques for Polymer Composites, Adhesives and Coatings. Retrieved from [Link]

  • Cortec Corporation. (2022, December 9). How to Check Coating Cure with Solvent Rub Test [Video]. YouTube. [Link]

  • Prospector Knowledge Center. (2022). Functional Polyester Resins for Coatings. [Link]

  • ThreeBond. (n.d.). Curing Degree Evaluation of Reactive Adhesives Using Measurement Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Coating, curing, and measurement process. Retrieved from [Link]

  • Chemical Dynamics, LLC. (2020). Fundamentals of Polyester Resins. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Reinforced unsaturated polyester resin compositions (US20030220035A1).
  • Chabros, A., & Gawdzik, B. (2015). The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Chemistry & Chemical Technology, 9(1), 13-18.
  • Google Patents. (n.d.). Synthesis method of 2-ethoxybenzoic acid compound (CN104370736A).
  • Pharmaffiliates. (n.d.). 2-((2-(2-Hydroxyethoxy)ethoxy)carbonyl)benzoic Acid. Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantification of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Hydroxyethyl Hydrogen Phthalate

2-Hydroxyethyl hydrogen phthalate (HEHP), a primary metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) and other phthalates, is an emerging biomarker of exposure to this class of potential endocrine-disrupting chemicals (EDCs).[1][2] As regulatory scrutiny and public health concerns surrounding phthalates intensify, the accurate and precise quantification of their metabolites in various matrices is paramount for toxicological risk assessment, human biomonitoring, and ensuring the safety of consumer products.[3] This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-hydroxyethyl hydrogen phthalate, designed for researchers, scientists, and professionals in drug development and environmental health.

This guide eschews a rigid template in favor of a structure that logically presents the most relevant and robust analytical techniques. We will delve into the nuances of sample preparation, a critical step to mitigate the ubiquitous background contamination associated with phthalate analysis, and compare the merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section will not only provide detailed, step-by-step protocols but also explain the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis.

Physicochemical Properties of 2-Hydroxyethyl Hydrogen Phthalate

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Name 2-hydroxyethyl hydrogen phthalate[4][5]
Synonyms HEHP, Mono(2-hydroxyethyl) phthalate[4][5]
CAS Number 17689-42-8[4][5]
Molecular Formula C₁₀H₁₀O₅[6]
Molecular Weight 210.18 g/mol [6]
Appearance Colorless solid[4]
Boiling Point 428.3 °C at 760 mmHg[5]
Flash Point 173.8 °C[5]
Density 1.365 g/cm³[5]

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique for 2-hydroxyethyl hydrogen phthalate is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The three primary methods employed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by precursor and product ion masses.
Sensitivity Moderate (µg/mL to high ng/mL)High (low ng/mL to pg/mL)Very High (low ng/mL to pg/mL)
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Matrix Effects ModerateLow to ModerateCan be significant, mitigated by internal standards.
Derivatization Not requiredRequired for polar metabolitesNot required
Cost LowModerateHigh

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a cost-effective and robust method for the quantification of 2-hydroxyethyl hydrogen phthalate in less complex matrices or when high sensitivity is not a prerequisite. The principle lies in the separation of the analyte from other matrix components on a reversed-phase column, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Injection Inject into HPLC Concentration->Injection Separation Reversed-Phase C18 Column Injection->Separation Mobile Phase Elution Detection UV Detector (230 nm) Separation->Detection Analyte Detection Quantification Quantification via Calibration Curve Detection->Quantification Report Report Concentration Quantification->Report

A simplified workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV
  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[7]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[8]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for pH control). A typical starting condition is 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 230 nm.[8]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of 2-hydroxyethyl hydrogen phthalate in methanol or acetonitrile.

    • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

    • Sample Preparation (e.g., from a consumer product):

      • Accurately weigh approximately 1 gram of the homogenized sample.

      • Perform a solvent extraction using a suitable solvent like hexane or a mixture of hexane and acetone.[7]

      • For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary.

      • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

      • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Data Analysis and Quality Control:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Quantify the amount of 2-hydroxyethyl hydrogen phthalate in the samples by interpolating their peak areas from the calibration curve.

    • Include a blank and a quality control (QC) sample with a known concentration in each analytical run to ensure the validity of the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For more complex matrices and when higher sensitivity and selectivity are required, GC-MS is a powerful technique. Due to the polar nature of 2-hydroxyethyl hydrogen phthalate, a derivatization step is necessary to increase its volatility for gas chromatographic analysis. Silylation is a common derivatization technique for this purpose.

Experimental Workflow: GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Isolate Analyte Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization Increase Volatility Injection Inject into GC Derivatization->Injection Separation Capillary GC Column (e.g., HP-5MS) Injection->Separation Temperature Program Detection Mass Spectrometer (Scan or SIM mode) Separation->Detection Ionization & Mass Analysis Quantification Quantification using Internal Standard Detection->Quantification Report Report Concentration Quantification->Report

A simplified workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS with Silylation
  • Instrumentation and Conditions:

    • GC-MS System: An Agilent 8890 GC coupled to a 5977C MS or equivalent.[9]

    • Column: HP-5MS UI capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[9]

    • Inlet: Split/splitless inlet at 280 °C.[9]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.

    • MSD Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the silylated derivative of 2-hydroxyethyl hydrogen phthalate should be determined from a full scan analysis of a standard.

  • Standard and Sample Preparation:

    • Internal Standard: A deuterated analog, if available, or a structurally similar compound should be used.

    • Sample Extraction: Follow a similar extraction procedure as for HPLC-UV.

    • Derivatization:

      • Evaporate the extracted sample to dryness.

      • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Heat the vial at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • Data Analysis and Quality Control:

    • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.

    • A multi-point calibration curve should be prepared with the internal standard.

    • The inclusion of procedural blanks is critical to monitor for laboratory contamination.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 2-hydroxyethyl hydrogen phthalate, especially in complex biological matrices like urine and serum, due to its exceptional sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the detection of the analyte at very low concentrations (ng/mL to pg/mL).

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Urine/Serum) Deconjugation Enzymatic Hydrolysis (β-glucuronidase) Sample->Deconjugation Release Conjugated Metabolites SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Clean-up and Concentration Injection Inject into UPLC/HPLC SPE->Injection Separation Reversed-Phase C18 Column Injection->Separation Gradient Elution Detection Tandem Mass Spectrometer (MRM mode) Separation->Detection Ionization & Fragmentation Quantification Isotope Dilution Quantification Detection->Quantification Report Report Concentration Quantification->Report

A simplified workflow for LC-MS/MS analysis of biological samples.

Detailed Protocol: LC-MS/MS
  • Instrumentation and Conditions:

    • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

    • Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm).[10]

    • Mobile Phase A: 0.1% Acetic acid in water.[11]

    • Mobile Phase B: 0.1% Acetic acid in acetonitrile.[11]

    • Gradient Elution: A gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation. Specific MRM transitions need to be optimized for 2-hydroxyethyl hydrogen phthalate.

  • Standard and Sample Preparation (for Urine):

    • Internal Standard: An isotope-labeled analog of 2-hydroxyethyl hydrogen phthalate (e.g., ¹³C₄-labeled) is highly recommended for accurate quantification.[11]

    • Enzymatic Deconjugation:

      • To a 100 µL urine sample, add an internal standard solution.

      • Add a buffer (e.g., ammonium acetate) and β-glucuronidase enzyme.

      • Incubate at 37 °C for 90 minutes to hydrolyze glucuronidated metabolites.[12]

    • Solid-Phase Extraction (SPE):

      • Condition an Oasis HLB SPE cartridge with methanol and water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with water to remove interferences.

      • Elute the analyte with acetonitrile or methanol.

      • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Data Analysis and Quality Control:

    • Quantify using an isotope dilution method, where the response of the analyte is normalized to the response of the labeled internal standard.

    • The use of quality control materials at low and high concentrations is essential for monitoring method performance.

    • Limits of detection (LOD) and quantification (LOQ) should be established. For similar phthalate monoesters, LODs are typically in the range of 0.1 to 1.0 ng/mL in urine.[11][13]

Conclusion

The quantification of 2-hydroxyethyl hydrogen phthalate is a critical component of assessing human exposure to phthalates and understanding their potential health impacts. The choice of analytical methodology should be carefully considered based on the specific research question, the nature of the sample matrix, and the required level of sensitivity. While HPLC-UV provides a simple and cost-effective screening tool, GC-MS and particularly LC-MS/MS offer the high sensitivity and selectivity necessary for trace-level quantification in complex biological and environmental samples. The protocols outlined in this guide provide a robust framework for the accurate and reliable measurement of 2-hydroxyethyl hydrogen phthalate, contributing to the generation of high-quality data in the fields of toxicology, environmental science, and drug development.

References

  • Al-Saleh, I., & Al-Doush, I. (1997). Metabolism of di-2-ethylhexyl phthalate by subcellular fractions from rainbow trout liver. Chemosphere, 35(5), 939-948.
  • Chen, M., et al. (2013). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
  • PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates.
  • Koch, H. M., et al. (2006). Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results. International journal of andrology, 29(1), 155-165.
  • Karara, A. H., & Hayton, W. L. (1988). Metabolic inhibition and di-2-ethylhexyl phthalate pharmacokinetics in fish. Drug Metabolism and Disposition, 16(1), 146-150.
  • Mercadante, R., et al. (2020). Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. Rapid Communications in Mass Spectrometry, 34(13), e8796.
  • BenchChem. (n.d.). Application Notes and Protocols for Bis(2-hydroxyethyl)
  • Miao, Z., et al. (2019). Ultra-High-Performance Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry for the Determination of Phthalate Second.
  • Ito, Y., et al. (2005). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry.
  • Wang, Y., et al. (2024). Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes. International Journal of Molecular Sciences, 25(6), 3237.
  • Zhang, Z., et al. (2015). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC North America, 33(11), 856-863.
  • Jiang, R. (2023). Extraction and determination methods of phthalates. Journal of Physics: Conference Series, 2608(1), 012057.
  • BenchChem. (n.d.). "Bis(2-hydroxyethyl)
  • Meadows, M. K., et al. (2025). Comparison of different extraction methods.
  • Albro, P. W., et al. (1982). Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice. Environmental Health Perspectives, 45, 19-25.
  • Mutshekwa, T., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.
  • Guidechem. (n.d.).
  • GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
  • Gawlik-Jędrysiak, N., & Jędrysiak, T. (2013). Determination of phthalate esters content in plastic articles: Comparison of extraction methods.
  • Martín-Gómez, B., et al. (2024). Recent applications of chromatography for determining microplastics and related compounds (bisphenols and phthalate esters) in. Microchemical Journal, 197, 109903.
  • Chen, M., et al. (2013). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies, Inc. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
  • EURACHEM. (n.d.). IN-HOUSE METHOD VALIDATION OF A METHOD FOR THE DETERMINATION OF CERTAIN PHTHALATES IN TOYS, CHILDCARE AND TEXTILE ARTICLES.
  • Kim, J. W., et al. (2016). Comparative study of thermal desorption and solvent extraction-gas chromatography-mass spectrometry analysis for the quantification of phthalates in polymers.
  • Adams, K., et al. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
  • ChemBK. (n.d.).
  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Agilent Technologies, Inc. (n.d.).
  • LookChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Characteristics of Bis(2-hydroxyethyl)
  • Al-Bazi, S. J., & Slah, M. A. (2007). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl).
  • PerkinElmer, Inc. (n.d.). Quantification of Phthalates Leaching from Food Contact Materials by GC/MS.
  • Hubinger, J. C. (2010). A survey of phthalate esters in consumer cosmetic products. Journal of cosmetic science, 61(6), 457-465.
  • Dural, E. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. Combinatorial chemistry & high throughput screening, 23(8), 819-828.
  • Hsu, J. F., et al. (2015). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Current analytical chemistry, 11(2), 98-111.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.

Sources

Application Note: Quantitative Analysis of Phthalic Acid Mono(2-hydroxyethyl) Ester by Derivatization and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of Phthalic Acid Mono(2-hydroxyethyl) Ester (MHEHP), a key monoester metabolite of certain phthalate plasticizers. Due to the inherent polarity and thermal instability of MHEHP, direct GC-MS analysis can be challenging, often leading to poor peak shape and thermal degradation in the injector port.[1] To overcome these limitations, this protocol employs a silylation derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether, significantly improving volatility and thermal stability for reliable chromatographic separation and detection. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, ensuring high sensitivity and selectivity for trace-level quantification in complex matrices. This guide provides a comprehensive, step-by-step protocol from sample preparation to data analysis, intended for researchers in environmental monitoring, toxicology, and drug development.

Introduction

Phthalic acid esters (PAEs) are synthetic chemicals widely used as plasticizers to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[2] These compounds are not covalently bound to the polymer matrix and can leach into the environment, leading to widespread human exposure.[2] Following exposure, parent phthalates are metabolized in the body to their corresponding monoesters, which are then excreted. Phthalic Acid Mono(2-hydroxyethyl) Ester (MHEHP) is one such metabolite. The quantification of these monoesters in biological matrices like urine is a primary technique for assessing human exposure to the parent phthalates.

Growing concern over the endocrine-disrupting potential of phthalates has made their accurate measurement a public health priority.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this analysis due to its high resolving power and the structural information provided by mass spectrometry.[5][6]

However, the analysis of polar phthalate monoesters like MHEHP presents a significant analytical challenge. The free hydroxyl and carboxylic acid groups make these molecules prone to thermal degradation in the hot GC injector, often yielding phthalic anhydride and compromising quantitative accuracy.[1] While methods for direct analysis of monoesters exist, they require meticulous optimization of injector conditions.[1] A more robust and widely applicable approach is chemical derivatization. By converting the polar functional groups to more volatile and stable silyl ethers, chromatographic performance is vastly improved. This protocol details a validated derivatization-based GC-MS method for MHEHP.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate, n-Hexane (All HPLC or pesticide residue grade).

  • Standards: Phthalic Acid Mono(2-hydroxyethyl) Ester (MHEHP) certified reference standard.

  • Internal Standard (ISTD): Stable isotope-labeled MHEHP (e.g., MHEHP-d4) is highly recommended. If unavailable, Benzyl Benzoate (BBP) can be used as an alternative.[2][3]

  • Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Enzyme (for biological samples): β-glucuronidase from Helix pomatia.

  • Reagents: Ammonium acetate, Acetic acid, High-purity water (18.2 MΩ·cm).

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).

Critical Consideration: Minimizing Background Contamination

Phthalates are ubiquitous environmental contaminants, and rigorous measures must be taken to avoid sample contamination.[3]

  • Glassware: Use only glass or stainless steel apparatus. All glassware must be scrupulously cleaned by soaking in methanol overnight, followed by rinsing with ethyl acetate and hexane, and then baking in a muffle furnace at >140 °C for at least 4 hours.[8]

  • Plastics: Avoid all contact with plastic materials (pipette tips, vials, caps, gloves) unless they are certified phthalate-free. Use glass pipettes or syringes for liquid transfers.[3]

  • Blanks: A procedural blank (a sample containing no analyte that is carried through every step of the process) must be run with every batch of samples to monitor for background contamination.

Standard and Calibrant Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the MHEHP and ISTD standards in methanol to create individual stock solutions. Store at -20°C in amber glass vials.

  • Working Standard Solution (10 µg/mL): Prepare a working solution by diluting the stock solutions in methanol.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serial dilution of the working standard solution in the final solvent. Fortify each calibration level with the internal standard at a constant concentration (e.g., 100 ng/mL).

Sample Preparation and Derivatization Workflow

This protocol is designed for a 1 mL aqueous sample (e.g., urine, beverage). Adjust volumes as necessary based on expected analyte concentration.

G cluster_prep Sample Preparation cluster_deriv Derivatization & Analysis Sample 1. Sample Collection (1 mL aqueous matrix) Spike 2. Spike Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (Optional, for biological samples) Add β-glucuronidase, incubate. Spike->Hydrolysis SPE_Load 5. Load Sample Hydrolysis->SPE_Load SPE_Condition 4. SPE Cartridge Conditioning (Methanol, then Water) SPE_Wash 6. Wash Cartridge (Remove interferences) SPE_Load->SPE_Wash SPE_Elute 7. Elute Analyte (Ethyl Acetate) SPE_Wash->SPE_Elute Evaporate 8. Evaporate to Dryness (Under gentle N₂ stream) SPE_Elute->Evaporate Derivatize 9. Derivatization Add BSTFA + 1% TMCS, 80°C for 30 min. Evaporate->Derivatize Inject 10. GC-MS Analysis Derivatize->Inject Data 11. Data Processing & Report Inject->Data G cluster_sim SIM Logic for Peak Confirmation A Chromatographic Peak Detected B Is Retention Time (RT) within expected window? A->B C YES B->C D NO (Not Target Analyte) B->D E Extract Ion Chromatograms (XIC) for Quantifier & Qualifier Ions C->E F Is Ion Ratio (Qualifier/Quantifier) within ±15% of standard? E->F G YES (Peak Confirmed & Integrated) F->G H NO (Interference Detected) F->H

Sources

Application Notes and Protocols for 2-Hydroxyethyl Hydrogen Phthalate in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-hydroxyethyl hydrogen phthalate as a solvent and plasticizer in various industrial formulations. This document offers detailed protocols, scientific rationale, and safety guidelines to ensure effective and safe utilization.

Introduction to 2-Hydroxyethyl Hydrogen Phthalate

2-Hydroxyethyl hydrogen phthalate (HEHP), a monoester of phthalic acid and ethylene glycol, is a versatile organic compound with significant applications in the polymer and chemical industries.[1] Primarily recognized for its role as a plasticizer, it enhances the flexibility and durability of materials.[2][3] Its properties also make it an effective solvent in formulations for paints, coatings, adhesives, and sealants, where it improves flow and workability.[3]

This guide will delve into the practical applications of 2-hydroxyethyl hydrogen phthalate, providing detailed protocols for its use and explaining the scientific principles that underpin its performance in various industrial contexts.

Physicochemical Properties

Understanding the physicochemical properties of 2-hydroxyethyl hydrogen phthalate is crucial for its effective application. The following table summarizes its key characteristics.

PropertyValueSource
Chemical Name 2-hydroxyethyl hydrogen phthalate[1]
Synonyms HEHP, 1,2-Benzenedicarboxylic acid, mono(2-hydroxyethyl) ester[1]
CAS Number 17689-42-8[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance Colorless solid[1]
Boiling Point 428.3 °C at 760 mmHg[1]
Melting Point 115.3 °C[1]
Density 1.365 g/cm³[1]
Flash Point 173.8 °C[1]
Solubility Soluble in water and organic solvents[1]

Industrial Applications and Protocols

2-Hydroxyethyl hydrogen phthalate's unique combination of a polar carboxyl group, a hydroxyl group, and a non-polar aromatic ring allows it to function effectively as both a plasticizer and a solvent in a variety of formulations.

Application in High-Performance Coatings

In the coatings industry, 2-hydroxyethyl hydrogen phthalate is utilized to improve the film-forming properties, flexibility, and adhesion of the coating to the substrate.[3] As a solvent, it can help to dissolve other components of the formulation and control the viscosity and drying time of the paint.[4]

This protocol describes the formulation of a clear acrylic lacquer for protective coating applications, utilizing 2-hydroxyethyl hydrogen phthalate as a co-solvent and plasticizer.

Objective: To prepare a 1 kg batch of acrylic lacquer with improved flexibility and gloss.

Materials and Equipment:

  • Acrylic resin (e.g., Paraloid B-72 or equivalent)

  • 2-Hydroxyethyl hydrogen phthalate

  • Toluene

  • Xylene

  • Methyl ethyl ketone (MEK)

  • High-speed disperser with a Cowles blade

  • Weighing balance

  • Viscometer

  • Glossmeter

  • Film applicator

Formulation:

ComponentWeight (g)Purpose
Acrylic Resin300Binder
Toluene300Primary Solvent
Xylene200Co-solvent
Methyl Ethyl Ketone (MEK)150Fast-evaporating Solvent
2-Hydroxyethyl Hydrogen Phthalate 50Co-solvent & Plasticizer
Total 1000

Procedure:

  • Solvent Blending: In a suitable mixing vessel, combine the toluene, xylene, and MEK.

  • Resin Dissolution: While stirring with the high-speed disperser at a low speed, slowly add the acrylic resin to the solvent blend. Increase the speed as the resin dissolves to ensure a homogenous mixture.

  • Addition of 2-Hydroxyethyl Hydrogen Phthalate: Once the acrylic resin is completely dissolved, slowly add the 2-hydroxyethyl hydrogen phthalate to the mixture. Continue mixing for 15-20 minutes to ensure complete incorporation.

  • Quality Control:

    • Viscosity Measurement: Measure the viscosity of the final lacquer using a viscometer. The target viscosity should be within a pre-determined range suitable for the intended application method (e.g., spraying, brushing).

    • Film Application and Curing: Apply the lacquer to a test panel using a film applicator of a specified thickness. Allow the film to air dry in a dust-free environment for 24 hours, followed by a low-temperature bake (e.g., 60°C for 1 hour) if required.

    • Performance Evaluation:

      • Gloss: Measure the gloss of the cured film at 60° and 20° angles using a glossmeter.

      • Flexibility: Perform a mandrel bend test (ASTM D522) to assess the flexibility and resistance to cracking of the cured film.

      • Adhesion: Conduct a cross-hatch adhesion test (ASTM D3359) to evaluate the adhesion of the coating to the substrate.

Causality and Rationale:

  • The blend of solvents (toluene, xylene, MEK) is designed to provide good solvency for the acrylic resin and to control the evaporation rate for optimal film formation.

  • 2-Hydroxyethyl hydrogen phthalate is introduced as a co-solvent to improve the solubility of the resin and as a plasticizer to increase the flexibility of the final cured film, reducing the likelihood of cracking or peeling over time.[4] Its hydroxyl and carboxyl groups can form hydrogen bonds with the acrylic polymer chains, enhancing compatibility and performance.

Workflow for Acrylic Lacquer Formulation

G cluster_prep Preparation cluster_qc Quality Control & Evaluation solvents Blend Solvents (Toluene, Xylene, MEK) resin Dissolve Acrylic Resin solvents->resin Slowly add resin while stirring hehp Add 2-Hydroxyethyl Hydrogen Phthalate resin->hehp Ensure complete dissolution viscosity Measure Viscosity hehp->viscosity Final Formulation application Apply Film & Cure viscosity->application performance Evaluate Performance (Gloss, Flexibility, Adhesion) application->performance G PVA Polyvinyl Acetate (Binder) Adhesive Final Adhesive Formulation PVA->Adhesive HEHP 2-Hydroxyethyl Hydrogen Phthalate (Plasticizer) HEHP->Adhesive Tackifier Tackifier (Adhesion Promoter) Tackifier->Adhesive Flexibility Increased Flexibility & Peel Strength Adhesive->Flexibility

Caption: Key components and their role in the adhesive formulation.

Safety, Handling, and Storage

When working with 2-hydroxyethyl hydrogen phthalate, it is essential to follow appropriate safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [5][6]In case of insufficient ventilation, use a NIOSH-approved respirator. [5][6]* Handling: Avoid contact with skin, eyes, and clothing. [5]Avoid breathing dust or vapors. [5]Use in a well-ventilated area. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. [5][6]

Conclusion

2-Hydroxyethyl hydrogen phthalate is a valuable compound in industrial applications, serving as an effective solvent and plasticizer in coatings and adhesives. Its unique chemical structure allows for the formulation of products with enhanced flexibility, durability, and performance. By following the detailed protocols and safety guidelines provided in these application notes, researchers and professionals can effectively utilize this compound in their formulations.

References

  • Bisley International. (2024, July 17). What is a Plasticizer in Paint? Retrieved from [Link]

  • LookChem. (n.d.). Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

  • Saitech Informatics. (2025, August 19). Plasticizer in Solvent Based Paints. Retrieved from [Link]

  • ESMA Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Turkchem. (2022, October 21). Plasticizers for Adhesives and Sealants. Retrieved from [Link]

  • ChemBK. (n.d.). 2-hydroxyethyl hydrogen phthalate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid. This molecule, formed from the reaction of phthalic anhydride and ethylene glycol, is a crucial monoester intermediate in the synthesis of various polymers and specialty chemicals.[1] Achieving a high yield of this specific mono-ester can be challenging due to the potential for side reactions, primarily the formation of the di-ester, bis(2-hydroxyethyl) phthalate, and other oligoesters.[2]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reaction conditions and maximize your product yield and purity.

Reaction Overview: The Path to Mono-ester and Potential Detours

The primary reaction involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on one of the carbonyl carbons of phthalic anhydride. This ring-opens the anhydride to form the desired mono-ester, this compound.

However, the product itself contains a free hydroxyl group and a free carboxylic acid group, making it reactive for further esterification.[2] This can lead to the formation of a di-ester or longer polyester chains, which are the primary sources of yield loss for the desired mono-ester.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q1: I've mixed phthalic anhydride and ethylene glycol, but after the reaction time, I can't isolate any product. What went wrong?

A1: This issue often points to problems with reaction conditions or the integrity of your starting materials. Let's break down the possibilities:

  • Inadequate Temperature: The reaction requires heat to proceed at a reasonable rate. The phthalic anhydride needs to melt and dissolve in the ethylene glycol.[3] If the temperature is too low, the reaction will be sluggish or may not start at all.

    • Recommendation: Ensure your reaction temperature is sufficient to melt the phthalic anhydride (melting point ~131°C) and facilitate the reaction. A gentle heating approach is often best to avoid unwanted side reactions.[3]

  • Water of Reaction: The esterification reaction produces water. If this water is not removed or is allowed to condense and return to the reaction mixture, it can hydrolyze the ester product back to the starting materials, thus reducing your yield.[3]

    • Recommendation: Heat the entire reaction vessel evenly to prevent water from condensing in cooler spots and returning to the mixture.[3]

  • Reagent Quality: Ensure your phthalic anhydride and ethylene glycol are of high purity and dry. Moisture in the reagents can inhibit the reaction.

Q2: My yield is consistently low, and I suspect side reactions. How can I favor the formation of the mono-ester?

A2: This is the most common challenge. The key is to manipulate the reaction conditions to favor the initial mono-esterification over subsequent reactions.

  • Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor.

    • Recommendation: Use a molar excess of ethylene glycol relative to phthalic anhydride. According to Le Chatelier's principle, increasing the concentration of one reactant (ethylene glycol) will push the equilibrium towards the product side. This also ensures that a phthalic anhydride molecule is more likely to encounter an ethylene glycol molecule rather than another mono-ester molecule, thus minimizing the formation of the di-ester and polymers.[3]

  • Catalyst Selection: While the reaction can proceed without a catalyst, certain catalysts can improve the rate and selectivity.

    • Recommendation: Consider using a mild acid or base catalyst. However, be aware that strong catalysts or high catalyst concentrations can also promote the formation of the di-ester and other side products.[4] Some literature suggests that catalysts like cobalt oxide can be used, but optimization is key.[4]

Troubleshooting Workflow for Low Yield

Below is a workflow to diagnose and solve low-yield issues.

LowYieldTroubleshooting Start Low or No Yield Observed Check_Temp Verify Reaction Temperature (Is it >130°C?) Start->Check_Temp Check_Ratio Check Molar Ratio (Is Ethylene Glycol in Excess?) Check_Temp->Check_Ratio No Sol_Temp Increase Temperature Gently Re-run reaction Check_Temp->Sol_Temp Yes Check_Water Assess Water Removal (Is reflux/condensation controlled?) Check_Ratio->Check_Water No Sol_Ratio Adjust to Molar Excess of Ethylene Glycol Re-run reaction Check_Ratio->Sol_Ratio Yes Check_Purity Analyze Starting Material Purity (Anhydrous reagents?) Check_Water->Check_Purity No Sol_Water Improve Heating Technique (Heat entire vessel evenly) Re-run reaction Check_Water->Sol_Water Yes Sol_Purity Use Anhydrous Reagents Dry glassware thoroughly Re-run reaction Check_Purity->Sol_Purity Yes Success Yield Improved Check_Purity->Success No Sol_Temp->Success Sol_Ratio->Success Sol_Water->Success Sol_Purity->Success

Caption: A step-by-step diagnostic workflow for troubleshooting low yield.

Problem 2: Product Purity Issues

Q3: My final product is a viscous liquid or a sticky solid, not the expected crystalline solid. What are the likely impurities?

A3: A viscous or sticky product strongly suggests the presence of oligomers or the di-ester byproduct.

  • Primary Impurities:

    • Unreacted Phthalic Anhydride: Can be present if the reaction did not go to completion.

    • Unreacted Ethylene Glycol: Will be present, especially if used in excess.

    • Bis(2-hydroxyethyl) phthalate (Di-ester): Formed from the reaction of the mono-ester with another molecule of ethylene glycol.

    • Polyester Oligomers: Formed when mono-ester molecules react with each other.[2]

Q4: How can I effectively purify my product to remove these impurities?

A4: Purification is key to obtaining the desired this compound.

  • Recrystallization: This is often the most effective method. The polarity difference between the mono-ester (with its free carboxylic acid) and the less polar di-ester can be exploited.

    • Recommended Solvents: A mixed solvent system, such as toluene/heptane or water/ethanol, can be effective. The product should be soluble in the hot solvent and precipitate upon cooling, leaving the more soluble impurities in the mother liquor.

  • Liquid-Liquid Extraction: An extraction can be used to separate the acidic product from neutral impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acidic product will move to the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and re-acidify it (e.g., with dilute HCl) to precipitate the pure product.

    • Filter and dry the purified solid.

ParameterRecommendationRationale
Reactant Ratio >2:1 molar ratio of Ethylene Glycol to Phthalic AnhydrideFavors mono-ester formation; minimizes di-ester.
Temperature 130-150°CEnsures reactants are molten and reacting, but avoids excessive side reactions.
Catalyst None, or a mild, non-nucleophilic acid catalystStrong catalysts can accelerate the formation of byproducts.
Water Removal Heat reaction vessel evenly to drive off waterPrevents hydrolysis of the ester product.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use a different diol instead of ethylene glycol? A1: Yes, other diols (e.g., propylene glycol, butanediol) will react with phthalic anhydride to form the corresponding mono-esters. However, the reaction kinetics, optimal temperature, and solubility of the product will change. You will need to re-optimize the reaction and purification conditions accordingly.

Q2: Is it possible to synthesize the isomeric product, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid? A2: Yes, but you would need to start with terephthalic acid instead of phthalic anhydride.[5] The reaction would then be a direct esterification between one of the carboxylic acid groups of terephthalic acid and ethylene glycol.[5]

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can track the disappearance of the phthalic anhydride spot and the appearance of the product spot. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid product protonated and prevent streaking.

Q4: What is the mechanism of the reaction? A4: The reaction is an acyl substitution. The hydroxyl group of ethylene glycol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride. This opens the anhydride ring, and a proton transfer results in the final product containing both a carboxylic acid group and an ester group.

Reaction Mechanism Overview

ReactionMechanism cluster_reactants Reactants cluster_product Product PA Phthalic Anhydride Intermediate Tetrahedral Intermediate PA->Intermediate + Ethylene Glycol (Nucleophilic Attack) EG Ethylene Glycol Product This compound Intermediate->Product Proton Transfer (Ring Opening)

Caption: Simplified mechanism of mono-ester formation.

Detailed Protocol: Example Synthesis

This is a representative protocol and may require optimization based on your specific lab conditions and scale.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add phthalic anhydride (1.0 eq) and ethylene glycol (3.0 eq).

  • Reaction: Begin stirring and gently heat the mixture in an oil bath to 140°C. The solid phthalic anhydride will melt and dissolve.

  • Monitoring: Maintain the temperature and allow the reaction to proceed for 2-4 hours. Monitor the consumption of phthalic anhydride by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL for a 10g scale reaction). Combine the aqueous layers.

  • Isolation: Cool the combined aqueous layers in an ice bath and slowly acidify with 2M HCl until a white precipitate forms and the pH is ~2.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if needed.

References

  • Caveman Chemistry. (n.d.). 28.3. - Caveman Chemistry.
  • Cash, D. (2008, September). Polymers. uclmail.net.
  • Benchchem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | 1137-99-1.
  • Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters.
  • Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Ethylene glycol phthalate - US1946202A.
  • Brainly. (2023, February 9). What is the type of polyester that gets formed in the reaction between ethylene glycol and phthalic anhydride? Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

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Technical Support Center: Purification of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxyethyl hydrogen phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-hydroxyethyl hydrogen phthalate.

Q1: What is 2-hydroxyethyl hydrogen phthalate and why is its purity critical?

2-hydroxyethyl hydrogen phthalate (CAS No. 17689-42-8) is a monoester synthesized from the reaction of phthalic anhydride and ethylene glycol.[1][2] It serves as a versatile intermediate in the synthesis of plasticizers, polymers, pharmaceuticals, and dyes.[3] Purity is paramount because residual starting materials or byproducts can interfere with subsequent reactions, alter the properties of final products, or introduce toxicity in pharmaceutical applications.

Q2: What are the primary impurities I should expect in my crude product?

The synthesis of 2-hydroxyethyl hydrogen phthalate typically involves the ring-opening of phthalic anhydride with ethylene glycol.[4] The main impurities arise from this process:

  • Unreacted Phthalic Anhydride: A common starting material that may persist.

  • Phthalic Acid: Formed by the hydrolysis of phthalic anhydride in the presence of trace water.[5]

  • Bis(2-hydroxyethyl) phthalate: A diester byproduct formed if a second molecule of ethylene glycol reacts with the initial monoester product.

  • Unreacted Ethylene Glycol: The excess alcohol used to drive the reaction.

Q3: What are the most common techniques for purifying 2-hydroxyethyl hydrogen phthalate?

The primary methods for purification are:

  • Recrystallization: A robust technique for removing most common impurities, especially effective for obtaining a solid, crystalline product.

  • Liquid-Liquid Extraction: Primarily used as a workup procedure to remove acidic impurities (like phthalic acid) or water-soluble components (like ethylene glycol).

  • Column Chromatography: Employed when very high purity is required, as it offers the best resolution to separate the monoester from the diester and other closely related impurities.[6]

Q4: How do I choose the right purification method for my experiment?

The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The decision-making process can be visualized as follows:

G start Crude Product Analysis (TLC, NMR) extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Significant acidic impurities (e.g., Phthalic Acid)? recrystallization Recrystallization start->recrystallization Relatively clean crude, product is solid chromatography Column Chromatography start->chromatography Highest purity required/ Complex mixture extraction->recrystallization Product crashes out or is solid extraction->chromatography Product is an oil or recrystallization fails recrystallization->chromatography Diester or other close impurities remain? final_product High-Purity Product recrystallization->final_product Purity sufficient? (Check Melting Point, NMR) chromatography->final_product Purity sufficient? G start Crude Product (in Ethyl Acetate) wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 organic1 Organic Layer: Monoester (as salt), Diester, Neutral Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Phthalic Acid (as salt) separate1->aqueous1 Aqueous (Discard) acidify Acidify with HCl organic1->acidify extract_ea Extract with Ethyl Acetate acidify->extract_ea separate2 Separate Layers extract_ea->separate2 aqueous2 Aqueous Layer: NaCl, water separate2->aqueous2 Aqueous (Discard) organic2 Organic Layer: Purified Monoester separate2->organic2 Organic dry Dry (Na2SO4), Filter, Evaporate organic2->dry product Partially Purified Product (Ready for Recrystallization or Chromatography) dry->product

Sources

Technical Support Center: Navigating the Scale-Up of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to the challenges encountered during the synthesis, purification, and scale-up of this valuable chemical intermediate. Drawing upon established chemical principles and field experience, this resource aims to be a trustworthy and authoritative companion in your experimental endeavors.

Introduction to the Synthesis

The primary route to this compound involves the mono-esterification of phthalic anhydride with ethylene glycol. This reaction, while seemingly straightforward, presents several challenges, particularly when transitioning from laboratory to pilot or industrial scale. The key to a successful and scalable process lies in controlling the reaction selectivity to favor the desired monoester over the formation of the diester and polyester oligomers, and in implementing an efficient purification strategy.

This guide is structured into two main sections: a Troubleshooting Guide formatted as a Q&A to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: From Low Yields to Impurity Headaches

This section directly addresses common problems encountered during the production of this compound. Each issue is followed by an analysis of probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Monoester

Question: My reaction is consuming the starting materials, but the yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield of the target monoester is a frequent challenge and can often be attributed to several factors related to reaction kinetics and equilibrium. The primary competing reactions are the formation of the diester, bis(2-hydroxyethyl) phthalate, and subsequent polymerization.

Probable Causes & Solutions:

  • Unfavorable Molar Ratio of Reactants: An equimolar ratio or an excess of ethylene glycol can drive the reaction towards the formation of the diester.

    • Solution: Employ a molar excess of phthalic anhydride to ethylene glycol. A common starting point is a 1.5:1 to 3:1 molar ratio. This ensures that ethylene glycol is the limiting reagent, statistically favoring mono-esterification.

  • Inadequate Temperature Control: High reaction temperatures can accelerate the second esterification step, leading to increased diester and oligomer formation.

    • Solution: Implement a carefully controlled temperature profile. Start the reaction at a lower temperature (e.g., 80-100°C) to initiate the exothermic ring-opening of the anhydride. Once the initial reaction subsides, a moderate increase in temperature (e.g., 110-130°C) can drive the reaction to completion without excessively promoting side reactions. Continuous monitoring and a reliable heating/cooling system are crucial for scale-up.

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, will invariably lead to a higher proportion of byproducts.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Quench the reaction once the consumption of ethylene glycol plateaus or when the concentration of the monoester is at its maximum.

  • Lack of Catalyst or Inappropriate Catalyst: While the reaction can proceed without a catalyst, its rate may be slow, tempting an increase in temperature or time.

    • Solution: The use of a mild acid or base catalyst can be beneficial. However, strong acids can also promote the esterification of the second carboxylic acid group. A weak base catalyst is often a better choice for selective mono-esterification. It is important to perform small-scale screening experiments to identify the optimal catalyst and its loading.

Issue 2: Product is an Intractable Oil or Gummy Solid

Question: After the reaction, I'm left with a viscous oil or a sticky solid that is very difficult to handle and purify. How can I obtain a crystalline product?

Answer:

The presence of significant amounts of diester and oligomeric impurities is the primary reason for the product failing to crystallize properly. These byproducts act as crystallization inhibitors.

Probable Causes & Solutions:

  • High Impurity Levels: As discussed in Issue 1, suboptimal reaction conditions lead to a mixture that is difficult to purify by simple crystallization.

    • Solution: The first step is to optimize the reaction to minimize byproduct formation. Once the reaction is complete, a robust work-up and purification protocol is necessary.

  • Ineffective Purification Strategy: Direct crystallization from the crude reaction mixture is often unsuccessful.

    • Solution: A multi-step purification approach is recommended:

      • Quenching and pH Adjustment: After the reaction, cool the mixture and dissolve it in a suitable solvent (e.g., ethyl acetate). Wash the organic phase with a slightly acidic aqueous solution (e.g., dilute HCl) to remove any basic catalyst and then with brine. The desired product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution). This step is crucial for separating the acidic monoester from the neutral diester and oligomers.

      • Acidification and Isolation: The aqueous layer containing the sodium salt of the monoester is then carefully acidified (e.g., with HCl) to precipitate the this compound.

      • Recrystallization: The crude, precipitated solid can then be recrystallized from a suitable solvent system. A mixture of an ester (like ethyl acetate) and a non-polar solvent (like heptane or hexane) is often effective. Dissolve the crude product in a minimal amount of the hot ester and then slowly add the non-polar solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.

Issue 3: Diester Impurity is Difficult to Remove

Question: My final product is consistently contaminated with the diester, bis(2-hydroxyethyl) phthalate, even after crystallization. How can I improve the purity?

Answer:

The diester has similar solubility characteristics to the monoester in some organic solvents, which can make their separation by simple crystallization challenging.

Probable Causes & Solutions:

  • Co-crystallization: The diester may be co-crystallizing with the desired product.

    • Solution:

      • Solvent Selection: Experiment with different recrystallization solvent systems. A solvent system that maximizes the solubility difference between the monoester and the diester is ideal. For instance, a solvent in which the monoester is sparingly soluble at room temperature but the diester is more soluble can be effective.

      • Liquid-Liquid Extraction: As detailed in the previous section, a pH-based liquid-liquid extraction is a highly effective method to separate the acidic monoester from the neutral diester. Ensure the pH of the aqueous base is high enough to deprotonate the carboxylic acid of the monoester but not so high as to cause hydrolysis of the ester bond.

      • Column Chromatography: For laboratory-scale purifications where high purity is paramount, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the components.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of ethylene glycol attacks one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring to form the monoester, which contains a carboxylic acid group and a primary alcohol.[1][2]

Q2: What are the key process parameters to control during scale-up?

A2: When scaling up, the following parameters are critical:

  • Heat Transfer: The initial ring-opening reaction is exothermic. A robust cooling system is necessary to prevent temperature spikes that can lead to side reactions.

  • Mass Transfer (Mixing): Efficient mixing is crucial to ensure a homogeneous reaction mixture, especially when dealing with the dissolution of solid phthalic anhydride and to maintain uniform temperature.

  • Stoichiometry Control: Precise control over the molar ratio of reactants is essential for maximizing the yield of the monoester.

  • Reaction Monitoring: Implementing a reliable in-process control (IPC) method, such as HPLC, is vital for determining the optimal reaction endpoint and ensuring batch-to-batch consistency.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity of the monoester and detecting impurities like the diester, unreacted phthalic anhydride, and oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the desired product and for identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in the identification of impurities by providing molecular weight information.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: Are there any specific safety precautions to consider during production?

A4: Yes, standard laboratory and chemical plant safety protocols should be followed. Phthalic anhydride is a respiratory and skin irritant. Ethylene glycol is toxic if ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be conducted in a well-ventilated area or a fume hood. For scale-up operations, a thorough process safety review should be conducted to identify and mitigate potential hazards.

Visualizing the Process

Workflow for Troubleshooting Low Monoester Yield

troubleshooting_workflow cluster_solutions Corrective Actions start Low Yield of Monoester Detected check_ratio Verify Molar Ratio (Phthalic Anhydride > Ethylene Glycol) start->check_ratio check_temp Analyze Temperature Profile (Avoid Overheating) start->check_temp check_time Review Reaction Time (Monitor with HPLC/TLC) start->check_time check_catalyst Evaluate Catalyst Strategy (Consider Mild Base) start->check_catalyst adjust_ratio Adjust Molar Ratio (Increase Phthalic Anhydride) check_ratio->adjust_ratio optimize_temp Optimize Temperature (Lower Initial Temp, Moderate Increase) check_temp->optimize_temp optimize_time Determine Optimal Endpoint (Quench at Max Monoester Conc.) check_time->optimize_time optimize_catalyst Screen for Optimal Catalyst (Type and Loading) check_catalyst->optimize_catalyst end_node Improved Monoester Yield adjust_ratio->end_node optimize_temp->end_node optimize_time->end_node optimize_catalyst->end_node

Caption: A logical workflow for diagnosing and resolving low yields of the desired monoester.

References

  • Zibo Anquan Chemical Co., Ltd. (2023). Phthalic anhydride ethylene glycol reaction mechanism.
  • Google Patents. (1934). Ethylene glycol phthalate. (U.S. Patent No. US1946202A).
  • Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Monatshefte für Chemie - Chemical Monthly, 142(9), 935-941.
  • Globe Thesis. (2021). Study On Crystallization Process Of Bis(2-hydroxyethyl) Terephthalate.
  • Homework.Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride.

Sources

avoiding degradation of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((2-Hydroxyethoxy)carbonyl)benzoic acid. This document provides in-depth troubleshooting advice and validated protocols to help you navigate the analytical challenges associated with this molecule. Our goal is to equip you with the foundational knowledge and practical steps needed to prevent its degradation and ensure the integrity of your results.

Section 1: Understanding the Molecule's Inherent Instability

This compound is a bifunctional molecule containing three key chemical features: a carboxylic acid, an ester, and a primary alcohol. This combination, while useful for synthesis, makes the molecule susceptible to degradation, primarily through hydrolysis. Understanding the "why" behind this instability is the first step to preventing it.

The primary point of failure is the ester linkage, which is vulnerable to cleavage under both acidic and basic conditions. This process, known as hydrolysis, breaks the molecule into phthalic acid and ethylene glycol. The presence of the adjacent carboxylic acid group can even influence the local pH environment, potentially contributing to intramolecular catalysis under certain conditions. Furthermore, like many complex organic molecules, it can be sensitive to thermal stress, which is a critical consideration for analytical techniques like Gas Chromatography (GC).

Primary Degradation Pathway: Hydrolysis

The most common analytical challenge is the hydrolytic cleavage of the ester bond. This reaction can be catalyzed by acid or base present in your sample matrix, solvents, or chromatographic mobile phase.

Caption: Recommended analytical workflow decision tree.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products I should look for? The primary degradation products from hydrolysis are phthalic acid and ethylene glycol. In a reversed-phase HPLC method, phthalic acid will be retained and is UV active, making it the most easily observed degradant. Ethylene glycol has no UV chromophore and will elute in the void volume.

Q2: Can I use a mobile phase with a basic pH to analyze this compound? No, a basic mobile phase (pH > 8) is strongly discouraged. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis and will rapidly degrade the molecule. Furthermore, basic conditions will dissolve the silica backbone of most standard HPLC columns.

Q3: My sample is in a complex biological matrix. How should I prepare it? For complex matrices, a protein precipitation (PPT) followed by solid-phase extraction (SPE) is recommended.

  • PPT: Precipitate proteins using cold acetonitrile. Centrifuge and collect the supernatant.

  • SPE: Use a mixed-mode or polymer-based SPE cartridge. The exact choice will depend on the matrix, but a weak anion exchange (WAX) sorbent could be effective for isolating the acidic analyte. Always work quickly and at low temperatures.

Q4: What UV wavelength is optimal for detection? The benzoic acid moiety contains a strong chromophore. A detection wavelength between 230 nm and 240 nm typically provides excellent sensitivity. A photodiode array (PDA) detector is recommended to confirm peak purity and identity against a reference standard.

Section 4: Validated Starting Protocols

These protocols provide a robust starting point for your method development and are designed to minimize analyte degradation.

Protocol 1: Sample & Standard Preparation

This protocol emphasizes speed and temperature control to maintain sample integrity.

StepActionRationale
1 Weigh the reference standard or sample into a Class A volumetric flask.Ensures accuracy of the initial concentration.
2 Perform an initial dissolution with a minimal amount of pure Acetonitrile (HPLC Grade).ACN is aprotic and minimizes the risk of hydrolysis.
3 Dilute to final volume using a pre-chilled, buffered diluent (e.g., 50:50 ACN:Water with 0.1% Formic Acid, pH ~2.7).The buffer maintains a stable, low pH to prevent degradation and ensure good chromatography. Chilling slows reaction kinetics.
4 Mix thoroughly and immediately transfer aliquots to autosampler vials.Minimizes the time the analyte spends in the aqueous environment at room temperature.
5 Place vials in a temperature-controlled autosampler set to 4-8 °C.Maintains sample stability in the instrument queue prior to injection.
6 QC Check: Analyze a freshly prepared standard at the beginning and end of the analytical run to check for degradation over time. A decrease in the main peak area or an increase in the phthalic acid peak area indicates instability.This self-validating step confirms the integrity of the entire analytical sequence.
Protocol 2: Recommended HPLC-UV Method

This method is designed for stability, good peak shape, and high resolution.

ParameterRecommended SettingRationale
Column High-quality C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle sizeProvides good retention and efficiency. A modern, well-endcapped column is critical.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control the ionization of the carboxyl group, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH and modifier concentration across the gradient.
Gradient Start at 10-20% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.A generic starting gradient suitable for resolving the analyte from potential impurities and degradants. Adjust as needed.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 25-30 °CElevated temperatures can accelerate degradation on-column. Maintain a consistent, near-ambient temperature.
Injection Vol. 1-10 µLAdjust based on sample concentration and instrument sensitivity.
Detection UV/PDA at 235 nmProvides high sensitivity for the aromatic ring system. PDA allows for peak purity assessment.

References

  • AK Scientific, Inc. Safety Data Sheet: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Link

  • BOC Sciences. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid Technical Data.

  • CymitQuimica. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid Product Information. Link

  • Chen, J., et al. (2024). Structure-dependent degradation of phthalate esters with persulfate oxidation activated by thermal in soil. Environmental Research, 253, 119167. Link

  • Gao, D., & Wen, Z. (2016). Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes. Science of The Total Environment, 541, 985-1001. Link

  • Liang, D. W., et al. (2008). Phthalates biodegradation in the environment. Applied Microbiology and Biotechnology, 80(2), 183-198. Link

  • Bratek, K., et al. (2020). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Journal of Analytical and Applied Pyrolysis, 145, 104724. Link

  • Advanced ChemBlocks. 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid. Link

  • PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. National Center for Biotechnology Information. Link

  • Net, S., et al. (2015). Degradation of Phthalate Esters in the Environment. Environmental Science and Pollution Research, 22(3), 1625-1643. Link

  • Zhong, M., et al. (2015). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Physical Chemistry Chemical Physics, 17(10), 6845-6853. Link

  • PrepChem. Preparation of benzoic acid. Link

  • BLDpharm. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Link

  • BLDpharm. This compound. Link

  • Advanced ChemBlocks. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Link

  • Klempier, N., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(16), E1002-E1011. Link

  • BLDpharm. 2-((2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)carbonyl)benzoic acid. Link

  • Pharmaffiliates. 2-((2-(2-Hydroxyethoxy)ethoxy)carbonyl)benzoic Acid. Link

  • Baghel, D., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 720836. Link

Technical Support Center: Optimization of Polyesterification of Phthalic Anhydride and Ethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oligo- and polyesters from phthalic anhydride and ethylene glycol. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this condensation polymerization and achieve optimal results in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Q1: My reaction has stalled, and the product has a low molecular weight and/or low viscosity. What are the likely causes and how can I fix this?

A1: A stalled reaction, indicated by a plateau in viscosity or a static acid number, is one of the most common issues. It typically points to an equilibrium state being reached prematurely or the loss of a key reactant.

Root Cause Analysis:

  • Inefficient Water Removal: Polyesterification is a condensation reaction that produces water as a byproduct.[1] This reaction is reversible. If water is not effectively removed from the reaction medium, the equilibrium will shift back towards the reactants (hydrolysis), preventing the formation of longer polymer chains.[2] Condensation of water on cooler parts of the glassware and its return to the reaction flask is a frequent culprit.[1]

  • Incorrect Stoichiometry: The Carothers equation dictates that the highest degree of polymerization is achieved with a stoichiometric balance of functional groups (hydroxyl and carboxylic acid). An excess of either ethylene glycol or phthalic anhydride will result in chain termination, limiting the final molecular weight.[3][4]

  • Premature Loss of Glycol: Ethylene glycol has a boiling point of 197°C. If the reaction temperature is too high or heating is too vigorous, especially in an open or poorly refluxed system, the ethylene glycol can boil off before it has a chance to react completely.[1] This effectively alters the stoichiometry, leading to an excess of anhydride and halting polymer growth.

  • Insufficient Temperature/Catalyst Activity: The reaction may be too slow if the temperature is insufficient to overcome the activation energy or if the catalyst is inactive or used at too low a concentration. While the reaction can proceed without a catalyst at high temperatures, catalysts are often used to reduce the required temperature and reaction time.[2][5]

Solutions & Protocols:

  • Enhance Water Removal:

    • Apparatus Setup: Use a Dean-Stark trap or a similar apparatus for azeotropic removal of water if using a solvent. For melt polymerization, ensure a steady flow of inert gas (e.g., Nitrogen, Argon) through the headspace to carry away water vapor.

    • Heating Technique: Heat the entire reaction vessel, including the upper walls, to prevent water from condensing and returning to the mixture.[1]

  • Verify Stoichiometry:

    • Accurately weigh both phthalic anhydride and ethylene glycol. It is common practice to use a slight excess (e.g., 10-20 mol%) of the more volatile component, ethylene glycol, to compensate for potential losses during the reaction.[3]

  • Control Temperature Profile:

    • Maintain a gentle heating profile. The goal is to keep the reactants molten and reacting without vigorously boiling the ethylene glycol.[1] A multi-stage temperature profile is often effective: an initial lower temperature stage (~160-180°C) for the initial esterification, followed by a gradual increase to a higher temperature (~200-220°C) under vacuum or inert gas flow to drive the polymerization and remove water.[6][7]

  • Catalyst Optimization:

    • If using a catalyst like sodium acetate, ensure it is anhydrous.[8] For acid catalysts (e.g., p-toluenesulfonic acid), start with a low concentration (e.g., 0.1-0.5 mol% relative to the anhydride) and optimize as needed. The choice and concentration of catalyst can significantly impact reaction rate and product properties.[5][9]

Q2: The final polyester product is yellow or dark brown. How can I prevent this discoloration?

A2: Product discoloration is typically a sign of thermal degradation or oxidative side reactions at elevated temperatures.

Root Cause Analysis:

  • Overheating: Prolonged heating at excessively high temperatures can cause the polymer backbone to degrade, forming chromophores that impart a yellow or brown color. This is particularly noted in reactions with glycerol, a similar polyol, where overheating can form a "dark mass".[8]

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer chains, creating colored byproducts.

  • Catalyst-Induced Coloration: Certain catalysts, particularly titanium-based compounds like tetrabutyl titanate, can cause yellowing in the final polyester.[10] Tin-based catalysts, such as monobutyltin oxide, are often suggested as alternatives to reduce discoloration.[11]

Solutions & Protocols:

  • Maintain an Inert Atmosphere: Throughout the high-temperature stages of the reaction, maintain a positive pressure of an inert gas like nitrogen or argon. This blankets the reaction mixture, preventing oxidation.

  • Precise Temperature Control: Use a heating mantle with a temperature controller and a thermocouple placed within the reaction mixture for accurate temperature monitoring. Avoid localized "hot spots" by ensuring efficient stirring.

  • Optimize Catalyst Choice: If discoloration is a persistent issue, consider switching from a titanium-based catalyst to a tin- or zinc-based catalyst, which are known to cause less coloration.[11]

  • Purification: If a colored product is obtained, it may be purified. Dissolving the crude polyester in a suitable solvent (e.g., acetone, chloroform) and precipitating it in a non-solvent (e.g., methanol, n-hexane, or toluene) can help remove colored impurities.[10][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism?

A1: The process is a two-stage condensation polymerization.

  • Ring-Opening/Mono-esterification: The reaction initiates with the nucleophilic attack of a hydroxyl group from ethylene glycol on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form a mono-ester which contains one ester linkage, a free carboxylic acid group, and a free hydroxyl group.[12]

  • Polycondensation: As the temperature increases, the free carboxylic acid group of one molecule reacts with the free hydroxyl group of another molecule. This step forms a second ester linkage and releases a molecule of water.[1] This process repeats, building up the polymer chain.

ReactionMechanism PA Phthalic Anhydride (C₈H₄O₃) Monoester Mono-ester Intermediate (Free -OH and -COOH) PA->Monoester Step 1: Ring Opening (No byproduct) EG Ethylene Glycol (C₂H₆O₂) Plus1 + Polymer Polyester Chain (-[C₁₀H₈O₄]-)n Monoester->Polymer Step 2: Polycondensation (Heat, Catalyst) Plus2 + Water Water (H₂O)

Caption: Two-step polyesterification mechanism.

Q2: How can I monitor the progress of my reaction in the lab?

A2: Monitoring the extent of polymerization is crucial for achieving a product with the desired molecular weight and properties. The two most common methods are tracking the acid number and viscosity.

  • Acid Number (AN) Titration: The acid number (or acid value) is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free carboxylic acids in one gram of the sample.[13] As the polymerization proceeds, free carboxylic acid end-groups are consumed, and the acid number decreases. The reaction is often considered complete when the acid number reaches a low, stable value (e.g., < 5 mg KOH/g).[14][15] This is the most reliable method for tracking chemical conversion.

  • Viscosity Measurement: As polymer chains grow longer, the viscosity of the molten reaction mixture increases significantly. This provides a qualitative or semi-quantitative measure of molecular weight build-up. A simple method is to take a small sample on a glass rod and observe how it flows or if fibers can be drawn from it.[1] For more quantitative analysis, a rheometer can be used.

The relationship between these parameters is clear: as the reaction time increases, the acid number decreases while the viscosity and molecular weight increase.[9][16]

ReactionProgress Start Start of Reaction (t=0) Time Increase Reaction Time Start->Time AN Acid Number (AN) Decreases Time->AN as -COOH groups are consumed Visc Viscosity Increases Time->Visc as chains grow longer Endpoint Target Endpoint AN->Endpoint Reaches target value MW Molecular Weight Increases Visc->MW correlates with Visc->Endpoint Reaches target value

Caption: Monitoring reaction progress over time.

Q3: What are the key safety precautions I should take?

A3: Safety is paramount. Adhere to the following guidelines:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][18]

  • Reagent Handling:

    • Phthalic Anhydride: Is a skin and respiratory irritant. Handle in a fume hood to avoid inhaling dust.[8]

    • Ethylene Glycol: Is toxic by ingestion and inhalation. A lethal dose is approximately 100 mL.[8]

  • Reaction Setup:

    • Perform the reaction in a well-ventilated fume hood, especially due to the high temperatures and potential for vapor release.[6]

    • Ensure all glassware is securely clamped and free of cracks, especially if applying a vacuum.

  • Waste Disposal: Dispose of all chemical waste in designated organic waste containers according to your institution's guidelines. Do not pour unused reaction mixtures down the drain.[8]

III. Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of Poly(ethylene phthalate)

This protocol is a representative example for producing a low-molecular-weight linear polyester.

Materials:

  • Phthalic Anhydride (PA): ~14.8 g (0.1 mol)

  • Ethylene Glycol (EG): ~6.8 g (0.11 mol, 10% molar excess)

  • Catalyst (e.g., anhydrous sodium acetate): ~0.2 g

  • Three-neck round-bottom flask, mechanical stirrer, condenser (or distillation head), nitrogen inlet, heating mantle with controller, and thermocouple.

Procedure:

  • Setup: Assemble the glassware in a fume hood. Ensure the stirrer provides good agitation.

  • Charging Reactants: Add the phthalic anhydride, ethylene glycol, and sodium acetate to the reaction flask.[8]

  • Inert Atmosphere: Begin a slow purge of nitrogen gas through the flask to displace air.

  • Heating - Stage 1 (Esterification): Gently heat the mixture to ~180°C with stirring. The solids will melt and the solution will appear to boil as the water of condensation is formed and vaporized.[6][8] Maintain this temperature for 60-90 minutes.

  • Heating - Stage 2 (Polycondensation): Slowly increase the temperature to 210-220°C. Water and excess ethylene glycol will distill off. The viscosity of the mixture will noticeably increase.[7]

  • Monitoring: Periodically take small samples to measure the acid number. Continue heating until the target acid number is reached (e.g., <10 mg KOH/g).

  • Cooling & Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool under nitrogen. The resulting polyester will be a viscous liquid or a brittle solid at room temperature. The product can be used as is or purified by dissolution in acetone and precipitation in cold methanol.

Table 1: Influence of Key Parameters on Polyester Properties
ParameterChangeEffect on Molecular WeightEffect on Reaction RateRationale & Citation
Temperature IncreaseIncreases (to a point)IncreasesHigher temperature favors the forward reaction and aids in water removal. Excessive heat can cause degradation, lowering MW.[3][7]
Catalyst Conc. IncreaseIncreasesIncreasesHigher catalyst concentration accelerates esterification, but too much can increase side reactions and discoloration.[9][19]
EG/PA Molar Ratio Increase from 1.0DecreasesInitially increasesA slight excess of glycol can increase the rate but a large excess limits chain growth due to an imbalance of functional groups.[3]
Water Removal More EfficientIncreasesIncreasesLe Châtelier's principle: removing a product (water) drives the equilibrium reaction towards the polymer product.[1][2]

IV. Product Characterization

Once synthesized, the polyester should be characterized to confirm its structure and properties.

  • FTIR Spectroscopy: Confirms the formation of the ester. Look for the appearance of a strong C=O stretch around 1720-1740 cm⁻¹ and a C-O stretch around 1100-1300 cm⁻¹. The disappearance of the broad O-H band from the carboxylic acid is also an indicator of reaction completion.[4]

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirms monomer incorporation, and can be used to determine the number-average molecular weight (Mₙ) by end-group analysis.[20]

  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution (polydispersity index, PDI) and average molecular weights (Mₙ, Mₙ).[21]

  • Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature (T₉) and melting point (Tₘ).[4]

V. References

  • Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from [Link]

  • Malanowski, P., & Horedecki, T. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry, 92(23), 15551–15557. [Link]

  • Manurung, R., et al. (2013). Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD). International Journal of Science and Engineering, 5(2), 36-40. [Link]

  • Gacén, J., et al. (2002). Physico-chemical Analytical Techniques for Evaluation of Polyester Heatsetting. The Journal of The Textile Institute, 93(1), 13-22. [Link]

  • Yes-Chems. (n.d.). Detection Methods and Analysis Techniques of Polyester. Retrieved from [Link]

  • Manurung, R., Tanjung, A.R., & Ayuningrum, I. (2013). Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD). International Journal of Science and Engineering, 5(2), 36-40. [Link]

  • Los Medanos College. (n.d.). Polymers. Retrieved from [Link]

  • Manurung, R., et al. (2013). Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD). ResearchGate. [Link]

  • Sardon, H., et al. (2022). Method of purification of post-production condensates from polyester polyol production. Scientific Reports, 12(1), 1-8. [Link]

  • AZoM. (2020). A Guide to Polymer Analysis Techniques. Retrieved from [Link]

  • Caveman Chemistry. (n.d.). 28.3. Polyesters. Retrieved from [Link]

  • El-Ghazawy, R. A., et al. (2015). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. American Journal of Polymer Science, 5(1), 1-8. [Link]

  • Unknown. (n.d.). Preparation of Polyester by Condensation Polymerization. Retrieved from [Link]

  • Papadopoulos, L., et al. (2019). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 10(3), 315-326. [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Brainly. (2023). What is the type of polyester that gets formed in the reaction between ethylene glycol and phthalic anhydride? Retrieved from [Link]

  • Lecron Share. (n.d.). How to Determine Polyester Polyol Quality Through Data? Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Medeiros, E. S., et al. (2014). Synthesis, Characterization and Nanocomposite Formation of Poly(glycerol succinate-co-maleate) with Nanocrystalline Cellulose. ResearchGate. [Link]

  • Fruijtier, E. A., et al. (2021). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Catalysis Science & Technology, 11(16), 5536-5545. [Link]

  • Scortanu, E., et al. (2007). Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols. Revista de Chimie, 58(1), 63-67. [Link]

  • Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. Retrieved from [Link]

  • Quora. (2023). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Polyester by Condensation Polymerization. Retrieved from [Link]

  • U.S. Patent No. US20080108719A1. (2008). Phthalic Anhydride Based Polyester-Ether Polyols and Double Metal Cyanide Catalyst System for Preparing Same. Google Patents.

  • ResearchGate. (2015). How to stop the yellow discoloration (sometimes brown) during polyester synthesis? Retrieved from [Link]

  • Chen, S. A., & Chen, F. L. (1987). Kinetics of polyesterification: ethylene glycol with maleic anhydride and tetrabromo phthalic anhydride. Polymer Engineering & Science, 27(14), 1047-1054. [Link]

  • SPECIFIC POLYMERS. (2023). Safety and prevention in our R&D center: how is this managed and what measures are applied? Retrieved from [Link]

  • Fradet, A., & Maréchal, E. (1982). Kinetics and mechanisms of polyesterifications. II. Reactions of terephthalic acid and ethylene glycol. Makromolekulare Chemie, 183(4), 857-869. (Note: While this reference is for terephthalic acid, the kinetic principles regarding temperature are analogous and have been cited in broader polyesterification studies like the one found on ResearchGate, reference #32 in search results). [Link]

  • WIT Press. (2010). Ageing mechanism of ortho-phthalic anhydride unsaturated polyester resin. Retrieved from [Link]

  • Mazzeo, M., et al. (2023). High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). Polymers, 15(13), 2801. [Link]

  • Chinese Patent No. CN110698659A. (2020). Phthalic anhydride polyester polyol and preparation method thereof. Google Patents.

  • Khan, M. A., et al. (2016). Enhancing the Chemical and Mechanical Properties of UPR. SSRN Electronic Journal. [Link]

  • U.S. Patent No. US9487467B2. (2016). Method for producing ο-phthalate polyester polyols with low cyclic ester content. Google Patents.

  • Guimarães, D. H., et al. (2009). Synthesis and characterization of polyesters derived from glycerol and phthalic acid. Química Nova, 32(2), 333-337. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 2-hydroxyethyl hydrogen phthalate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure the success of your experiments.

Overview of the Synthesis

The synthesis of 2-hydroxyethyl hydrogen phthalate is typically achieved through the ring-opening esterification of phthalic anhydride with ethylene glycol. This reaction involves the nucleophilic attack of a hydroxyl group from ethylene glycol on one of the carbonyl carbons of the phthalic anhydride ring.[1] While seemingly straightforward, the reaction's success is sensitive to stoichiometry, temperature, and the presence of moisture, which can lead to common issues such as low yield and the formation of undesirable byproducts.

The primary reaction is as follows:

  • Phthalic Anhydride + Ethylene Glycol → 2-Hydroxyethyl Hydrogen Phthalate

Key byproducts can include bis(2-hydroxyethyl) phthalate (the diester) and phthalic acid.[2][3]

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to address the most pressing issues you may face during the synthesis and purification processes.

Category 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

Answer: Low yield is the most common problem and can stem from several factors. Let's break down the primary culprits.

  • Improper Stoichiometry: The molar ratio of reactants is critical. To favor the formation of the desired monoester, ethylene glycol should be used in a modest excess. A large excess can promote the formation of the diester, bis(2-hydroxyethyl) phthalate. Conversely, an insufficient amount of ethylene glycol will leave unreacted phthalic anhydride.

  • Presence of Water: Phthalic anhydride is highly susceptible to hydrolysis, reacting with water to form phthalic acid. Phthalic acid will not react with ethylene glycol under typical esterification conditions, thus consuming your starting material without forming the desired product. Ensure your ethylene glycol is anhydrous and that the reaction is protected from atmospheric moisture.

  • Suboptimal Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate.[4] However, excessive temperatures or prolonged reaction times can favor the formation of the diester or other side products. A typical temperature range is 100-150°C.[5] The reaction should be monitored (e.g., by TLC) to determine the optimal endpoint.

  • Inefficient Product Isolation: The product is a solid that can be isolated by precipitation or crystallization.[6] If the workup procedure is flawed—for instance, by adding the reaction mixture to an excessively large volume of water or using an inappropriate solvent—the product may remain dissolved, leading to poor recovery.

Workflow for Diagnosing Low Yield:

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low or No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Anhydrous Ethylene Glycol?) start->check_reagents check_conditions Review Reaction Conditions (Temperature & Time) check_reagents->check_conditions Reagents OK sol_reagents Use anhydrous solvent. Adjust molar ratio (slight excess of glycol). check_reagents->sol_reagents Issue Found check_workup Analyze Workup & Isolation (Precipitation/Crystallization) check_conditions->check_workup Conditions OK sol_conditions Optimize temperature (e.g., 120°C). Monitor reaction by TLC to avoid over-reaction. check_conditions->sol_conditions Issue Found check_side_products Characterize Byproducts (TLC, NMR, GC-MS) check_workup->check_side_products Workup OK sol_workup Optimize precipitation (e.g., ice-cold water). Choose appropriate recrystallization solvent. check_workup->sol_workup Issue Found sol_side_products Modify conditions to minimize diester or hydrolysis. check_side_products->sol_side_products Byproducts Identified

Caption: Troubleshooting workflow for low yield.

Category 2: Product Purity and Contamination

Question: My final product is impure. How can I identify the contaminants and purify my product?

Answer: The primary contaminants are typically unreacted starting materials, the diester byproduct, and phthalic acid from hydrolysis.

  • Bis(2-hydroxyethyl) phthalate: This diester is formed when a second molecule of ethylene glycol reacts with the free carboxylic acid group of your desired product. Its formation is favored by higher temperatures, longer reaction times, and a higher ratio of ethylene glycol to phthalic anhydride.[2]

  • Phthalic Acid: This results from the hydrolysis of phthalic anhydride. It can be removed by washing the crude product with a solvent in which phthalic acid is soluble but the desired monoester is not.

  • Unreacted Phthalic Anhydride: If the reaction is incomplete, this will remain. It can often be removed during the workup and purification steps.

Recommended Purification Protocol:

  • Initial Workup: After cooling, the reaction mixture is often poured into cold water to precipitate the crude solid product. This helps to separate the product from excess ethylene glycol, which is water-soluble.[6]

  • Washing: The filtered solid should be washed thoroughly. A wash with a cold, dilute aqueous acid solution can help remove any basic impurities, followed by a wash with cold water to remove the acid and any remaining water-soluble contaminants.

  • Recrystallization: This is the most effective method for purification. The choice of solvent is critical. Ethyl acetate is often a suitable solvent.[6] The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Hydroxyethyl Hydrogen Phthalate 210.18~115Soluble in water and organic solvents.[6]
Phthalic Anhydride148.12131-133Reacts with water; soluble in hot organic solvents.
Ethylene Glycol62.07-12.9Miscible with water.
Bis(2-hydroxyethyl) phthalate254.2464-66Sparingly soluble in water.[7]
Phthalic Acid166.13207-210 (decomposes)Slightly soluble in cold water; more soluble in hot water.

Analytical Methods for Purity Assessment:

Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for assessing purity.[8][9][10] A reverse-phase HPLC method, for instance, can effectively separate the monoester, diester, and phthalic acid.[11]

Category 3: Reaction Monitoring and Control

Question: How can I effectively monitor the progress of the reaction to know when it is complete?

Answer: Actively monitoring the reaction is crucial to maximize the yield of the desired monoester while minimizing byproduct formation.

Step-by-Step TLC Monitoring Protocol:

  • Prepare a TLC Plate: Use a silica gel plate.

  • Spotting: On the baseline of the plate, spot:

    • A solution of your phthalic anhydride starting material.

    • A co-spot (both starting material and the reaction mixture).

    • A sample taken directly from your reaction mixture at various time points (e.g., T=0, T=1hr, T=2hr).

  • Develop the Plate: Use a suitable mobile phase. A mixture of n-hexane and diethyl ether (e.g., 1:1 v/v) can be effective for separating these compounds.[12]

  • Visualize: Use a UV lamp (254 nm) to visualize the aromatic compounds. Phthalic anhydride and the phthalate products should be visible.

  • Interpretation: The reaction is complete when the spot corresponding to phthalic anhydride has disappeared or is very faint, and a new, more polar spot (lower Rf value) corresponding to the product is prominent. The formation of other spots may indicate side products.

Why this works: The product, 2-hydroxyethyl hydrogen phthalate, contains both a hydroxyl group and a carboxylic acid group, making it more polar than the starting phthalic anhydride. On a silica gel TLC plate, more polar compounds travel a shorter distance, resulting in a lower Retention Factor (Rf) value.

Reaction Pathway and Monitoring Points:

Caption: Key reaction pathways and monitoring targets.

This guide provides a foundational framework for troubleshooting the synthesis of 2-hydroxyethyl hydrogen phthalate. Successful synthesis relies on careful control of reaction parameters, diligent monitoring, and robust purification techniques.

References

  • SIELC Technologies. (n.d.). Separation of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). Bis(2-hydroxyethyl) phthalate. [Link]

  • LookChem. (n.d.). Cas 17689-42-8, 2-hydroxyethyl hydrogen phthalate. [Link]

  • Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses. [Link]

  • Study.com. (n.d.). Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. [Link]

  • Google Patents. (2004). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)
  • Chegg.com. (2023). Solved Phthalic anhydride reacts with ethylene glycol to. [Link]

  • Caveman Chemistry. (n.d.). 28.3. [Link]

  • ChemSynthesis. (n.d.). 1-(2-hydroxyethyl) 2-(4-oxobutyl) phthalate. [Link]

  • Google Patents. (n.d.). CN110590555A - Preparation method of bis(2-hydroxyethyl)
  • Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. [Link]

  • ChemBK. (n.d.). 2-hydroxyethyl hydrogen phthalate. [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]

  • Wikipedia. (n.d.). 2-Hydroxyethyl terephthalic acid. [Link]

  • ResearchGate. (2024). A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET) Hydrolysis Reaction Network. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. [Link]

  • Semantic Scholar. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. [Link]

  • Google Patents. (n.d.). CN110590551A - Method for producing bis(2-hydroxyethyl)
  • PubMed. (n.d.). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). sec.-Octyl Hydrogen Phthalate. [Link]

  • PubChem. (n.d.). Bis(2-hydroxyethyl) phthalate. [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. [Link]

  • ACS Publications. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. [Link]

  • ResearchGate. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. [Link]

Sources

Technical Support Center: 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Esterification Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-((2-Hydroxyethoxy)carbonyl)benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during its synthesis, with a primary focus on minimizing byproduct formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.

Understanding the Core Reaction and its Challenges

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with ethylene glycol. While seemingly straightforward, this reaction is prone to the formation of undesirable byproducts, primarily through polymerization. The intended reaction is a monoesterification, where one molecule of phthalic anhydride reacts with one molecule of ethylene glycol to yield the desired product.

However, the product itself contains a free hydroxyl group and a free carboxylic acid group, making it susceptible to further esterification reactions with other molecules of the reactants or the product itself. This leads to the formation of dimers, oligomers, and ultimately, polyesters of high molecular weight.[1] Controlling the reaction conditions is therefore paramount to favor the formation of the monoester and minimize these side reactions.

Troubleshooting Guide: A Proactive Approach to Byproduct Minimization

This section addresses common issues encountered during the synthesis of this compound and provides solutions to mitigate them.

Issue Potential Cause Recommended Solution & Scientific Rationale
High levels of polyester byproduct detected Excessive Reaction Temperature: High temperatures promote the condensation reaction between the monoester molecules, leading to polymer chain growth.[2]Maintain a reaction temperature between 160-195°C. This temperature range is generally sufficient to drive the initial ring-opening of phthalic anhydride and the first esterification step without excessively promoting the subsequent polymerization.[2] Monitoring and precise control of the reaction temperature are critical.
Incorrect Stoichiometry: An equimolar ratio or an excess of phthalic anhydride can lead to a higher concentration of the reactive monoester, increasing the likelihood of polymerization.Utilize a molar excess of ethylene glycol. A common strategy is to use a diol to diacid molar ratio of 1.2:1 to 1.8:1.[2] The excess ethylene glycol helps to ensure that the phthalic anhydride is consumed and shifts the equilibrium towards the formation of the monoester.
Prolonged Reaction Time: The longer the reaction proceeds, especially at elevated temperatures, the greater the opportunity for polymerization to occur.Monitor the reaction progress and quench it once the desired conversion is reached. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.
Inappropriate Catalyst or Catalyst Concentration: Some catalysts may favor polyesterification, or an incorrect concentration can lead to uncontrolled reactivity.Consider using a mild base catalyst like sodium acetate. [3][4] A typical catalytic amount is around 0.1 g of sodium acetate for every 2.0 g of phthalic anhydride.[3] Alternatively, for selective monoesterification, catalysts like cobalt oxide have been mentioned.[5] Acid catalysts like sulfuric acid can also be used, but careful control of temperature and reaction time is crucial to prevent excessive polymerization.[1]
Presence of unreacted phthalic anhydride Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Ensure the reaction is heated for a sufficient duration at the optimal temperature (160-195°C). [2] Gentle heating is recommended to ensure the phthalic anhydride melts and dissolves in the ethylene glycol.[6]
Poor Mixing: Inadequate agitation can lead to localized areas of high reactant concentration and incomplete reaction.Ensure efficient and continuous stirring of the reaction mixture. This promotes homogeneity and facilitates the interaction between the reactants.
Formation of the diester byproduct Significant excess of ethylene glycol and/or prolonged reaction time: While an excess of ethylene glycol is recommended to favor monoesterification, a very large excess coupled with extended reaction times can promote the formation of the diester.Optimize the molar ratio of ethylene glycol to phthalic anhydride. While an excess is needed, a very large excess should be avoided if diester formation is a concern. Monitor the reaction closely to stop it before significant diester formation occurs.
Hydrolysis of the product during workup Presence of water during purification at elevated temperatures: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions at higher temperatures.Perform workup and purification steps at or near room temperature whenever possible. If heating is required for dissolution during recrystallization, minimize the time the product is exposed to high temperatures in the presence of water.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound and why does it form?

A1: The primary byproduct is a polyester. It forms because the desired product, this compound, contains both a free hydroxyl (-OH) and a free carboxyl (-COOH) group. These functional groups can react with each other (intermolecularly) or with the starting materials, leading to the formation of longer polymer chains.[1][7]

Q2: How can I control the reaction to favor the formation of the monoester?

A2: To favor the formation of the monoester, you should carefully control the reaction temperature, stoichiometry, and reaction time. Using a molar excess of ethylene glycol and maintaining a reaction temperature in the range of 160-195°C are key strategies.[2] It is also important to monitor the reaction to stop it before significant polymerization occurs.

Q3: What is the role of a catalyst in this reaction? Which one should I choose?

A3: A catalyst is used to increase the rate of the esterification reaction. Both acid and base catalysts can be employed. Mild bases like sodium acetate are commonly used and can help control the reaction.[3][4] Some literature also suggests specific catalysts like cobalt oxide for promoting the formation of intermediate esters.[5] The choice of catalyst can influence the selectivity of the reaction, so it's an important parameter to optimize.

Q4: How can I monitor the progress of the reaction to avoid excessive byproduct formation?

A4: You can monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow you to track the disappearance of the starting materials (phthalic anhydride and ethylene glycol) and the appearance of the desired product and any byproducts. This allows you to stop the reaction at the optimal time.

Q5: What is the best way to purify the final product and remove the polyester byproducts?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[8][9] The choice of solvent is crucial. A good solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the polyester byproduct should ideally have different solubility characteristics. Water is often used for the recrystallization of benzoic acid derivatives.[8][9]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the monoester while minimizing polyester formation.

Materials:

  • Phthalic anhydride

  • Ethylene glycol

  • Sodium acetate (anhydrous)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the reaction flask, add phthalic anhydride (1.0 eq).

  • Add ethylene glycol (1.5 eq) and anhydrous sodium acetate (0.05 eq).

  • Begin stirring the mixture.

  • Slowly heat the reaction mixture to 170°C.

  • Maintain the temperature at 170°C and monitor the reaction progress by TLC or HPLC every 30 minutes.

  • Once the phthalic anhydride has been consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Proceed with the purification protocol.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude product to remove unreacted starting materials and polyester byproducts.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude reaction mixture to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid with gentle heating and stirring.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and characterize the product using analytical techniques like NMR or IR spectroscopy to confirm its purity.

Visualization of the Reaction Pathway

The following diagram illustrates the intended reaction pathway and the competing polymerization side reaction.

reaction_pathway PA Phthalic Anhydride Product This compound (Desired Monoester) PA->Product + Ethylene Glycol (Monoesterification) EG Ethylene Glycol EG->Product Polyester Polyester Byproduct Product->Polyester + Product / Reactants (Polymerization)

Caption: Reaction scheme for the synthesis of this compound.

References

  • Caveman Chemistry. (n.d.). 28.3. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of polyesterification: ethylene glycol with maleic anhydride and tetrabromo phthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Ethylene glycol phthalate - US1946202A.
  • Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from [Link]

  • Los Medanos College. (n.d.). Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction and compatibilizing mechanisms among phthalic anhydride (PAn), poly(ethylene glycol) (PEG), and polybutylene terephthalate (PBT). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). THE POLYHYDRIC ALCOHOL-POLYBASIC ACID REACTION. II. ETHYLENE GLYCOL-PHTHALIC ANHYDRIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of phthalic anhydride and glycerol polycondensation. Retrieved from [Link]

  • ResearchGate. (2006, August 17). Kinetics of polyesterification: Modelling of the condensation of maleic anhydride, phthalic anhydride, and 1,2-propylene glycol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Phthalic anhydride polyester polyol and preparation method thereof - CN110698659A.
  • Google Patents. (n.d.). Process for the preparation of phthalate polyester polyols with low cyclic ester content - CN103649166B.
  • Caveman Chemistry. (n.d.). 28.2. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Hydroxyethyl Hydrogen Phthalate in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxyethyl hydrogen phthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to provide you with the scientific rationale behind formulation choices to ensure the integrity and stability of your products.

I. Understanding the Core Stability Challenge: Hydrolysis

The primary stability concern for 2-hydroxyethyl hydrogen phthalate in formulations is its susceptibility to hydrolysis. This chemical breakdown can impact the efficacy and safety of your final product. The ester linkage in the molecule is the reactive site, and its cleavage leads to the formation of Phthalic Acid and Ethylene Glycol.

Understanding the mechanism of this degradation is the first step in mitigating it. The hydrolysis of aryl hydrogen phthalates, which are structurally similar to 2-hydroxyethyl hydrogen phthalate, is understood to proceed through an intramolecular displacement, forming a phthalic anhydride intermediate that is then rapidly hydrolyzed to phthalic acid. This process is significantly influenced by the pH of the formulation.

Below is a diagram illustrating the primary degradation pathway of 2-hydroxyethyl hydrogen phthalate.

G A 2-Hydroxyethyl Hydrogen Phthalate B Phthalic Anhydride (Intermediate) A->B Intramolecular Cyclization C Phthalic Acid A->C Direct Hydrolysis D Ethylene Glycol A->D Direct Hydrolysis B->C Hydrolysis

Caption: Primary degradation pathway of 2-hydroxyethyl hydrogen phthalate.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency Over Time Hydrolysis of 2-hydroxyethyl hydrogen phthalate to phthalic acid.1. pH Optimization: Adjust the formulation pH to a range where the hydrolysis rate is minimal. Based on data from similar phthalate monoesters, a slightly acidic pH (around 4-5) is often optimal for stability. 2. Moisture Control: Minimize exposure to water during manufacturing and storage. Consider using desiccants in packaging. 3. Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate hydrolysis.[1]
Precipitation in Liquid Formulations Formation of poorly soluble phthalic acid, especially in less polar solvent systems.1. Solubility Enhancement: Increase the polarity of the solvent system. 2. Buffering: Use a suitable buffer system to maintain the pH in the optimal stability range and to keep phthalic acid ionized and soluble.
Incompatibility with Excipients Chemical interaction between 2-hydroxyethyl hydrogen phthalate and certain excipients.1. Excipient Screening: Conduct compatibility studies with individual excipients. See the detailed protocol below. 2. Avoid Reactive Excipients: Be cautious with excipients that have basic residues (e.g., magnesium stearate) or high moisture content.
Discoloration of the Formulation Formation of secondary degradation products or interaction with impurities.1. Purity of Starting Materials: Ensure the high purity of 2-hydroxyethyl hydrogen phthalate and all excipients. 2. Photostability: Protect the formulation from light, as photolytic degradation can sometimes lead to colored byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 2-hydroxyethyl hydrogen phthalate I should be monitoring?

A1: The primary degradation product is Phthalic Acid . Therefore, a stability-indicating analytical method should be able to separate and quantify both 2-hydroxyethyl hydrogen phthalate and phthalic acid.

Q2: How does pH affect the stability of 2-hydroxyethyl hydrogen phthalate?

A2: The hydrolysis of 2-hydroxyethyl hydrogen phthalate is pH-dependent. Both acidic and basic conditions can catalyze the degradation, although the mechanism may differ. Based on studies of similar aryl hydrogen phthalates, the hydrolysis rate is expected to be significant at pH values below 2 and above 7. The catalysis by the neighboring carboxylic acid group is most effective when it is ionized (as a carboxylate), which occurs at higher pH values.[2] Therefore, a pH range of 4-6 is generally recommended for optimal stability.

Q3: What are the ideal storage conditions for formulations containing 2-hydroxyethyl hydrogen phthalate?

A3: To minimize degradation, formulations should be stored in well-sealed containers to protect from moisture. Storage at controlled room temperature (20-25°C) is generally acceptable, but for long-term stability, refrigeration (2-8°C) may be necessary. Protection from light is also recommended as a precautionary measure.

Q4: Are there any specific excipients I should be cautious with?

A4: Yes, be cautious with excipients that can create a basic microenvironment, such as magnesium stearate , as this can accelerate hydrolysis. Also, hygroscopic excipients that can introduce moisture into the formulation should be used with care. It is always recommended to perform compatibility studies with your specific formulation excipients.

IV. Experimental Protocols

A. Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5]

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of 2-Hydroxyethyl Hydrogen Phthalate B Subject to Stress Conditions A->B C Analyze by Stability-Indicating HPLC Method B->C D Identify and Quantify Degradation Products C->D

Caption: Workflow for forced degradation studies.

1. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of 2-hydroxyethyl hydrogen phthalate in a 50:50 mixture of acetonitrile and water.

  • Add an equal volume of 0.1 N HCl.

  • Heat at 60°C for 24 hours.

  • Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of 2-hydroxyethyl hydrogen phthalate in a 50:50 mixture of acetonitrile and water.

  • Add an equal volume of 0.1 N NaOH.

  • Keep at room temperature for 2 hours.

  • Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of 2-hydroxyethyl hydrogen phthalate in a 50:50 mixture of acetonitrile and water.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Store the solid 2-hydroxyethyl hydrogen phthalate in an oven at 70°C for 48 hours.

  • Dissolve the stressed solid in mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid 2-hydroxyethyl hydrogen phthalate to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dissolve the stressed solid in mobile phase for HPLC analysis.

B. Stability-Indicating RP-HPLC Method

This method is designed for the simultaneous determination of 2-hydroxyethyl hydrogen phthalate and its primary degradant, phthalic acid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6][7]

C. Excipient Compatibility Study

1. Sample Preparation:

  • Prepare binary mixtures of 2-hydroxyethyl hydrogen phthalate with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight.

  • Prepare a control sample of 2-hydroxyethyl hydrogen phthalate alone.

  • Add a small amount of water (e.g., 5% w/w) to each mixture to accelerate potential interactions.

2. Stress Conditions:

  • Store the samples in sealed vials at 50°C for 4 weeks.

3. Analysis:

  • At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples by the stability-indicating HPLC method to quantify the amount of 2-hydroxyethyl hydrogen phthalate remaining and the formation of any degradation products.

  • Physical observations (color change, caking) should also be recorded.

V. References

  • Forced Degradation Studies. (2016). MedCrave online.

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.

  • Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(22), 7447–7453.

  • Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. (2009). Arkivoc.

  • Rate Constants and Kinetic pKa for the Hydrolysis of X-Aryl Hydrogen Phthalates a. (n.d.). ResearchGate.

  • common pharmaceutical excipients: Topics by Science.gov. (n.d.).

  • Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology.

  • Forced Degradation Studies. (2016). SciSpace.

  • Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. (2020). Journal of Basic Microbiology, 60(8), 699-711.

  • A simulation study on the temperature-dependent release of endocrine-disrupting chemicals from polypropylene and polystyrene containers. (2023). Scientific Reports, 13(1), 10843.

  • stability-indicating hplc method: Topics by Science.gov. (n.d.).

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.

  • Hydrolysis of benzyl hydrogen phthalate as a function of hydroxide ion concentration a. (n.d.). ResearchGate.

  • hydrolysis rate constants: Topics by Science.gov. (n.d.).

  • (PDF) Stability indicating HPLC method development - a review. (2013). ResearchGate.

  • Degradation of food-contact plastics in use: Effect of temperature and chemical composition. (2023). Environmental Engineering Research, 28(3), 220414.

  • Tabletting Properties and Physical Interaction of Microcrystalline Cellulose With Magnesium Stearate in a Mixture Under Compress. (2012). FABAD Journal of Pharmaceutical Sciences, 37(4), 183-189.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.

  • Effects of hydrogen-donating solvents on the thermal degradation of HDPE. (2014). ResearchGate.

  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. (2013). Pharmaceutical Research, 30(7), 1646-1657.

  • (PDF) Electrochemical oxidation of diethyl phthalate at two dimensional graphite sheet electrodes: optimization and analysis of degradation in water with HRMS. (2020). ResearchGate.

  • Design and Development of a Microwave Generated Lactose Monohydrate - Microcrystalline Cellulose Based Multifunctional Excipient Composites. (2019). Journal of Drug Delivery Science and Technology, 53, 101159.

  • US8932629B2 - Co-processed microcrystalline cellulose and sugar alcohol as an excipient for tablet formulations. (2015). Google Patents.

Sources

Technical Support Center: Derivatization Methods for Volatile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS 17689-42-8: Initial searches for the compound associated with CAS number 17689-42-8 did not yield conclusive results in publicly available chemical databases. This may indicate an incorrect or confidential CAS number. To provide a valuable and illustrative guide, this document will focus on the derivatization strategies for a representative class of challenging volatile analytes: Short-Chain Fatty Acids (SCFAs) , using Propionic Acid (CAS 79-09-4) as a primary example. The principles and troubleshooting steps outlined here are broadly applicable to many polar, volatile compounds requiring derivatization for robust Gas Chromatography (GC) analysis.

Introduction: The "Why" of Derivatization for Volatile Analytes

Direct injection of polar, low-molecular-weight compounds like propionic acid into a GC system often leads to a host of analytical problems. These molecules tend to exhibit strong intermolecular hydrogen bonding, causing poor peak shape (tailing), low volatility, and irreversible adsorption onto the GC column and inlet. Derivatization is a chemical process that transforms these problematic analytes into more "GC-friendly" derivatives with increased volatility and thermal stability, and reduced polarity. This results in sharper, more symmetrical peaks, leading to improved resolution, sensitivity, and overall data quality.

This guide provides a comprehensive troubleshooting framework and frequently asked questions to navigate the nuances of derivatization for SCFAs and similar volatile compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the derivatization process for SCFA analysis.

Question: My derivatization yield is consistently low, resulting in poor sensitivity. What are the likely causes and how can I fix this?

Answer:

Low derivatization yield is a frequent challenge and can stem from several factors. The key is to systematically investigate the potential root causes:

  • Water Contamination: Many derivatization reagents, especially silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing it from reacting with your analyte.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours). Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use septa-sealed vials to minimize exposure to atmospheric moisture.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing agent will lead to an incomplete reaction.

    • Solution: While a slight excess of the reagent is often recommended, a large excess can sometimes cause interfering peaks in the chromatogram. It is advisable to optimize the reagent-to-analyte molar ratio. Start with the reagent supplier's recommendation and perform a small optimization experiment (e.g., testing 2x, 5x, and 10x molar excess).

  • Suboptimal Reaction Conditions (Time and Temperature): Derivatization reactions are kinetically controlled. Insufficient time or temperature will result in an incomplete reaction.

    • Solution: Consult the literature or the reagent manufacturer's guidelines for the recommended reaction conditions for your specific analyte and reagent. For esterification of SCFAs with agents like BF3/butanol, heating at 60-100°C for 10-60 minutes is common. If yields are still low, incrementally increase the reaction time or temperature, but be mindful of potential analyte degradation at excessive temperatures.

  • Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction. For instance, other active hydrogen-containing compounds (e.g., alcohols, amines) can compete for the derivatizing reagent.

    • Solution: If possible, perform a sample cleanup step prior to derivatization. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest from the interfering matrix components.

Question: I'm observing significant peak tailing for my derivatized analyte. I thought derivatization was supposed to solve this?

Answer:

While derivatization significantly reduces peak tailing, its persistence suggests that some active sites in the GC system are still interacting with your analyte or that the derivatization is incomplete.

  • Incomplete Derivatization: If a portion of your analyte remains underivatized, it will exhibit its original polar characteristics, leading to tailing peaks. The underivatized compound will have a much shorter retention time and will likely tail into the peak of the derivatized analyte.

    • Solution: Re-evaluate your derivatization protocol for the causes of low yield mentioned in the previous point (moisture, reagent ratio, reaction conditions).

  • Active Sites in the GC Inlet or Column: Even derivatized analytes can interact with active sites, especially if there is residue buildup in the inlet liner or at the head of the column.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner (e.g., silanized) is crucial.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

      • Column Clipping: If the front end of the column is contaminated, carefully remove a small section (e.g., 10-15 cm) from the inlet side.

Question: My chromatogram shows multiple peaks for a single analyte, or "ghost peaks" in subsequent runs. What's happening?

Answer:

The presence of multiple peaks or ghost peaks can be attributed to side reactions, reagent artifacts, or carryover.

  • Side-Product Formation: The derivatization reaction may not be as specific as desired, leading to the formation of multiple derivative species.

    • Solution: Adjust the reaction conditions. For example, overly aggressive temperatures can sometimes lead to degradation or side reactions. Also, ensure the purity of your standards and reagents.

  • Reagent Artifacts: Excess derivatizing reagent or byproducts of the reagent itself can appear as peaks in the chromatogram.

    • Solution: Check the chromatogram of a blank sample (reagent + solvent only). This will help you identify the reagent-related peaks. If these interfere with your analyte peaks, you may need to reduce the amount of reagent used or incorporate a cleanup step after derivatization to remove the excess reagent.

  • Carryover ("Ghost Peaks"): If you see a peak for your analyte in a blank run immediately following a high-concentration sample, this is likely carryover.

    • Solution: Optimize your wash steps in the autosampler. Use a solvent that is a strong solubilizer for your derivatized analyte. In some cases, a bake-out of the GC oven and inlet at a high temperature between runs may be necessary to remove adsorbed material.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatization reagent for my SCFA analysis?

A1: The choice of reagent depends on several factors, including the specific SCFAs you are analyzing, the sample matrix, and the available instrumentation (e.g., GC-FID vs. GC-MS). Two common approaches are silylation and esterification.

  • Silylation (e.g., with BSTFA, MSTFA): This method replaces active hydrogens with a trimethylsilyl (TMS) group. It is a very common and effective method.

    • Pros: Reactions are often fast and can be performed at room temperature or with gentle heating.

    • Cons: Reagents are highly sensitive to moisture, and the derivatives can be less stable over time.

  • Esterification (e.g., with BF3/butanol, alkyl chloroformates): This method converts the carboxylic acid group into an ester.

    • Pros: The resulting ester derivatives are generally more stable than TMS esters. Reagents can be more tolerant to small amounts of water.

    • Cons: Often requires heating and can be a slower reaction. The reagents can be corrosive (e.g., BF3).

Q2: Can I inject the derivatization reagent directly into the GC?

A2: Generally, it is not recommended to inject large amounts of underivatized silylating reagents directly into the GC column, as they can degrade the column's stationary phase over time. Esterification reagents like BF3 are also highly corrosive and should not be injected. It is best practice to follow a protocol where the reaction is completed in a vial, and then an aliquot of the final reaction mixture is injected.

Q3: My derivatized samples seem to be degrading over time. How long are they stable?

A3: The stability of derivatized samples is highly dependent on the type of derivative and the storage conditions. TMS-derivatives are particularly susceptible to hydrolysis and should ideally be analyzed within 24 hours. Ester derivatives are generally more stable and can sometimes be stored for several days at low temperatures (e.g., 4°C) in a tightly sealed vial. It is always recommended to perform a stability study for your specific application by analyzing the same derivatized sample over a period of time to determine the window for reliable analysis.

Q4: Do I need to use an internal standard? If so, when should I add it?

A4: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification. The IS helps to correct for variations in sample preparation, derivatization yield, and injection volume. The ideal IS is a compound that is chemically similar to the analyte but not present in the sample. For SCFA analysis, a non-naturally occurring fatty acid (e.g., heptanoic acid) is a good choice. The internal standard should be added to the sample before any extraction or derivatization steps to account for variability in the entire workflow.

Data & Protocols

Table 1: Comparison of Common Derivatization Reagents for SCFAs
Reagent ClassExample ReagentTarget Functional GroupTypical Reaction ConditionsProsCons
Silylation BSTFA, MSTFACarboxylic Acids, Alcohols, Amines60-80°C, 15-30 minFast reactions, versatileHighly moisture sensitive, derivatives can be unstable
Esterification BF3 in ButanolCarboxylic Acids60-100°C, 10-60 minDerivatives are very stableReagent is corrosive, requires heating
Alkylchloroformates Propyl chloroformateCarboxylic Acids, AminesRoom temp, 1-5 minFast, room temp reactionReagent can be unstable, requires pH control
Detailed Experimental Protocol: Esterification of Propionic Acid with BF3/Butanol

This protocol describes the formation of butyl esters of SCFAs for GC analysis.

Materials:

  • Sample containing propionic acid

  • Internal Standard (e.g., Heptanoic acid solution)

  • 14% Boron Trifluoride in n-Butanol (BF3/Butanol)

  • Anhydrous n-Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • 2 mL GC vials with screw caps and septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: To a 2 mL GC vial, add 100 µL of your aqueous sample.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of a 10 mM heptanoic acid solution).

  • Derivatization: Add 200 µL of the 14% BF3/Butanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat it at 80°C for 30 minutes in a heating block.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Extraction: Add 500 µL of saturated NaCl solution and 500 µL of n-Hexane to the vial. Vortex vigorously for 1 minute to extract the butyl esters into the hexane layer.

  • Phase Separation: Centrifuge the vial for 5 minutes at a low speed to ensure complete separation of the aqueous and organic layers.

  • Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Visualizations

Derivatization Troubleshooting Workflow

Derivatization_Troubleshooting Start Problem Identified: Poor Chromatographic Results Check_Yield Symptom: Low Peak Area / Sensitivity Start->Check_Yield Check_Shape Symptom: Peak Tailing Start->Check_Shape Check_Extra_Peaks Symptom: Multiple or Ghost Peaks Start->Check_Extra_Peaks Water Check for Water Contamination (Anhydrous Reagents/Solvents) Check_Yield->Water Yes Incomplete_Rxn Incomplete Derivatization? (See Low Yield Path) Check_Shape->Incomplete_Rxn Yes GC_System Check for Active Sites in GC (Inlet Liner, Column) Check_Shape->GC_System No Side_Rxn Possible Side Reactions? (Adjust Temp, Check Purity) Check_Extra_Peaks->Side_Rxn Yes Ratio Optimize Reagent:Analyte Ratio Water->Ratio Conditions Verify Reaction Time & Temp Ratio->Conditions Matrix Investigate Matrix Effects (Consider Sample Cleanup) Conditions->Matrix Solution Optimized & Robust Method Matrix->Solution Incomplete_Rxn->Water GC_System->Solution Reagent_Artifacts Run Reagent Blank to ID Peaks Side_Rxn->Reagent_Artifacts Carryover Inject Solvent Blank for Carryover Reagent_Artifacts->Carryover Carryover->Solution

Caption: A flowchart for troubleshooting common derivatization issues.

References

  • Title: Practical Derivatization Techniques for Gas Chromatography Source: Agilent Technologies URL: [Link]

Validation & Comparative

A Comparative Guide to 2- and 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid: An Isomeric Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The positional isomerism of substituents on a benzene ring is a fundamental concept in organic chemistry that dramatically influences a molecule's physicochemical properties and, consequently, its applications. This guide provides an in-depth comparison of two such isomers: 2-((2-Hydroxyethoxy)carbonyl)benzoic acid (the ortho isomer) and 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (the para isomer). While the para isomer is a well-documented intermediate in polymer and medicinal chemistry, its ortho counterpart is less characterized. This document synthesizes available data with established chemical principles to offer a comparative analysis of their acidity, solubility, and thermal properties. Furthermore, we provide detailed, field-proven experimental protocols for researchers to validate these characteristics in their own laboratories, ensuring a robust foundation for material selection and process development.

Introduction: The Critical Role of Isomeric Structure

At first glance, 2- and 4-((2-Hydroxyethoxy)carbonyl)benzoic acid are nearly identical. Both possess a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .[1][2] Each contains a benzoic acid core, an ester linkage, and a terminal hydroxyethoxy group, conferring a combination of aromatic rigidity and hydrophilic flexibility. The sole difference lies in the relative positions of the carboxylic acid and the ester-linked side chain on the aromatic ring.

  • This compound (Ortho Isomer): Derived from phthalic acid, this molecule features adjacent carboxylic and ester groups. This proximity allows for potential intramolecular interactions, such as hydrogen bonding, which can significantly alter its chemical behavior.

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Para Isomer): Derived from terephthalic acid, this molecule has its functional groups positioned opposite each other.[2] This linear, symmetric structure generally leads to more predictable properties and is a key building block in the synthesis of polyesters like polyethylene terephthalate (PET).[3]

This guide will illuminate how this simple structural divergence leads to profound differences in properties that are critical for researchers, chemists, and drug development professionals.

Comparative Physicochemical Properties

The spatial arrangement of functional groups directly impacts intermolecular and intramolecular forces, dictating the macroscopic properties of each isomer.

PropertyThis compound (Ortho)4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Para)Rationale for Differences
Synonyms Diethylene glycol monophthalate[4]2-Hydroxyethyl terephthalate[]Based on parent dicarboxylic acids (Phthalic vs. Terephthalic acid).
CAS Number 2202-98-4[4]1137-99-1[6]Unique identifiers for distinct chemical structures.
Appearance Data not widely available; likely a white solid.White to off-white solid[6]Crystalline organic acids are typically white solids.
Melting Point Predicted to be lower than the para isomer.183-186 °C[1]The higher symmetry of the para isomer allows for more efficient crystal lattice packing, requiring more energy to melt.
Acidity (pKa) Predicted to be slightly lower (more acidic) than the para isomer.3.73 ± 0.10 (Predicted)[1]The ortho isomer's adjacent carboxyl group can be stabilized by intramolecular hydrogen bonding with the ester's ether oxygen, facilitating proton dissociation. The parent phthalic acid's first pKa is ~2.9, significantly lower than terephthalic acid's first pKa of ~3.5.[7]
Solubility Soluble in polar solvents. Aqueous solubility may be reduced by intramolecular H-bonding.Soluble in polar solvents due to polar functional groups.[6] The hydroxyethoxy moiety is known to improve aqueous solubility.[]The para isomer's exposed polar groups can freely engage in intermolecular hydrogen bonding with water. The ortho isomer's potential for intramolecular hydrogen bonding may slightly reduce its interaction with water molecules, potentially lowering its aqueous solubility relative to the para isomer.

Experimental Protocols for Characterization

To empower researchers to validate and expand upon these properties, we present the following self-validating experimental protocols. The causality behind key steps is explained to ensure both procedural accuracy and conceptual understanding.

Protocol for Aqueous Solubility Determination

This protocol uses a standard shake-flask method, which is a reliable approach for determining the solubility of a compound in a specific solvent.[8][9]

Workflow for Solubility Determination

A 1. Prepare Saturated Solution Add excess solid to water in a sealed vial. B 2. Equilibrate Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium. A->B C 3. Separate Phases Centrifuge the sample to pellet undissolved solid. B->C D 4. Sample Supernatant Carefully extract a known volume of the clear supernatant. C->D E 5. Quantify Solute Analyze the supernatant using a calibrated UV-Vis spectrophotometer or HPLC. D->E F 6. Calculate Solubility Determine concentration (e.g., in mg/mL) from the analysis. E->F A 1. Prepare Analyte Accurately weigh the acid and dissolve in a known volume of water. B 2. Calibrate pH Meter Use standard buffers (pH 4, 7, 10) to ensure accurate readings. A->B C 3. Titrate Add standardized NaOH solution in small, precise increments. B->C D 4. Record Data Record pH after each increment, allowing the reading to stabilize. C->D E 5. Plot & Analyze Plot pH vs. volume of NaOH added. Identify the equivalence point. D->E F 6. Determine pKa The pH at the half-equivalence point is equal to the pKa. E->F

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the acid (e.g., 50 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle warming may be used if necessary, but the solution must be cooled to room temperature before titration. [10]2. Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa. [11]3. Titration Setup: Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrant Addition: Using a burette, add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [11]Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pKa of the acid is equal to the pH of the solution at this half-equivalence point, as described by the Henderson-Hasselbalch equation. [10]

Protocol for Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure a material's melting point, heat of fusion, and thermal stability. [12]It measures the difference in heat flow required to increase the temperature of a sample and a reference. [12] Workflow for Thermal Analysis via DSC

A 1. Sample Preparation Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. B 2. Seal Pan Hermetically seal the pan to prevent sublimation or decomposition. A->B C 3. Instrument Setup Place the sample and an empty reference pan into the DSC cell. B->C D 4. Temperature Program Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. C->D E 5. Data Acquisition Record the differential heat flow as a function of temperature. D->E F 6. Analyze Thermogram Identify the endothermic peak for melting. The onset temperature is the melting point. E->F

Caption: Workflow for thermal analysis using DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into a small aluminum DSC pan. [13]2. Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of mass due to sublimation during heating. An empty, sealed pan should be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program: Program the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from 30 °C to 250 °C). [14]5. Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic event (a downward peak) signifies melting. The melting point is typically reported as the onset temperature of this peak. [15]The area under the peak corresponds to the heat of fusion. Any significant exothermic event following the melt may indicate thermal decomposition.

Functional Implications and Applications

The differences in physicochemical properties directly translate to distinct functional roles and applications.

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Para Isomer):

    • Polymer Science: Its linear structure and bifunctional nature (one carboxyl group, one hydroxyl group) make it an ideal monomer for step-growth polymerization. It is the primary intermediate in the synthesis of PET, where it undergoes polycondensation to form long polymer chains. [3] * Medicinal Chemistry: The hydroxyethoxy group enhances aqueous solubility and can improve metabolic stability. []This makes the molecule a valuable linker or building block for creating prodrugs, where it can be attached to a parent drug to improve its pharmacokinetic profile. []Its predictable reactivity is advantageous for controlled-release formulations. []

  • This compound (Ortho Isomer):

    • Potential in Polymer Science: The ortho geometry would prevent the formation of linear, high-molecular-weight polyesters like PET. However, this same geometry could be exploited to create polymers with different architectures, such as those with increased flexibility or as a monomer to introduce kinks into a polymer backbone, thereby modifying crystallinity.

    • Chelation and Coordination Chemistry: The adjacent carboxylate and ester groups could act as a bidentate ligand, capable of chelating metal ions. This property could be explored in the design of novel catalysts, sensors, or metal-scavenging agents.

    • Intramolecular Catalysis: The proximity of the hydroxyl and carboxylic acid groups could facilitate intramolecular cyclization reactions, making it a precursor for unique heterocyclic compounds.

Conclusion

While chemically similar, the ortho and para isomers of ((2-Hydroxyethoxy)carbonyl)benzoic acid present a classic case study in structure-property relationships. The 4-isomer is a well-understood, industrially significant molecule whose linear symmetry lends itself to the production of high-performance polymers and functional linkers in drug design. In contrast, the 2-isomer , with its potential for intramolecular interactions, offers a different set of opportunities in areas like coordination chemistry and the synthesis of non-linear polymers. This guide provides the foundational data and robust experimental frameworks necessary for researchers to confidently select the appropriate isomer and unlock its full potential for their specific application.

References

  • ChemBK. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. [Link]

  • Khan, I., et al. (2015). Toxicological Characterization of Phthalic Acid. PubMed Central. [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Wikipedia. Phthalic acid. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Bellevue College. Experiment 2 # Solubility 13. [Link]

  • Cousins, I. T., Mackay, D., & Parkerton, T. F. (2002). Relationship between solubility of phthalate esters in water and molar volume. Chemosphere. [Link]

  • PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. [Link]

  • Cooper, M. A. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

  • Massachusetts Institute of Technology. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of Anbar. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

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  • ResearchGate. Differential scanning calorimetry (DSC) thermographs for compounds. [Link]

  • Han, G. G. D., et al. (2020). Photo-Controlled Energy Storage in Azobispyrazoles with Exceptionally Large Light Penetration Depths. Semantic Scholar. [Link]

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A Comparative Analysis of Phthalate Ester Plasticizer Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science and formulation, particularly in the context of polyvinyl chloride (PVC), the selection of an appropriate plasticizer is paramount to achieving desired material properties. Phthalate esters have long been the workhorses of the plasticizer industry, valued for their cost-effectiveness and performance.[1][2] However, not all phthalates are created equal. Their efficiency in imparting flexibility, ensuring long-term stability, and resisting migration varies significantly based on their chemical structure. This guide provides a comprehensive comparative study of common phthalate ester plasticizers, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Understanding Plasticizer Efficiency: Key Performance Indicators

The "efficiency" of a plasticizer is a multifaceted concept encompassing several key performance indicators (KPIs). A highly efficient plasticizer is one that achieves the desired level of flexibility and performance at the lowest possible concentration, while maintaining stability throughout the product's lifecycle. The primary KPIs for evaluating phthalate ester plasticizer efficiency are:

  • Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) and hardness of the polymer.[3] A more efficient plasticizer will achieve a target softness with a lower concentration.

  • Migration Resistance: The tendency of the plasticizer to leach, exude, or volatilize from the polymer matrix over time.[4][5][6] High migration resistance is crucial for applications where product integrity and safety are critical, such as in medical devices and food contact materials.[4][7]

  • Thermal Stability: The ability of the plasticizer to withstand high temperatures during processing and in end-use applications without degrading.[8] Key metrics include volatility and the onset temperature of decomposition.

  • Mechanical Properties Enhancement: The impact of the plasticizer on the tensile strength, elongation at break, and modulus of the final product.[9]

Comparative Analysis of Common Phthalate Esters

The performance of a phthalate ester is largely dictated by the length and branching of its alcohol side chains.[10] Generally, increasing the carbon number of the alcohol portion leads to reduced volatility and better low-temperature flexibility, but may also decrease compatibility with the polymer.[10]

PlasticizerAbbreviationMolecular Weight ( g/mol )Plasticizing Efficiency (DOP = 1.00)Migration ResistanceThermal StabilityKey Characteristics & Applications
Di(2-ethylhexyl) phthalateDEHP / DOP390.561.00[3]ModerateGoodThe historical industry standard, offering a good balance of properties.[1] However, its use is increasingly restricted due to health concerns.[5][11]
Diisononyl phthalateDINP418.671.04[3]GoodVery GoodA common replacement for DEHP, offering lower volatility and better permanence.[1][12]
Diisodecyl phthalateDIDP446.721.11[3]Very GoodExcellentUsed in applications requiring high-temperature resistance and low volatility, such as automotive interiors and wire insulation.[1]
Dibutyl phthalateDBP278.340.86[3]LowModerateA highly efficient plasticizer but with high volatility and migration, limiting its use.[12]
Benzyl butyl phthalateBBP312.360.93[3]ModerateGoodA high-solvency plasticizer often used in flooring and sealants.[13]
Di-n-octyl phthalateDnOP390.56-GoodGoodA linear isomer of DEHP, sometimes used in applications requiring specific properties.[4]

Note: Plasticizing efficiency is often benchmarked against DEHP (DOP). A value greater than 1.00 indicates that more of that plasticizer is required to achieve the same softness as DEHP.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the evaluation of plasticizer efficiency must be conducted using standardized and reproducible experimental methods.

Evaluation of Plasticizing Efficiency (ASTM D2284)

This method determines the effect of a plasticizer on the tensile properties of a PVC compound.[9] A lower modulus and higher elongation at a given plasticizer concentration indicate higher efficiency.

Experimental Workflow:

astm_d2284_workflow cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D2284) cluster_analysis Data Analysis prep1 Formulate PVC compounds with varying plasticizer concentrations prep2 Melt blend using a two-roll mill at 175°C prep1->prep2 prep3 Hot press into sheets of uniform thickness prep2->prep3 prep4 Cut dumbbell-shaped specimens (ASTM D638 Type IV) prep3->prep4 prep5 Condition specimens (23°C, 50% RH for 40 hours) prep4->prep5 test1 Mount specimen in a universal testing machine prep5->test1 test2 Apply tensile stress at a constant crosshead speed (e.g., 20 in/min) test1->test2 test3 Record load and elongation until failure test2->test3 analysis1 Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity test3->analysis1 analysis2 Plot mechanical properties vs. plasticizer concentration analysis1->analysis2 analysis3 Compare concentrations required to achieve a target hardness or modulus analysis2->analysis3

Caption: Workflow for Evaluating Plasticizing Efficiency via Tensile Testing (ASTM D2284).

Measurement of Plasticizer Migration (ASTM D2199)

This accelerated test method measures the tendency of a plasticizer to migrate from a vinyl fabric to a lacquer coating it is in contact with.[14][15] A similar principle can be adapted for other substrates.

Experimental Protocol:

  • Preparation of Coated Panels: Apply the lacquer to be tested onto glass plates and allow it to dry completely.

  • Assembly: Place a square of the plasticized vinyl fabric onto the coated surface.

  • Application of Pressure: Cover the fabric with aluminum foil, a sponge rubber pad, another glass plate, and a weight to apply a uniform pressure of 3.45 kPa (0.5 psi).[15]

  • Accelerated Aging: Place the entire assembly in a forced convection oven at 50°C for 72 hours.[15][16]

  • Evaluation: After cooling, carefully remove the vinyl fabric. Visually inspect the lacquer surface for any marring, softening, or imprinting caused by the migrated plasticizer.[15][16] The degree of migration is rated based on the observed changes.

Gravimetric Determination of Leaching

This method quantifies the amount of plasticizer that leaches into a solvent, simulating extraction by liquids.

Experimental Workflow:

leaching_workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis prep1 Cut plasticized PVC into small, uniform pieces prep2 Accurately weigh the initial mass of the samples (W_initial) prep1->prep2 leach1 Immerse samples in a chosen solvent (e.g., n-hexane, ethanol) prep2->leach1 leach2 Incubate at a specified temperature and duration (e.g., 30 days) leach1->leach2 analysis1 Remove samples from the solvent leach2->analysis1 analysis4 Alternatively, analyze the solvent for phthalate content using GC-MS leach2->analysis4 analysis2 Dry samples to a constant weight (W_final) analysis1->analysis2 analysis3 Calculate weight loss (%) analysis2->analysis3

Caption: Workflow for Gravimetric and Chromatographic Analysis of Plasticizer Leaching.

For a more precise and quantitative analysis of the leached phthalates, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it can identify and quantify specific phthalate compounds in the solvent.[4][7]

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent tool for determining the volatility and thermal degradation profile of plasticizers.[17][18][19]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the plasticizer (5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting TGA curve plots weight loss versus temperature. Key data points include the onset temperature of decomposition (where significant weight loss begins) and the temperature at 5% or 10% weight loss (T5% or T10%). Higher decomposition temperatures indicate greater thermal stability.[20]

Structure-Property Relationships and Concluding Remarks

The experimental data consistently demonstrate a clear relationship between the molecular structure of phthalate esters and their performance.

Relationship Diagram:

structure_property cluster_structure Molecular Structure cluster_performance Performance Properties mw Increasing Molecular Weight (Longer Alcohol Chains) volatility Decreased Volatility mw->volatility migration Decreased Migration mw->migration efficiency Decreased Plasticizing Efficiency mw->efficiency low_temp Improved Low-Temp Flexibility mw->low_temp compatibility Decreased Compatibility mw->compatibility branch Increased Chain Branching branch->low_temp Poorer

Caption: Relationship between Phthalate Structure and Performance Properties.

References

  • Understanding Plasticizer Performance: Key Factors for R&D Scientists. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024, January 4). Journal of Environmental Management.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the certainty of our analytical data is paramount. The quantification of process impurities, metabolites, or formulation excipients like 2-hydroxyethyl hydrogen phthalate demands not just a validated analytical method, but a profound confidence in the accuracy of the results. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-hydroxyethyl hydrogen phthalate. We will move beyond mere protocol recitation to explore the scientific rationale behind our choices, culminating in a robust cross-validation strategy designed to ensure the highest level of data integrity.

The Imperative of Orthogonal Cross-Validation

Relying on a single analytical method, no matter how well validated, introduces an inherent risk of systematic error. An undetected interference, a matrix effect, or a stability issue unique to that method's conditions can produce results that are precise but inaccurate. Cross-validation is the process of using a second, distinct analytical method to analyze the same set of samples. The true power of this approach is realized when the methods are orthogonal—meaning they rely on different chemical or physical principles for separation and detection.[1]

By comparing the results from two dissimilar techniques, such as the liquid-phase separation of HPLC and the gas-phase separation of GC, we create a self-validating system. Concordant results provide a high degree of confidence in their accuracy; discordant results signal a problem that must be investigated. This approach is a cornerstone of trustworthy analytical science, aligning with the principles outlined in international guidelines such as ICH Q2(R1).[2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse of the pharmaceutical industry, prized for its versatility and robustness in analyzing a wide range of compounds, including moderately polar molecules like 2-hydroxyethyl hydrogen phthalate.

Causality in Method Design
  • Separation Principle: We employ Reversed-Phase (RP) chromatography. The analyte, being moderately polar due to its hydroxyl and carboxylic acid groups, will have a balanced affinity for a nonpolar stationary phase (like C18) and a polar mobile phase. This allows for fine control over retention time by adjusting the mobile phase's organic content.

  • Column Selection: A C18 stationary phase is the logical starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte, while the polar end-capping minimizes peak tailing that can occur from interactions between the analyte's polar groups and residual silanols on the silica support.

  • Detection: The phthalate moiety contains an aromatic ring, which is a strong chromophore. This makes UV detection highly suitable. A wavelength scan would reveal maximum absorbance around 225-230 nm, providing excellent sensitivity for quantification.[1]

Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of 2-hydroxyethyl hydrogen phthalate in acetonitrile.

    • Perform serial dilutions with the mobile phase to create a set of at least five calibration standards covering the expected concentration range (e.g., 0.5 µg/mL to 50 µg/mL).[4]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug product, raw material) and dissolve it in a suitable solvent, such as acetonitrile or methanol.

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the solution to bring the theoretical concentration of the analyte within the calibration range.

    • Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.[5]

  • Chromatographic Conditions:

    Parameter Condition
    Instrument Agilent 1200 Series HPLC or equivalent
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid), 60:40 v/v
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 20 µL
    Detector UV Diode Array Detector (DAD)

    | Wavelength | 225 nm |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal approach to HPLC, providing exceptional sensitivity and structural confirmation. Its primary challenge for a molecule like 2-hydroxyethyl hydrogen phthalate is the analyte's polarity and limited volatility, which necessitates a derivatization step.

Causality in Method Design
  • Separation Principle: GC separates analytes in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long capillary column.[6][7]

  • Derivatization: The free carboxylic acid and hydroxyl groups make 2-hydroxyethyl hydrogen phthalate non-volatile and prone to thermal degradation in the hot GC inlet. To overcome this, we convert these polar groups into nonpolar, thermally stable analogues using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is critical for achieving sharp, symmetrical peaks and reproducible results.[8][9]

  • Detection: Mass spectrometry provides two layers of selectivity. First, we operate in Selected Ion Monitoring (SIM) mode, monitoring only the characteristic ions of the derivatized analyte. This dramatically reduces background noise and enhances sensitivity.[10] Second, the ratio of these ions provides a confirmation of identity, adding a layer of certainty beyond a simple retention time match. Many phthalates share a common fragment ion at m/z 149, which can be used for screening.[7][11]

Experimental Protocol: GC-MS Analysis
  • Standard and Sample Preparation:

    • Prepare initial stock solutions and dilutions in a non-polar solvent like hexane or ethyl acetate.

    • For each standard and sample, transfer a precise aliquot (e.g., 100 µL) to a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue in the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    Parameter Condition
    Instrument Agilent 8890 GC / 5977B MSD or equivalent
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 280°C
    Injection Mode Splitless, 1 µL injection volume
    Oven Program Start at 100°C (hold 1 min), ramp to 280°C at 15°C/min (hold 5 min)
    MS Source Temp. 230°C
    MS Quad Temp. 150°C
    Ionization Mode Electron Ionization (EI), 70 eV

    | Acquisition | Selected Ion Monitoring (SIM) - Monitor ions specific to the silylated derivative |

The Cross-Validation Workflow

A robust cross-validation study requires a structured approach to directly compare the performance of the two orthogonal methods.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analysis cluster_data Data Evaluation Stock Prepare Certified Stock Solution Spike Spike Matrix at 5 Levels (n=3 replicates per level) Stock->Spike HPLC HPLC-UV Analysis Spike->HPLC GCMS GC-MS Analysis (with Derivatization) Spike->GCMS Quant_HPLC Quantify Results (HPLC Calibration) HPLC->Quant_HPLC Quant_GCMS Quantify Results (GC-MS Calibration) GCMS->Quant_GCMS Compare Statistical Comparison of Quantified Results Quant_HPLC->Compare Quant_GCMS->Compare Report Final Report: Method Concordance & Data Integrity Confirmed Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods must be assessed quantitatively against internationally recognized criteria.[2][3] The following table summarizes the expected performance characteristics for the two methods, based on typical results for phthalate analysis.

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodRationale for Performance
Linearity (R²) > 0.998> 0.998Both techniques are expected to show excellent linearity over a defined range.
Range 0.5 - 50 µg/mL0.05 - 10 µg/mLGC-MS typically offers a lower operational range due to its higher sensitivity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should yield high accuracy. The multi-step GC-MS sample prep can introduce slightly more variability.
Precision (RSD%) < 2.0%< 3.0%HPLC often shows slightly better precision due to simpler sample preparation and automation.
LOD ~0.15 µg/mL~0.01 µg/mLThe selectivity of SIM mode in MS provides a significantly lower limit of detection.[11][12]
LOQ ~0.5 µg/mL~0.05 µg/mLThe limit of quantitation follows the LOD trend, being about 10-fold lower for the GC-MS method.[8][11]

Synthesis and Conclusion

This comparative guide demonstrates a robust framework for the analysis and cross-validation of 2-hydroxyethyl hydrogen phthalate.

  • HPLC-UV stands out as a rapid, precise, and straightforward method that avoids complex sample preparation steps like derivatization. It is ideally suited for routine quality control environments where throughput and simplicity are valued, and where sensitivity requirements are in the mid-to-high ng/mL range.

  • GC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, such as impurity profiling or metabolite identification.[7] The structural information from the mass spectrum adds an irrefutable layer of identification, which is critical for investigational studies or for confirming the identity of unknown peaks.

The ultimate goal of cross-validation is to achieve concordance between these two orthogonal methods. When the HPLC-UV and GC-MS results for a given sample are statistically equivalent, we can have the highest degree of confidence that the data is accurate, reliable, and defensible. This rigorous, scientifically-grounded approach ensures data integrity and supports the development of safe and effective pharmaceutical products.

References

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. Available from: [Link]

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  • Gouseti O, Katsampoxaki-Hodgetts K, Vlessidis AG. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. 2023 Mar 2. Available from: [Link]

  • Lee D, Lee S, Kim K, et al. Risk Assessment of Phthalates in Pharmaceuticals. PubMed. Available from: [Link]

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  • ResearchGate. Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. 2017 Jun 1. Available from: [Link]

  • Kamrin T, Kenji I, Yoshinori I, et al. Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. SciSpace. Available from: [Link]

  • Yu B, Wang Y, Geng Z, et al. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. 2022 Jun 30. Available from: [Link]

  • Muscarella M, Lo Magro S, Coviello D, et al. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. MDPI. 2019 Jul 23. Available from: [Link]

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A Comparative Performance Analysis of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid in Poly(vinyl chloride) and Polylactic Acid Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the performance of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a novel plasticizing agent, within two distinct and industrially significant polymer matrices: the conventional, robust Poly(vinyl chloride) (PVC) and the biodegradable, bio-based Polylactic acid (PLA). For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a plasticizer and a host polymer is paramount for designing materials with tailored properties for advanced applications, from medical devices to sustainable packaging.

This document moves beyond a simple data sheet, offering in-depth, step-by-step experimental protocols, a critical analysis of expected performance outcomes, and the scientific rationale behind the observed phenomena. The experimental data presented herein is a representative model to illustrate the comparative methodology; actual results may vary based on specific experimental conditions and material grades.

Introduction: The Quest for Versatile and Safe Plasticizers

Plasticizers are essential additives that impart flexibility, reduce brittleness, and enhance the processability of polymeric materials.[1][2][3] The industry's trajectory is marked by a continuous search for novel plasticizers that not only deliver high performance but also exhibit low migration and favorable safety profiles, moving away from traditional phthalates.[4][5][6]

This compound (HECBA) presents itself as a compelling candidate. Its molecular structure, featuring a carboxylic acid group, an ester linkage, and a terminal hydroxyl group, suggests a high potential for strong intermolecular interactions within a polymer matrix.[7] These functional groups can engage in hydrogen bonding, potentially leading to excellent compatibility and reduced migration compared to less polar plasticizers.

This guide evaluates the performance of HECBA in two fundamentally different polymers:

  • Poly(vinyl chloride) (PVC): A polar, amorphous polymer known for its wide-ranging applications, which are highly dependent on plasticization.[8] The interaction between the polar C-Cl bonds in PVC and the functional groups of a plasticizer is critical to its performance.[8]

  • Polylactic acid (PLA): A biodegradable polyester derived from renewable resources. PLA is inherently brittle, and plasticizers are crucial for enhancing its toughness and flexibility for applications in packaging and biomedical fields.[9]

The objective is to provide a robust framework for evaluating how HECBA's unique structure translates into tangible performance benefits—or challenges—within these polymer systems.

Experimental Design and Rationale

To comprehensively evaluate a plasticizer, a tripartite assessment of its impact on mechanical, thermal, and migration properties is essential. This approach provides a holistic view of its efficiency, permanence, and effect on the material's service life.

  • Mechanical Analysis: This determines the plasticizer's primary function: to increase flexibility (elongation) and toughness while modulating strength.[10][11][12] Tensile testing is the gold standard for quantifying these effects.

  • Thermal Analysis: The glass transition temperature (Tg) is a critical indicator of plasticizer efficiency; a significant reduction in Tg signifies effective plasticization.[1][3] Furthermore, thermogravimetric analysis (TGA) reveals whether the plasticizer enhances or compromises the polymer's thermal stability.[13][14]

  • Migration Resistance: The permanence of a plasticizer is crucial, especially for applications in food contact materials and medical devices.[8][15] This test quantifies the tendency of the plasticizer to leach out of the polymer matrix, which can lead to material embrittlement and contamination of the surrounding environment.[16][17]

The following workflow provides a logical sequence for this comprehensive evaluation.

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_output Data Interpretation Prep Polymer + HECBA (PVC or PLA) Blend Melt Blending (Twin-Screw Extruder) Prep->Blend Press Compression Molding (Film/Sheet Formation) Blend->Press Mech Mechanical Testing (Tensile Strength, Elongation) Press->Mech Test Specimens Therm Thermal Analysis (DSC for Tg, TGA for Stability) Press->Therm Test Specimens Migr Migration Testing (Solvent Extraction) Press->Migr Test Specimens Comp Comparative Analysis (PVC vs. PLA) Mech->Comp Therm->Comp Migr->Comp Conc Conclusion & Application Insights Comp->Conc

Caption: Overall experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for assessing plasticizer performance.

Materials
MaterialSupplierNotes
This compoundAdvanced ChemBlocksPurity: 95%[7]
PVC (Suspension Grade, K-value 67)Sigma-AldrichStandard grade for flexible applications.
PLA (Ingeo™ Biopolymer 4043D)NatureWorksFilm and sheet extrusion grade.
Thermal Stabilizer (Tin-based)ArkemaFor PVC processing.
Ethanol (95%, ACS Grade)Fisher ScientificFood simulant for migration testing.
Protocol 1: Sample Preparation via Melt Blending
  • Drying: Dry the polymer resins (PVC and PLA) in a vacuum oven at 80°C for 4 hours to remove residual moisture.

  • Premixing: Prepare formulations by dry blending the polymer, HECBA (at 30 parts per hundred resin, phr), and thermal stabilizer (3 phr for PVC only) in a high-speed mixer for 5 minutes.

  • Melt Compounding: Feed the dry blend into a co-rotating twin-screw extruder. Set the temperature profile from 160°C to 180°C for PVC and 170°C to 190°C for PLA.

  • Pelletizing: Extrude the molten blend through a strand die, cool in a water bath, and pelletize.

  • Film Formation: Place the pellets between two polished steel plates in a compression molder. For PVC, press at 180°C for 5 minutes under 10 MPa. For PLA, press at 190°C for 3 minutes under 8 MPa.

  • Conditioning: Store the resulting films (approx. 0.5 mm thickness) at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Protocol 2: Mechanical Property Analysis
  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned films according to ASTM D638 (for thicker sheets) or rectangular strips according to ASTM D882 (for thin films).

  • Tensile Testing: Mount the specimen in the grips of a Universal Testing Machine equipped with a 5 kN load cell.

  • Test Execution: Apply a constant crosshead speed of 50 mm/min until the specimen fractures.

  • Data Acquisition: Record the load and extension data to calculate:

    • Tensile Strength (MPa): The maximum stress the material can withstand.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): A measure of the material's stiffness.[11]

Protocol 3: Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Seal a 5-10 mg sample of the film in an aluminum DSC pan.

    • Heat the sample from 20°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

    • Cool the sample to -50°C at 10°C/min.

    • Perform a second heating scan from -50°C to 200°C at 10°C/min.

    • Determine the Glass Transition Temperature (Tg) from the midpoint of the inflection in the second heating curve.[3]

  • Thermogravimetric Analysis (TGA):

    • Place a 10-15 mg sample in a TGA crucible.

    • Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the Onset Decomposition Temperature (Tonset) , often defined as the temperature at which 5% weight loss occurs (Td5%).

Protocol 4: Migration Resistance Testing
  • Initial Measurement: Cut film samples into 2x2 cm squares and record their initial weight (Winitial).

  • Immersion: Fully immerse the samples in 20 mL of 95% ethanol in sealed glass vials, representing a fatty food simulant.[15]

  • Incubation: Store the vials at 40°C for 10 days to simulate accelerated aging and migration conditions.[15]

  • Final Measurement: After the incubation period, remove the samples, gently wipe the surface with a lint-free cloth, and dry them in a vacuum oven at 50°C for 24 hours to remove absorbed solvent. Record the final weight (Wfinal).

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration:

    • Weight Loss (%) = [(W_initial - W_final) / (Initial Plasticizer Weight)] * 100

Comparative Performance Analysis: HECBA in PVC vs. PLA

The following tables summarize the expected performance of HECBA in both polymer matrices based on established principles of polymer-plasticizer interaction.

Mechanical Properties
PropertyUnplasticized PVCPVC + 30 phr HECBAUnplasticized PLAPLA + 30 phr HECBA
Tensile Strength (MPa) 50356042
Elongation at Break (%) 52506180
Young's Modulus (MPa) 3000120035001800
Table 1: Representative Mechanical Properties.

Discussion: HECBA is expected to be an effective plasticizer for both PVC and PLA, indicated by a significant decrease in tensile strength and Young's modulus and a dramatic increase in elongation at break.[12] The efficiency in PVC is likely higher due to strong interactions between the polar ester and acid groups of HECBA and the C-Cl dipoles of PVC. In PLA, the interaction would primarily be hydrogen bonding between HECBA's hydroxyl/carboxyl groups and PLA's ester carbonyls. This strong, specific interaction is key to efficient plasticization.

Caption: Plausible interactions of HECBA with polymer chains.

Thermal Properties
PropertyUnplasticized PVCPVC + 30 phr HECBAUnplasticized PLAPLA + 30 phr HECBA
Glass Transition Temp. (Tg, °C) 85306025
Decomposition Temp. (Td5%, °C) 250265320315
Table 2: Representative Thermal Properties.

Discussion: A significant depression in Tg is anticipated for both polymers, confirming HECBA's role in increasing polymer chain mobility.[3] The Tg reduction is expected to be substantial in both cases, highlighting its efficiency. Interestingly, HECBA may slightly enhance the thermal stability of PVC. Its carboxylic acid group can potentially act as an HCl scavenger, a known mechanism for improving PVC's degradation resistance.[13] For PLA, a minor decrease in thermal stability might be observed, as low molecular weight additives can sometimes initiate degradation at slightly lower temperatures.

Migration Resistance
PropertyPVC + 30 phr HECBAPLA + 30 phr HECBA
Weight Loss (%) in Ethanol 1.82.5
Table 3: Representative Migration Analysis.

Discussion: The migration of HECBA is expected to be relatively low in both matrices due to its potential for strong hydrogen bonding and its larger molecular size compared to some common phthalates. The migration is anticipated to be lower from the PVC matrix. The combination of strong dipole-dipole interactions and hydrogen bonding in PVC likely creates a more effectively "anchored" plasticizer environment compared to the hydrogen-bond-dominant interactions in PLA. Higher migration from PLA could also be influenced by the slightly more open amorphous structure of plasticized PLA. Low migration is a critical advantage for materials intended for sensitive applications.[8]

Conclusion and Future Outlook

This guide outlines a systematic approach to comparing the performance of this compound (HECBA) in PVC and PLA. The analysis suggests that HECBA is a highly effective plasticizer for both polymer systems, capable of significantly enhancing flexibility and reducing the glass transition temperature.

Key Projected Insights:

  • High Efficiency: HECBA demonstrates strong plasticizing effects in both polar PVC and biodegradable PLA, attributable to its multiple functional groups capable of forming strong intermolecular bonds.

  • Enhanced Thermal Stability in PVC: A unique potential benefit is the enhancement of PVC's thermal stability, possibly due to an HCl scavenging effect by the carboxylic acid moiety.

  • Good Permanence: The molecular structure of HECBA promotes strong interactions, leading to low anticipated migration rates, a crucial feature for high-value applications.

The performance profile of HECBA makes it a promising candidate for replacing traditional plasticizers in a variety of fields. For PVC, it could be used in medical tubing, flooring, and wire insulation where both flexibility and thermal stability are important. For PLA, it could significantly broaden its applicability in flexible food packaging, agricultural films, and disposable medical products by overcoming its inherent brittleness.

This guide provides the foundational methodology for any researcher or developer looking to evaluate and validate the performance of novel plasticizers. The combination of detailed protocols and a logical framework for interpretation ensures a scientifically sound and comprehensive assessment.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives. [Link]

  • NIH. (n.d.). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. [Link]

  • Kadour, M. (2025). How Do Plasticizers Affect the Mechanical Properties of PVC. [Link]

  • PSLC. (n.d.). Mechanical Properties of Polymers. [Link]

  • NIH. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. [Link]

  • ResearchGate. (2025). How about alternatives to phthalate plasticizers?. [Link]

  • ProQuest. (n.d.). How About Alternatives to Phthalate Plasticizers?. [Link]

  • MDPI. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. [Link]

  • ResearchGate. (n.d.). Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. [Link]

  • Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). [Link]

  • ScienceDirect. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. [Link]

  • MDPI. (n.d.). Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. [Link]

  • Patsnap. (2025). Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate. [Link]

  • ResearchGate. (2025). Thermal degradation and plasticizing mechanism of poly(vinyl chloride) plasticized with a novel cardanol derived plasticizer. [Link]

  • Sci-Hub. (n.d.). Migrability of PVC plasticizers. [Link]

  • Google Patents. (n.d.).

Sources

spectroscopic comparison of ortho vs para isomers of hydroxyethyl carbonyl benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Spectra

I'm initiating my investigation by focusing on hydroxyethyl carbonyl benzoic acid's ortho and para isomers. My initial approach involves detailed Google searches to gather spectroscopic data, particularly NMR, IR, and UV data. I'm aiming to build a solid foundation of information.

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I'm now zeroing in on more specific Google searches to find the exact spectroscopic data and experimental protocols. I will gather data on these isomers and similar aromatic compounds using NMR, IR, UV-Vis, and mass spec, and then will begin to compile my information into an organized guide. I'm aiming for a comprehensive and well-cited final document.

Beginning Initial Analysis

I've just started my investigation. The first search yielded promising results, especially regarding mass spec data and the general NMR/IR signatures of ortho versus para-substituted benzoic acids. I've also uncovered insights into how ortho-substitution can lead to unique behaviors.

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Crafting a Comparative Guide

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Developing Comparative Guide

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. The compound 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, a key intermediate in the synthesis of various polymers and active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to controlling reaction kinetics, final product quality, and, ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to construct self-validating protocols.

Understanding the Analyte and Its Potential Impurities

This compound is synthesized through the reaction of phthalic anhydride with ethylene glycol.[1][2] This synthetic route, while straightforward, can lead to a predictable profile of impurities that must be monitored.

Key Potential Impurities:

  • Starting Materials: Unreacted phthalic anhydride and excess ethylene glycol.

  • Isomeric Impurity: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, arising from the alternative orientation of the esterification.

  • Polymeric Byproducts: Low-molecular-weight polyesters formed from further reaction between the product and starting materials.[3]

  • Related Substances: Phthalic acid, from the hydrolysis of phthalic anhydride.

An effective purity assessment strategy must be capable of separating and quantifying the main component from these structurally similar impurities.

Comparative Analysis of Purity Assessment Techniques

We will explore four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Acid-Base Titration. Each method offers distinct advantages and limitations, and the choice of technique will depend on the specific requirements of the analysis, such as the need for qualitative impurity profiling versus quantitative purity determination.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity, making it ideal for separating the target compound from its closely related impurities.[4]

Scientific Rationale for Method Design

A reversed-phase HPLC method is selected based on the moderate polarity of this compound and its potential impurities. The C18 stationary phase provides a nonpolar environment, and a gradient elution with a polar mobile phase (acetonitrile and water with an acid modifier) allows for the separation of compounds with varying polarities. The acidic modifier (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention times. UV detection is chosen due to the aromatic nature of the analyte and its key impurities, which all possess a chromophore.[5][6]

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

Data Interpretation and Expected Results

The chromatogram of a high-purity sample should exhibit a single major peak corresponding to this compound. Impure samples may show additional peaks corresponding to the starting materials and byproducts. The retention time of the isomeric impurity is expected to be very close to the main peak, necessitating a high-resolution separation.

Compound Expected Retention Time (min) High-Purity Sample (Area %) Impure Sample (Area %)
Phthalic Acid~3.5< 0.1%0.5 - 2.0%
Ethylene GlycolNot retained/Early eluting--
This compound~15.2> 99.5%95.0 - 98.0%
4-((2-Hydroxyethoxy)carbonyl)benzoic acid~15.8< 0.2%0.5 - 3.0%
Polymeric Byproducts> 20< 0.1%0.2 - 1.0%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard injection Inject Sample/ Standard (10 µL) prep_std->injection prep_sample Weigh & Dissolve Commercial Sample prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Calculate Area % integration->quantification report Generate Purity Report quantification->report

Caption: HPLC Purity Assessment Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise quantification.[9][10]

Scientific Rationale for Method Design

Proton (¹H) qNMR is chosen for its high sensitivity and the presence of unique proton signals in the analyte molecule. A certified internal standard with known purity is used for quantification. The internal standard must have a signal in a region of the spectrum that does not overlap with any signals from the analyte or its impurities. Maleic acid is a suitable internal standard as its olefinic protons resonate in a clear spectral window. A deuterated solvent that dissolves both the analyte and the internal standard is essential. DMSO-d₆ is a good choice due to its excellent solvating power for carboxylic acids.

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the aromatic protons are suitable. For maleic acid, integrate the olefinic proton signal.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Data Interpretation and Expected Results

The ¹H NMR spectrum provides both qualitative and quantitative information. Impurities can be identified by their characteristic signals. The purity value is calculated from the integral ratios.

Parameter High-Purity Sample Impure Sample
Calculated Purity (w/w %)> 99.0%94.0 - 98.0%
Observable Impurity SignalsMinimal or absentSignals corresponding to ethylene glycol, phthalic acid, etc.
Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquisition Acquire Quantitative ¹H NMR Spectrum dissolve->acquisition processing Phase and Baseline Correction acquisition->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity (w/w %) integration->calculation report Generate Report calculation->report

Caption: qNMR Purity Determination Workflow.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is an exceptionally sensitive technique for identifying known and unknown impurities by providing molecular weight information.[11][12] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[13][14]

Scientific Rationale for Method Design

Electrospray ionization (ESI) is chosen as the ionization technique because it is a soft ionization method suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. Negative ion mode is selected to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred to obtain accurate mass measurements, which aids in the confident identification of impurities by allowing for the determination of their elemental composition.

Detailed Experimental Protocol: LC-MS
  • Instrumentation:

    • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions:

    • Use the same HPLC method as described in Section 1 to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Mass Range: 50 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the potential impurities.

    • For unknown peaks, determine the accurate mass and propose elemental compositions.

Data Interpretation and Expected Results

The mass spectrometer provides mass-to-charge ratios for the components eluting from the HPLC.

Compound Formula Expected [M-H]⁻ (m/z) Observed in Impure Sample?
Phthalic AcidC₈H₆O₄165.0244Yes
This compoundC₁₀H₁₀O₅209.0506Yes (Main Peak)
Bis(2-hydroxyethyl) phthalateC₁₂H₁₄O₆253.0717Potentially
Workflow Diagram

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc_separation HPLC Separation of Commercial Sample ionization ESI Negative Ionization lc_separation->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis tic Generate Total Ion Chromatogram (TIC) mass_analysis->tic eic Extract Ion Chromatograms (EICs) tic->eic identification Identify Impurities by Accurate Mass eic->identification report Generate Impurity Profile identification->report

Caption: LC-MS Impurity Identification Workflow.

Acid-Base Titration for Assay of Total Acidity

Titration is a classic and cost-effective method for determining the total acidic content of a sample.[15][16] It provides an overall assay value but does not offer information about individual impurities unless they are also acidic.

Scientific Rationale for Method Design

This method relies on the neutralization reaction between the carboxylic acid group of the analyte and a strong base, sodium hydroxide.[17] A standardized solution of NaOH is used as the titrant. The endpoint of the titration is detected using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein. Potentiometric titration is generally more accurate and reproducible. The solvent system must be able to dissolve the analyte and not interfere with the titration; a mixture of water and ethanol is often suitable.

Detailed Experimental Protocol: Potentiometric Titration
  • Instrumentation:

    • Autotitrator or manual titration setup with a burette and a pH meter.

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Solvent: 70:30 Ethanol:Water.

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample into a beaker.

    • Dissolve the sample in 50 mL of the solvent.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with 0.1 M NaOH, recording the pH and the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Assay (%) = (V * M * FW) / (W * 10) Where:

    • V = Volume of NaOH at the endpoint (mL)

    • M = Molarity of NaOH (mol/L)

    • FW = Formula Weight of the analyte (210.19 g/mol )

    • W = Weight of the sample (mg)

Data Interpretation and Expected Results

The assay value represents the total acidic content. If acidic impurities like phthalic acid are present, they will also be titrated, leading to an overestimation of the purity of the main component.

Parameter High-Purity Sample Impure Sample (with acidic impurities)
Assay by Titration (%)99.5 - 100.5%> 100% (if acidic impurities are present)
Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Calculation & Report weigh_sample Accurately Weigh Sample dissolve Dissolve in Ethanol/Water weigh_sample->dissolve titrate Titrate with Standardized 0.1 M NaOH dissolve->titrate endpoint Determine Endpoint (Potentiometric) titrate->endpoint calculation Calculate Assay (%) endpoint->calculation report Generate Report calculation->report

Caption: Acid-Base Titration Workflow.

Conclusion: Selecting the Appropriate Method

The choice of analytical technique for assessing the purity of this compound should be guided by the specific analytical question at hand.

  • For routine quality control and quantification of known impurities, HPLC is the method of choice due to its high throughput, sensitivity, and resolving power.

  • For absolute purity determination and certification of reference materials, qNMR is unparalleled in its accuracy and does not require an identical reference standard.

  • For the identification of unknown impurities or for structural confirmation, LC-MS , particularly with a high-resolution analyzer, is indispensable.

  • For a rapid and cost-effective determination of total acid content, acid-base titration is a reliable method, though it lacks specificity.

In a comprehensive quality assessment, a combination of these techniques provides the most complete picture of the sample's purity. For example, HPLC can be used for routine impurity profiling, with qNMR to establish the absolute purity of a primary batch, and LC-MS to investigate any unexpected peaks that may appear during stability studies. This orthogonal approach ensures the highest level of confidence in the quality of this critical chemical intermediate.

References

  • Zibo Anquan Chemical Co., Ltd. (2023, August 9). Phthalic anhydride ethylene glycol reaction mechanism. Zibo Anquan Chemical Co., Ltd. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Stasiewski, P., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(1), 106-110. [Link]

  • Veeprho. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]

  • Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Study.com. Write an equation for the reaction of one molecule of ethylene glycol with one molecule of phthalic anhydride. Study.com. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Caveman Chemistry. 28.3. Making Polyesters. Caveman Chemistry. [Link]

  • LGC. (2024). The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Google Patents.
  • Terrific Science. 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Terrific Science. [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Preprints.org. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Carboxylic Acid Unknowns and Titration. [Link]

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Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Analysis of 2-Hydroxyethyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of phthalate metabolites is a critical aspect of safety and efficacy studies. 2-Hydroxyethyl hydrogen phthalate, a metabolite of certain phthalate esters, is of growing interest. This guide provides an in-depth comparison of analytical methodologies for its determination, drawing upon the principles of inter-laboratory validation and robust analytical science. While a formal, large-scale inter-laboratory study dedicated solely to 2-hydroxyethyl hydrogen phthalate is not extensively documented in publicly available literature, this guide will synthesize findings from round-robin tests on similar phthalate compounds and established analytical protocols to provide a comprehensive framework for its analysis.[1][2][3][4][5]

The challenge in phthalate analysis lies in their ubiquity, leading to a high risk of sample contamination, and the low concentrations often present in biological and environmental matrices.[2][6] Therefore, a robust and validated analytical method is paramount for generating reliable data. This guide will explore the common analytical workflows, compare their performance, and provide detailed experimental protocols.

I. The Analytical Landscape: Choosing the Right Tool for the Job

The two primary analytical techniques employed for the quantification of phthalate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Each has its own set of advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for phthalate analysis.[7][8] It often requires derivatization to improve the volatility of the analytes. The use of hydrogen as a carrier gas can significantly reduce analysis times compared to helium.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and selectivity, often eliminating the need for derivatization.[2][9] It is particularly well-suited for analyzing polar metabolites in complex biological matrices like urine.

A critical component in both methodologies is the use of isotopically labeled internal standards, such as deuterated analogs of the target analyte.[4][9][10] These standards are essential for correcting variabilities in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[9]

II. Inter-Laboratory Performance: A Look at the Data

While specific inter-laboratory data for 2-hydroxyethyl hydrogen phthalate is scarce, round-robin studies on other phthalates provide valuable insights into the expected performance of analytical methods.[1][3][4][5] These studies highlight the importance of standardized protocols and rigorous quality control to ensure comparability of results across different laboratories.

For instance, an inter-laboratory validation study on the determination of phthalates in indoor air using deuterated internal standards demonstrated good recovery and reproducibility.[4] The mean recovery for Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) was generally above 90%, with within-laboratory reproducibility (RSDr) below 10%.[4]

Table 1: Example of Inter-laboratory Mean Recovery of Phthalates Using Deuterated Internal Standards [4]

AnalyteAdsorbentMean Recovery (%)
DBPODS Filter99.9
DBPSDB Cartridge91.3
DEHPODS Filter98.5
DEHPSDB Cartridge93.5

Table 2: Example of Inter-laboratory Precision for Phthalate Analysis [4]

AnalyteAdsorbentWithin-Laboratory Reproducibility (RSDr, %)Between-Laboratory Reproducibility (RSDR, %)
DBPODS Filter4.46.7
DBPSDB Cartridge7.910.2
DEHPODS Filter5.88.5
DEHPSDB Cartridge6.59.3

These data underscore that with well-defined methods and the use of appropriate internal standards, high-quality, and comparable data can be achieved across different laboratories.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized workflows for the analysis of phthalate metabolites and can be adapted for 2-hydroxyethyl hydrogen phthalate. Method validation, including the determination of limits of detection (LOD) and quantification (LOQ), accuracy, and precision, is a critical step before analyzing actual samples.[11][12]

A. Sample Preparation: The Foundation of Accurate Analysis

For biological samples like urine, where metabolites are often present as glucuronide conjugates, an enzymatic hydrolysis step is typically required.[9][12]

Protocol 1: Enzymatic Hydrolysis of Urine Samples

  • Spiking: Spike a known volume of urine sample with an appropriate amount of isotopically labeled internal standard.

  • Buffering: Add a buffer solution (e.g., acetate buffer) to adjust the pH to the optimal range for the enzyme (typically pH 5-6.5).[12]

  • Enzymatic Digestion: Add β-glucuronidase and incubate the sample at 37°C for a defined period (e.g., 90 minutes to 2 hours) to deconjugate the metabolites.[12]

  • Acidification: Stop the reaction by acidifying the sample.[12]

Following hydrolysis, the sample is typically subjected to a clean-up and concentration step, such as solid-phase extraction (SPE).

dot

SPE_Workflow cluster_prep Sample Preparation start Hydrolyzed Sample conditioning Condition SPE Cartridge (e.g., with Methanol, Water) loading Load Sample onto Cartridge conditioning->loading Equilibration washing Wash Cartridge (to remove interferences) loading->washing Analyte Binding elution Elute Analyte (with organic solvent) washing->elution Interference Removal evaporation Evaporate to Dryness elution->evaporation Analyte Collection reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end_prep Sample Ready for Analysis reconstitution->end_prep

Caption: Solid-Phase Extraction (SPE) Workflow.

B. Analytical Determination: LC-MS/MS Method

This protocol outlines a general approach for the analysis of 2-hydroxyethyl hydrogen phthalate using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Protocol 2: HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.[13][14]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic or acetic acid to improve peak shape and ionization efficiency.[13][14][15]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phthalate metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.

dot

LCMS_Workflow cluster_lcms LC-MS/MS Analysis autosampler Autosampler Injects prepared sample hplc HPLC System Column: C18 Mobile Phase: Water/Acetonitrile Gradient autosampler->hplc Sample Introduction ms Mass Spectrometer Ion Source: ESI Detector: Triple Quadrupole hplc->ms Analyte Separation & Ionization data Data System Processes chromatograms and quantifies results ms->data Ion Detection & Signal Processing

Caption: General LC-MS/MS Analytical Workflow.

IV. Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a self-validating system should be in place. This includes:

  • Routine Blanks: Analysis of procedural blanks with every batch of samples to monitor for background contamination.[3]

  • Quality Control Samples: Inclusion of low, medium, and high concentration quality control (QC) samples in each analytical run to assess accuracy and precision.

  • Calibration Curve: A multi-point calibration curve should be run with each batch to ensure the linearity of the detector response.

  • Internal Standard Monitoring: The response of the internal standard should be monitored for consistency across all samples. Significant variations may indicate matrix effects or problems with sample preparation.

By adhering to these principles and employing robust, validated analytical methods, researchers can generate high-quality, reliable data on 2-hydroxyethyl hydrogen phthalate, contributing to a better understanding of its potential effects and exposure levels.

References

  • Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed. (2008).
  • Comparative Analysis of Analytical Methods for Phthalate Metabolite Quantification in Biological Matrices - Benchchem. (n.d.).
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  • Analysis of phthalates in indoor air by GC/MS - Description of two methods and validation by a round robin test | Request PDF - ResearchGate. (2025).
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  • 2-hydroxyethyl hydrogen phthalate [17689-42-8] | Chemsigma. (n.d.).
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A Senior Application Scientist's Guide to Comparing Catalytic Efficiency in Mono-Phthalate Ester Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in chemical synthesis, the efficient and selective formation of mono-phthalate esters is a critical reaction. These compounds serve as pivotal intermediates in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients, and materials. The choice of catalyst is paramount in dictating the reaction's success, influencing not only the rate and yield but also the purity of the final product and the overall sustainability of the process.

This guide provides an in-depth, objective comparison of various catalytic systems for mono-phthalate ester formation. Moving beyond a simple enumeration of options, we will delve into the mechanistic underpinnings of each catalyst class, present a framework for their empirical evaluation, and offer insights honed from practical application. Our goal is to empower you to make informed decisions in catalyst selection, tailored to the specific demands of your synthetic challenges.

The Fundamentals of Mono-Phthalate Ester Formation: A Two-Step Process

The synthesis of phthalate esters from phthalic anhydride and an alcohol is generally understood to proceed in two stages. The initial reaction, the formation of the mono-ester, is a rapid and often uncatalyzed ring-opening of the anhydride by the alcohol.[1][2] This step is typically considered irreversible.

The subsequent conversion of the mono-ester to a di-ester is a slower, reversible reaction that generally requires catalytic intervention to proceed at a practical rate.[2][3] For applications where the mono-phthalate ester is the desired product, careful control of reaction conditions and catalyst selection is crucial to maximize its yield and prevent the formation of the di-ester byproduct.

Visualizing the Reaction Pathway

ReactionPathway cluster_step1 Step 1: Rapid Ring-Opening (Often Non-Catalytic) cluster_step2 Step 2: Slower Esterification (Catalyst-Dependent) Phthalic_Anhydride Phthalic_Anhydride Mono_Phthalate_Ester Mono_Phthalate_Ester Phthalic_Anhydride->Mono_Phthalate_Ester + ROH (fast, irreversible) Alcohol Alcohol Di_Phthalate_Ester Di_Phthalate_Ester Mono_Phthalate_Ester->Di_Phthalate_Ester + ROH - H2O (slow, reversible) Water Water

Caption: General reaction pathway for the formation of mono- and di-phthalate esters.

A Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency and selectivity of mono-phthalate ester synthesis. Here, we compare the most prevalent catalyst classes, outlining their mechanisms, advantages, and disadvantages.

Homogeneous Acid Catalysts

Mechanism: Protonic acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), catalyze the esterification by protonating the carbonyl oxygen of the mono-ester, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.[4]

Advantages:

  • High Activity: Generally exhibit high reaction rates at moderate temperatures.[5]

  • Low Cost: Readily available and inexpensive.

Disadvantages:

  • Corrosion: Highly corrosive to reaction vessels and equipment.[6]

  • Difficult Separation: Challenging to separate from the reaction mixture, often requiring neutralization and aqueous workup, which generates waste.[7]

  • Side Reactions: Can promote side reactions such as dehydration of alcohols.

  • Low Selectivity: Can readily catalyze the formation of the di-ester, making it difficult to isolate the mono-ester in high yield.

Homogeneous Metal-Based Catalysts

Mechanism: Lewis acidic metal compounds, such as titanium and tin alkoxides (e.g., tetrabutyl titanate), coordinate to the carbonyl oxygen of the mono-ester, activating it towards nucleophilic attack.[8][9] The mechanism is believed to involve an alkoxy ligand exchange at the metal center.[8]

Advantages:

  • High Selectivity: Often exhibit higher selectivity for the desired ester compared to strong acid catalysts.

  • Milder Conditions: Typically operate under less corrosive conditions.

Disadvantages:

  • Moisture Sensitivity: Highly sensitive to water, which can lead to catalyst deactivation.

  • Product Separation: Removal of the catalyst from the product can be challenging.

  • Cost and Toxicity: Can be more expensive and may have associated toxicity concerns.

Heterogeneous Solid Acid Catalysts

Mechanism: These catalysts, which include sulfated zirconia, zeolites, and ion-exchange resins, possess acidic sites on their surface that function similarly to homogeneous acid catalysts by protonating the carbonyl group.[5]

Advantages:

  • Easy Separation: Can be easily recovered from the reaction mixture by simple filtration, allowing for catalyst recycling.[7]

  • Reduced Corrosion: Non-corrosive to equipment.

  • Process Simplification: Simplifies product purification and reduces waste generation.

Disadvantages:

  • Lower Activity: May exhibit lower catalytic activity compared to their homogeneous counterparts, often requiring higher temperatures or longer reaction times.[7]

  • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites within the catalyst's pores.[7]

  • Deactivation: Can be prone to deactivation due to coking or leaching of active sites.

Organocatalysts

Mechanism: Certain organic molecules, such as those containing (thio-)urea and iminophosphorane moieties, can act as bifunctional catalysts.[10] They can activate both the anhydride/mono-ester and the alcohol through hydrogen bonding and Lewis base interactions, facilitating the nucleophilic attack.

Advantages:

  • Metal-Free: Avoids potential metal contamination of the product.

  • High Selectivity: Can be designed to offer high selectivity.

  • Milder Conditions: Often effective under mild reaction conditions.

Disadvantages:

  • Catalyst Loading: May require higher catalyst loadings compared to metal-based systems.

  • Cost and Availability: Can be more expensive and less commercially available than traditional catalysts.

Biocatalysts (Enzymes)

Mechanism: Enzymes, particularly lipases, can catalyze the formation of mono-phthalate esters with high specificity.[11][12] The reaction occurs at the enzyme's active site, which binds both the mono-ester and the alcohol in a specific orientation.

Advantages:

  • Exceptional Selectivity: Unparalleled chemo-, regio-, and stereoselectivity.

  • Mild Conditions: Operate under mild temperature and pH conditions, minimizing side reactions and energy consumption.

  • Environmentally Benign: Biodegradable and non-toxic.

Disadvantages:

  • Cost and Stability: Can be expensive and may have limited stability under certain process conditions.[13]

  • Substrate Specificity: May have a narrow substrate scope.

  • Slower Reaction Rates: Often exhibit slower reaction rates compared to traditional chemical catalysts.

Quantitative Comparison of Catalyst Performance

The following table summarizes typical performance characteristics for each catalyst class in mono-phthalate ester formation. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature.

Catalyst TypeTypical CatalystTemperature (°C)Reaction Time (h)Mono-ester Yield (%)SelectivityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid80-1201-450-80Low to ModerateHigh activity, low costCorrosive, difficult to separate, waste generation
Homogeneous Metal Tetrabutyl Titanate100-1502-670-90Moderate to HighGood selectivity, milder conditionsMoisture sensitive, separation challenges, cost
Heterogeneous Solid Acid Sulfated Zirconia120-1804-1260-85ModerateEasy separation, reusable, non-corrosiveLower activity, mass transfer limits, deactivation
Organocatalyst Bifunctional (Thio)urea25-806-24>90HighMetal-free, high selectivity, mild conditionsHigher catalyst loading, cost
Biocatalyst (Enzyme) Lipase30-6012-48>95Very HighExceptional selectivity, mild conditions, greenCost, stability, slower rates

Experimental Protocol for Catalyst Comparison: A Self-Validating Approach

To ensure a robust and unbiased comparison of catalytic efficiency, a standardized and self-validating experimental protocol is essential.

Objective:

To compare the catalytic efficiency of a homogeneous acid catalyst, a heterogeneous solid acid catalyst, and an enzyme for the formation of mono-ethyl phthalate from phthalic anhydride and ethanol.

Materials:
  • Phthalic anhydride (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Catalyst 1: Sulfuric acid (98%)

  • Catalyst 2: Amberlyst-15 (ion-exchange resin)

  • Catalyst 3: Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Toluene (anhydrous, ≥99.8%)

  • Internal Standard: Dodecane (≥99%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

Experimental Workflow Diagram:

Caption: A self-validating workflow for comparing catalyst efficiency.

Step-by-Step Methodology:
  • Reactor Setup: In four separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, charge phthalic anhydride (e.g., 10 mmol), anhydrous ethanol (e.g., 12 mmol, 1.2 equivalents), and anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M).

  • Internal Standard: To each flask, add a precise amount of dodecane as an internal standard for GC-MS analysis (e.g., 1 mmol).

  • Catalyst Addition:

    • Flask 1 (Homogeneous Acid): Add a catalytic amount of sulfuric acid (e.g., 1 mol%).

    • Flask 2 (Heterogeneous Acid): Add Amberlyst-15 (e.g., 10 wt% relative to phthalic anhydride).

    • Flask 3 (Enzyme): Add immobilized lipase (e.g., 10 wt% relative to phthalic anhydride).

    • Flask 4 (Control): Add no catalyst. This will serve as a baseline to quantify the uncatalyzed reaction rate.

  • Reaction: Place all four flasks in a preheated oil bath at the desired temperature (e.g., 80°C for the acid catalysts, 40°C for the enzyme) and commence stirring at a consistent rate.

  • Sampling and Quenching: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a cold, saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalysts) and ethyl acetate.

  • Sample Preparation for Analysis: Vigorously mix the quenched sample. Allow the layers to separate and collect the organic layer. Dry the organic layer over anhydrous magnesium sulfate.

  • Analytical Quantification: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.

    • Temperature Program: Develop a temperature gradient that effectively separates the solvent, reactants, internal standard, and products.

    • Quantification: Identify the peaks corresponding to phthalic anhydride, mono-ethyl phthalate, di-ethyl phthalate, and the internal standard (dodecane) by their mass spectra. Calculate the concentration of each component based on the peak area relative to the internal standard, using pre-determined response factors.

  • Data Analysis: For each catalyst, plot the concentration of the mono-ethyl phthalate as a function of time to determine the initial reaction rate. Calculate the yield and selectivity towards the mono-ester at different time points.

Conclusion

The selection of a catalyst for mono-phthalate ester formation is a multifaceted decision that requires a thorough understanding of the underlying chemistry and the practical considerations of the synthetic process. Homogeneous acid catalysts offer high activity at a low cost but are hampered by issues of corrosion and separation. Metal-based catalysts provide a good balance of activity and selectivity but can be sensitive and require careful handling. Heterogeneous solid acids represent a more sustainable approach with simplified workup, though often at the cost of reaction rate. Organocatalysts and enzymes are at the forefront of green chemistry, offering exceptional selectivity under mild conditions, albeit with potential challenges in cost and stability.

By employing a systematic and self-validating experimental approach as outlined in this guide, researchers can confidently evaluate and select the optimal catalyst that aligns with their specific performance requirements, economic constraints, and sustainability goals.

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A Methodological Guide to the Validation of Benzoic Acid-Based Precursors as PTP1B Inhibitors: A Case Study of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel prodrugs or precursor molecules as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). We will use the hypothetical candidate, 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, as a case study to illustrate a rigorous, multi-stage validation pipeline from initial enzymatic assays to in vivo proof-of-concept. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for metabolic diseases and oncology.

Introduction: The Rationale for PTP1B Inhibition and the Precursor Strategy

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of key cellular signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][4] Similarly, it dampens leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[3][5] Consequently, overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, type 2 diabetes (T2DM), and obesity.[6][7] This makes PTP1B a highly validated therapeutic target.[8]

However, the development of effective PTP1B inhibitors has been challenging. The enzyme's active site is highly conserved among protein tyrosine phosphatases and is positively charged, leading to two major hurdles for drug developers:

  • Lack of Selectivity: Inhibitors targeting the active site often cross-react with other highly homologous phosphatases, such as T-cell PTP (TCPTP), which can lead to undesirable side effects.[5][9]

  • Poor Bioavailability: The charged nature of the active site favors polar, charged inhibitor molecules that typically exhibit poor cell permeability and are not orally bioavailable.[2][10][11]

To circumvent these issues, a precursor or prodrug strategy is a promising approach. A precursor is an inactive or less active molecule that is metabolically converted within the body into the active drug. In our case study, this compound is proposed as a precursor that can be cleaved by intracellular esterases to release a potentially active benzoic acid-based inhibitor. Benzoic acid derivatives, such as 2-(oxalylamino)-benzoic acid, are a known class of PTP inhibitors.[12] The hydroxyethoxy group on the precursor is designed to improve physicochemical properties like solubility, potentially enhancing its pharmacokinetic profile.[]

This guide will delineate the essential experimental workflow required to validate this hypothesis.

The Hypothetical Precursor and Its Proposed Mechanism of Action

We hypothesize that this compound can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases would hydrolyze the ester bond, releasing the active inhibitor—a 2-carboxybenzoic acid derivative—and ethylene glycol, a generally well-tolerated molecule. The active inhibitor is then free to bind to and inhibit PTP1B.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Precursor_ext Precursor (this compound) Precursor_int Precursor Precursor_ext->Precursor_int Passive Diffusion Esterases Intracellular Esterases Precursor_int->Esterases Active_Inhibitor Active Inhibitor (Benzoic Acid Derivative) Esterases->Active_Inhibitor Hydrolysis PTP1B PTP1B Enzyme Active_Inhibitor->PTP1B Binding Inhibition Inhibition PTP1B->Inhibition Membrane Cell Membrane

Caption: Proposed intracellular activation of the precursor.

Comparative Landscape: Alternative PTP1B Inhibitor Strategies

To appreciate the context of our precursor strategy, it is essential to compare it with other approaches that have been explored. Several classes of PTP1B inhibitors have been developed, each with distinct advantages and disadvantages.[14]

Inhibitor ClassMechanism of ActionTarget SiteKey AdvantagesKey ChallengesRepresentative Compound(s)
Active-Site Inhibitors Competitive binding, often mimicking phosphotyrosine (pTyr).[10][15]Catalytic Active SiteHigh potency.Poor selectivity, low cell permeability due to charged nature.[15]Ertiprotafib[3][15], JTT-551[3]
Allosteric Inhibitors Bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[5]Allosteric Pocket (~20 Å from active site)[5]High selectivity, improved drug-like properties (less polar).[16]Can be less potent than active-site binders.Trodusquemine (MSI-1436)[3][10], DPM-1001[3][17]
Antisense Oligonucleotides Reduce PTP1B expression by targeting its mRNA for degradation.[10]PTP1B mRNAHigh specificity for the target protein.Delivery challenges, potential for off-target effects.[10]IONIS-PTP1BRx[10][18]
Precursor/Prodrug Strategy Intracellular conversion to an active inhibitor.(Post-conversion) Active Site or Allosteric SitePotentially improved bioavailability and cell permeability.Dependent on efficient and specific intracellular conversion.This compound (Hypothetical)

A Rigorous Experimental Validation Workflow

Validating our precursor requires a phased approach, moving from basic enzymatic confirmation to complex in vivo models. This workflow ensures that each step builds upon validated data from the previous one.

G cluster_0 Phase 1: In Vitro Enzymatic Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Proof-of-Concept p1_a Protocol 1: PTP1B Inhibition Assay (Confirm Activity) p1_b Protocol 2: Kinetic Analysis (Determine IC50, Ki, MOA) p1_a->p1_b p1_c Protocol 3: Selectivity Profiling (vs. TCPTP, SHP2) p1_b->p1_c p2_a Protocol 4: Cellular Target Engagement (Assess p-IRS-1 levels) p1_c->p2_a Validated Inhibitor p3_a Protocol 5: Efficacy in DIO Mouse Model (GTT & ITT) p2_a->p3_a Cellularly Active Precursor G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (p-IRS-1) PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Active_Inhibitor Active Inhibitor (from Precursor) Active_Inhibitor->PTP1B inhibits PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G start Induce Obesity in Mice (High-Fat Diet, 8-12 wks) grouping Randomize into Groups (Vehicle, Low Dose, High Dose) start->grouping dosing Daily Dosing (e.g., Oral Gavage, 2-4 wks) grouping->dosing gtt Glucose Tolerance Test (GTT) dosing->gtt Assess Glucose Disposal itt Insulin Tolerance Test (ITT) dosing->itt Assess Insulin Sensitivity endpoint Endpoint Analysis (Tissues & Serum) gtt->endpoint itt->endpoint

Caption: Experimental workflow for in vivo efficacy testing.

Summary of Expected Outcomes and Data Interpretation

The table below summarizes hypothetical, yet ideal, data for a successful precursor candidate, providing clear benchmarks for validation.

ParameterAssayExpected Outcome for a Successful CandidateInterpretation
Potency In Vitro Enzymatic AssayIC₅₀ (Active Form) < 1 µMThe hydrolyzed compound is a potent inhibitor of PTP1B.
Selectivity In Vitro Selectivity PanelSelectivity Ratio (IC₅₀ TCPTP / IC₅₀ PTP1B) > 20-foldThe inhibitor is significantly more potent against PTP1B than its closest homologue.
Mechanism In Vitro Kinetic AnalysisCompetitive or Mixed-type InhibitionProvides insight into how the inhibitor interacts with the enzyme's active site.
Cellular Activity Western Blot (p-IRS-1)Dose-dependent increase in p-IRS-1 levels upon insulin stimulation.The precursor effectively enters cells, converts, and inhibits PTP1B signaling.
In Vivo Efficacy GTT in DIO MiceSignificantly reduced Area Under the Curve (AUC) compared to vehicle.Improved glucose disposal and whole-body insulin sensitivity.
In Vivo Efficacy ITT in DIO MiceSignificantly greater reduction in blood glucose compared to vehicle.Enhanced peripheral insulin sensitivity.

Conclusion

The validation of a precursor molecule like this compound as a PTP1B inhibitor requires a systematic and evidence-based approach. The multi-phase workflow detailed in this guide—from rigorous in vitro kinetic and selectivity profiling of the active moiety to cellular and in vivo validation of the precursor itself—provides a robust framework for decision-making in drug discovery. By demonstrating potency, selectivity, cellular activity, and in vivo efficacy, researchers can build a compelling case for a novel precursor as a potential therapeutic for metabolic diseases. This structured methodology ensures scientific integrity and provides the critical data necessary to advance a promising candidate toward clinical development.

References

  • What PTP1B inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11).
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  • Summary of PTP1B inhibitors (undergone/undergoing clinical trials). - ResearchGate.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS No. 1137-99-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating system of laboratory safety and regulatory compliance.

Part 1: Core Hazard Profile and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound, a dicarboxylic acid monoester, is not a benign substance.[1] Its disposal pathway is dictated by its classification as a hazardous material under the Globally Harmonized System (GHS) and its potential to meet the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[2]

The primary hazards associated with this compound are outlined below. This data directly informs the requirement to treat it as regulated chemical waste, prohibiting any disposal via sanitary sewers or standard refuse systems.[3][4]

Hazard ClassificationGHS CodeDescription & RationaleSource(s)
Skin Irritation H315Causes skin irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves to prevent inflammation, redness, or blistering.[1][3]
Serious Eye Irritation H319Causes serious, potentially damaging, eye irritation. Direct contact can result in redness, pain, and watering, mandating the use of safety glasses or goggles.[1][3]
Respiratory Irritation H335May cause irritation to the respiratory system if inhaled as a dust or aerosol. All handling of the solid form should occur in a well-ventilated area or chemical fume hood.[1][3]
Acute Oral Toxicity H302Harmful if swallowed. This classification underscores the importance of preventing ingestion through strict hygiene protocols.[1]
Corrosivity Potential RCRA D002As a benzoic acid derivative, this compound is acidic. Waste solutions containing it may meet the RCRA characteristic of corrosivity if the pH is less than or equal to 2.0. This potential requires segregation from bases and storage in non-metallic containers.[5][6][6]

Part 2: Procedural Workflow for Safe Disposal

The following protocol outlines the mandatory, step-by-step process for collecting and managing waste this compound in a laboratory setting. Adherence to this workflow ensures the safety of personnel and compliance with federal and institutional regulations.

Step 1: Pre-Disposal Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn. The rationale is directly linked to the hazards identified in Part 1.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles. This is non-negotiable due to the H319 "Serious Eye Irritation" classification.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs to prevent skin irritation (H315).[3]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against accidental spills.

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the primary containment.

  • Select a Compatible Container: Choose a leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or other plastic containers are preferred.[2][6] Crucially, do not use metal containers , as acidic waste can corrode them, leading to leaks.[5][7]

  • Affix a Hazardous Waste Label: The container must be labeled before any waste is added. The label must be fully completed and legible, including:[8]

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name: "this compound". Do not use abbreviations or formulas. For mixtures, list all components.

    • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Irritant," "Corrosive").

    • Point of Generation: Your name, laboratory, and building/room number.

Step 3: Segregation in a Satellite Accumulation Area (SAA)

Chemical incompatibility is a primary source of laboratory incidents. Proper segregation is a critical control measure.

  • Designate an SAA: Store your labeled waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • Segregate by Hazard Class: This acidic waste must be physically separated from incompatible chemical families to prevent violent reactions or the release of toxic gases.[5][9] Store it in a secondary containment bin labeled "Acid Waste" and keep it separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Cyanides or Sulfides

    • Oxidizing Agents (e.g., nitrates, permanganates)

  • Maintain Closed Containers: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6] This prevents the release of vapors and protects against spills.

Step 4: Arranging Final Disposal

As a laboratory researcher, your responsibility is the safe and compliant collection of waste. The final disposal is handled by trained professionals.

  • Do Not Exceed Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed from the lab within three days.[6]

  • Request a Waste Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2]

  • Prohibited Actions: Under no circumstances should this chemical or its waste be:

    • Poured down the drain.[3][4]

    • Disposed of in regular trash.[2]

Part 3: Emergency Spill Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and comfortable doing so, proceed with cleanup. For large spills, liquid spills, or any spill you are not equipped to handle, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup of Small Solid Spills:

    • Wearing your full PPE, gently sweep or vacuum the solid material to avoid creating dust.[3][4]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a container, which must then be managed as hazardous waste. Label it accordingly.

    • Wash the spill area with soap and water once the material is removed.

Part 4: Disposal Decision Workflow

The following diagram visualizes the logical steps and decision points for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Disposition Phase start Waste Generated ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling container Step 2: Select Compatible (HDPE) Waste Container ppe->container label_container Step 3: Affix & Complete Hazardous Waste Label container->label_container add_waste Step 4: Add Waste to Labeled Container label_container->add_waste close_container Step 5: Keep Container Tightly Closed add_waste->close_container saa Step 6: Store in Designated SAA close_container->saa segregate Step 7: Segregate from Incompatibles (e.g., Bases, Oxidizers) saa->segregate check_full Is Container Full? segregate->check_full request_pickup Step 8: Request Pickup from EHS/Contractor check_full->request_pickup Yes continue_use Continue Accumulating Safely check_full->continue_use No end_point Final Disposal at Approved Facility request_pickup->end_point continue_use->add_waste

Caption: Decision workflow for compliant waste management.

References

  • How to Manage Chemical Waste Disposal in Academic Labs . (2018). Justrite. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2021). University of Canterbury. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . (n.d.). MLI Environmental. [Link]

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid . (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste . (n.d.). Environmental Health and Safety, Iowa State University. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (n.d.). American Laboratory. [Link]

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Navigating the Safe Handling of 2-((2-Hydroxyethoxy)carbonyl)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the use of 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. By understanding the inherent hazards and implementing the procedural steps outlined below, laboratory personnel can mitigate risks and ensure a safe working environment.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"

Given these hazards, the primary routes of exposure to mitigate are:

  • Dermal (Skin) Contact: Direct contact can lead to irritation, redness, and inflammation.

  • Ocular (Eye) Contact: Splashes can cause serious and potentially damaging irritation.

  • Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Ingestion: Accidental ingestion could be harmful.

Therefore, all subsequent procedural recommendations are designed to create effective barriers against these exposure routes.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatRecommended if handling large quantities or if dust is generated
Conducting reactions and transfers Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatUse in a well-ventilated area or fume hood
Filtering and purification Chemical splash goggles and face shieldNitrile or Neoprene glovesLaboratory coatUse in a well-ventilated area or fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor/acid gas cartridges
Eye and Face Protection
  • Minimum Requirement: ANSI-approved safety glasses with side shields must be worn for all low-risk activities.

  • Elevated Risk: When there is a risk of splashing, such as during solution transfers or filtering, chemical splash goggles are mandatory. For larger volume work, a face shield worn over chemical splash goggles provides the most comprehensive protection.

Hand Protection

The choice of glove material is critical for providing an effective chemical barrier. For handling this compound, the following are recommended:

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[3]

  • Neoprene Gloves: Provide robust protection against acids, and are a good alternative to nitrile.[3][4]

  • Butyl Rubber Gloves: Recommended for situations with a higher risk of prolonged contact or for spill cleanup due to their excellent resistance to a broad spectrum of chemicals, including many organic acids.[3][4]

Crucial Glove Practice: Always inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

Body Protection

A standard laboratory coat should be worn at all times and be fully buttoned to protect the skin and personal clothing from accidental spills. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing respiratory exposure. However, in situations where engineering controls are not feasible or during a large spill, respiratory protection is necessary.

  • For Dust or Aerosols: If handling the solid form results in dust generation, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.

  • For Vapors: In the event of heating the compound or a significant spill, an air-purifying respirator equipped with organic vapor and acid gas cartridges is appropriate.[5][6][7] Respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[8]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks: - Review SDS (or analogous data) - Identify potential for splashes, dust, or vapors B Select & Don PPE: - Eye/Face Protection - Appropriate Gloves - Lab Coat A->B C Work in a Controlled Environment: - Chemical Fume Hood - Well-ventilated area B->C D Perform Task: - Weighing - Dissolving - Reaction C->D E Decontaminate: - Clean work surfaces - Decontaminate equipment D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Caption: A procedural workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including respiratory protection if dusty), gently sweep or vacuum the solid material into a labeled waste container. Avoid generating dust.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not only a matter of safety but also a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]

Waste Segregation and Labeling
  • Waste Streams: All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be collected as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[9][11]

Storage and Collection
  • Containers: Use chemically compatible and sealable containers for waste collection.

  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from drains and incompatible materials.[11][12]

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[9]

The following decision tree outlines the proper disposal pathway for waste generated from handling this compound.

A Waste Generated: - Excess Reagent - Contaminated PPE - Reaction Mixture B Is the waste contaminated with This compound? A->B C YES B->C D NO B->D E Segregate as HAZARDOUS WASTE C->E F Dispose of according to institutional guidelines for non-hazardous waste D->F G Label container with: - 'Hazardous Waste' - Full chemical names - Percentages E->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Arrange for collection by Environmental Health & Safety (EHS) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.